DIATRIZOATE MEGLUMINE
Description
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKOBKEXMRYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diatrizoate Meglumine in Radiographic Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diatrizoate meglumine (B1676163) is a widely utilized, high-osmolarity, iodinated ionic contrast medium essential for various diagnostic radiographic procedures. Its efficacy lies in the fundamental principle of differential X-ray attenuation between the contrast agent and surrounding biological tissues. This technical guide provides a comprehensive overview of the core mechanism of action of diatrizoate meglumine, detailing its physicochemical properties, pharmacokinetics, and the biophysical principles underpinning its function in radiographic imaging. The document includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a salt composed of diatrizoic acid and meglumine.[1] Diatrizoic acid, or 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative that serves as the radiopaque component.[2] The presence of three iodine atoms per molecule is central to its function as a contrast agent.[1] This guide will elucidate the mechanism by which these iodine atoms enable enhanced visualization in radiographic imaging techniques such as computed tomography (CT), angiography, and urography.
Physicochemical Properties
The physicochemical properties of this compound are critical to its function and safety profile. These properties influence its solubility, viscosity, osmolality, and interaction with biological systems.
| Property | Value |
| Chemical Formula | C₁₈H₂₆I₃N₃O₉ |
| Molecular Weight | 809.13 g/mol |
| Iodine Content | Approximately 47.1% (by weight of the meglumine salt) |
| Osmolality | High osmolality, for example, a 76% solution has an osmolality of approximately 1551 mOsm/kg.[3] |
| Solubility | Highly soluble in water. |
| Viscosity (76% solution) | 16.4 cps at 25°C and 10.5 cps at 37°C.[3] |
| Administration Routes | Intravenous, oral, and rectal.[4] |
Mechanism of Action: X-ray Attenuation
The primary mechanism of action of this compound is the attenuation of X-rays, which is significantly greater than that of soft tissues. This differential absorption of X-rays creates the contrast seen in radiographic images. The high atomic number of iodine (Z=53) is the key to its effectiveness.
The process of X-ray attenuation by iodinated contrast media is dominated by the photoelectric effect . In this interaction, an incident X-ray photon transfers all its energy to an inner-shell electron (typically from the K-shell of the iodine atom), causing the electron to be ejected from the atom. The probability of the photoelectric effect is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the X-ray photon. The high atomic number of iodine results in a much higher probability of photoelectric absorption compared to the elements that constitute soft tissues (primarily hydrogen, carbon, nitrogen, and oxygen).
This strong absorption of X-rays by iodine prevents them from reaching the detector, resulting in a "whiter" or more opaque appearance on the radiographic image in the areas where the contrast agent is present.
Below is a diagram illustrating the fundamental principle of X-ray attenuation by this compound.
Pharmacokinetics
Following intravascular administration, this compound is rapidly distributed throughout the extracellular fluid. Its pharmacokinetic profile is generally described by a two-compartment model.
| Pharmacokinetic Parameter | Value (for a 76% solution in patients with normal renal function) |
| Distribution Half-life (α-phase) | Approximately 10 minutes[3] |
| Elimination Half-life (β-phase) | Approximately 100 minutes[3] |
| Primary Route of Excretion | Renal (unchanged via glomerular filtration)[3] |
| Protein Binding | Poorly bound to serum albumin.[3] |
The following diagram illustrates the two-compartment pharmacokinetic model for intravenously administered this compound.
Experimental Protocols
In Vitro Phantom Study for Quantification of X-ray Attenuation
This protocol describes a method to quantify the relationship between the concentration of an iodinated contrast agent and its X-ray attenuation, measured in Hounsfield Units (HU), using a CT scanner.
Objective: To determine the correlation between the concentration of this compound and the resulting HU values in a phantom model.
Materials:
-
CT scanner (e.g., Philips Brilliance Big Bore Oncology CT scanner)
-
Water-filled polyethylene (B3416737) phantom
-
Reservoir to be placed within the phantom
-
This compound solution (e.g., a commercial preparation)
-
Distilled water for dilutions
-
Pipettes and volumetric flasks for preparing dilutions
-
Regions of Interest (ROI) analysis software
Methodology:
-
Preparation of Contrast Agent Dilutions: Prepare a series of dilutions of the this compound solution with distilled water to achieve a range of iodine concentrations (e.g., 25, 50, 100, 200, and 300 mg of iodine per mL).[1]
-
Phantom Setup: Place the reservoir centrally within the water-filled phantom. Fill the reservoir with one of the prepared dilutions.[1]
-
CT Image Acquisition:
-
Acquire CT images of the phantom using a standard clinical protocol (e.g., 120 kV tube voltage).[1]
-
Ensure the phantom is positioned to minimize artifacts.
-
Repeat the scan for each dilution, as well as for a baseline scan with the reservoir filled only with distilled water.
-
-
Image Analysis:
-
On the reconstructed CT images, define a Region of Interest (ROI) within the reservoir for each scan.[1]
-
Measure the mean HU value and standard deviation within the ROI for each concentration.
-
-
Data Analysis:
-
Plot the mean HU values against the corresponding iodine concentrations.
-
Perform a linear regression analysis to determine the relationship between HU and iodine concentration.
-
The following diagram outlines the workflow for this in vitro phantom study.
Preclinical Pharmacokinetic Study
This protocol provides a general framework for a preclinical pharmacokinetic study of this compound in a rodent model.
Objective: To determine the key pharmacokinetic parameters of intravenously administered this compound.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
This compound for injection
-
Catheters for intravenous administration and blood sampling
-
Analytical method for quantifying this compound in plasma (e.g., HPLC-UV or LC-MS/MS)
-
Pharmacokinetic modeling software
Methodology:
-
Animal Preparation: Acclimate animals to the housing conditions. On the day of the study, anesthetize the animals and place catheters in a suitable vein for administration and a contralateral vessel for blood sampling.
-
Dose Administration: Administer a single intravenous bolus dose of this compound. The dose should be based on previous studies or allometric scaling.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration. Process the blood to obtain plasma and store frozen until analysis.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use pharmacokinetic software to fit the data to a two-compartment model.
-
Calculate key parameters such as clearance, volume of distribution, and elimination half-life.
-
Quantitative Relationship between Iodine Concentration and CT Attenuation
The enhancement in CT images, measured in Hounsfield Units (HU), is directly and linearly proportional to the concentration of iodine within the tissue. The following table provides representative data from a phantom study using an iodinated contrast agent, illustrating this relationship at a tube voltage of 120 kV.
| Iodine Concentration (mg/mL) | Mean Hounsfield Units (HU) | Standard Deviation (HU) |
| 0 (Saline) | 0 | ± 5 |
| 25 | 453 | ± 21 |
| 50 | 895 | ± 45 |
| 100 | 1750 | ± 90 |
| 200 | >3000 (Saturation) | - |
| 300 | >3000 (Saturation) | - |
| Data adapted from a study on iomeprol, which has similar X-ray attenuation properties to this compound due to its iodine content.[1] |
Conclusion
The mechanism of action of this compound in radiographic imaging is fundamentally based on the high X-ray attenuation of its constituent iodine atoms, primarily through the photoelectric effect. This property, combined with its favorable pharmacokinetic profile of rapid distribution and renal excretion, makes it an effective and widely used contrast agent. A thorough understanding of its physicochemical properties, pharmacokinetic behavior, and the quantitative relationship between its concentration and radiographic enhancement is crucial for its safe and effective use in clinical practice and for the development of new and improved contrast media. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such agents.
References
- 1. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid CT number and its relationship to iodine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - GASTROGRAFIN- this compound and diatrizoate sodium liquid [dailymed.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Diatrizoate Meglumine for Contrast Enhancement
Introduction
Diatrizoate meglumine (B1676163) is a widely utilized, water-soluble, iodinated radiopaque contrast medium essential for various diagnostic imaging procedures.[1][2] Composed of the meglumine salt of diatrizoic acid, it enhances the visibility of internal body structures in X-ray-based imaging, including computed tomography (CT), angiography, and urography.[1][3] The efficacy and safety of diatrizoate meglumine are intrinsically linked to its distinct physicochemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and the underlying mechanism of contrast enhancement for researchers, scientists, and professionals in drug development.
Diatrizoate is classified as a high-osmolar contrast medium (HOCM).[4] It is a first-generation ionic monomer, consisting of a tri-iodinated benzene (B151609) ring with two organic side chains and a carboxyl group.[5] The ionization of the carboxyl-cation bond with meglumine (or sodium) renders the agent water-soluble.[5]
Physicochemical Properties of this compound
The performance of this compound as a contrast agent is governed by several key physicochemical parameters. These properties influence its distribution in the body, its interaction with biological tissues, and the quality of the resulting diagnostic images.
Chemical Structure and Formula
This compound is the salt formed from diatrizoic acid and meglumine (1-deoxy-1-(methylamino)-D-glucitol).[6] The diatrizoic acid component, 3,5-diacetamido-2,4,6-triiodobenzoic acid, is responsible for the radiopacity due to its three iodine atoms.[3][7]
-
Component Compounds: Diatrizoic Acid (CID 2140) and N-Methyl-D-glucamine (CID 8567)[8]
Caption: Molecular structures of Diatrizoic Acid and Meglumine components.
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of this compound and its common formulations.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆I₃N₃O₉ | [8][9] |
| Molecular Weight | 809.13 g/mol | [8][9][10] |
| Organically Bound Iodine | ~47.1% | [10] |
| Melting Point | 189-193 °C (decomposition) | [7][9] |
| pKa (Diatrizoic Acid) | 3.4 | [11] |
| Specific Rotation | -5.65° to -6.37° (100 mg/mL in water) | [6] |
| Appearance | Rhombic needles, slightly sweet taste | [7][9] |
Table 2: Properties of Common Commercial Formulations
| Formulation | Osmolality (mOsm/kg) | Viscosity (cP at 37°C) | Iodine Content (mg/mL) | pH | Source |
| Hypaque™-76 (66% this compound, 10% Diatrizoate Sodium) | 2016 | 9.0 | 370 | 6.0 - 7.7 | [11] |
| MD-76R (66% this compound, 10% Diatrizoate Sodium) | 1551 | 10.5 | 370 | 6.5 - 7.7 | [12] |
| Gastrografin (66% this compound, 10% Diatrizoate Sodium) | ~1900 (undiluted) | Not specified | 367 | 6.0 - 7.6 | [10][13] |
| Hypaque Meglumine 60% | ~1400-1500 | Not specified | 282 | Not specified | [5] |
Note: Commercial formulations are often mixtures of this compound and diatrizoate sodium to optimize properties like solubility and viscosity.
Solubility
This compound is a water-soluble compound, a critical property for its use in injectable and oral contrast media.[1] The solubility in water at 20°C is reported as 89 g/100 mL.[7] The ionization at the carboxyl-cation bond is what makes the agent water-soluble.[5]
Osmolality
As a high-osmolar contrast medium (HOCM), this compound solutions are hypertonic to blood (human plasma ≈ 290 mOsm/kg).[5][11] The osmolality of ionic monomers can range from 600 to over 2100 mOsm/kg.[5] This high osmolality is responsible for some of its physiological effects, such as a mild laxative effect when administered orally, as it draws fluid into the intestine.[7][13][14] Administration of hypertonic diatrizoate solutions can lead to hypovolemia and hypotension due to this fluid shift.[13] In some cases, solutions are diluted to become approximately isotonic, for instance, a 1:4.6 dilution of Gastrografin yields a roughly isotonic solution.[13]
Viscosity
The viscosity of a contrast medium is a crucial factor affecting its injection and flow characteristics.[15][16] Solutions of this compound are more viscous than those prepared from diatrizoate sodium.[7][15] Viscosity is dependent on both concentration and temperature; it decreases significantly as the temperature is increased from room temperature to body temperature.[12][17] For example, the viscosity of MD-76R is 16.4 cps at 25°C but drops to 10.5 cps at 37°C.[12] This is why warming contrast media to body temperature before injection is recommended.[12]
Stability and Storage
This compound solutions should be protected from light.[5] The recommended storage temperature is typically between 15°C and 30°C.[5][6] Formulations may contain stabilizers like edetate calcium disodium (B8443419) (EDTA) to chelate trace metal ions that could catalyze degradation.[11]
Mechanism of Contrast Enhancement
The primary mechanism of action for this compound is the absorption of X-rays by the iodine atoms in its structure.[1][3]
-
Administration: The agent is administered intravenously, orally, or rectally, depending on the target area.[3]
-
Distribution: When injected intravenously, it opacifies the vessels in its path until significant hemodilution occurs.[11] It diffuses from the vascular space into the extravascular space in non-neural tissues.[11] It is not metabolized and is excreted unchanged by the kidneys.[11]
-
X-ray Attenuation: The high atomic weight of the three iodine atoms per molecule effectively attenuates X-rays, increasing the radiodensity of the tissues or fluids where it is present.[3][10][14]
-
Image Contrast: This differential absorption of X-rays compared to surrounding tissues creates a high-contrast image, allowing for clear visualization of anatomical structures and pathologies.[1][3]
Caption: Workflow of contrast enhancement using this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the quality control and development of contrast media.
Protocol for Determination of Osmolality
The osmolality of a solution is typically determined by measuring its freezing point depression, as the freezing point depression is directly proportional to the molal concentration of all solute particles.[18][19]
Apparatus:
-
An osmometer designed for freezing point depression measurement. This includes a cooling mechanism, a temperature-sensitive thermistor, a measurement device, and a sample mixer/stirrer.[18][20]
Procedure:
-
Calibration: Calibrate the osmometer using at least two standard solutions of known osmolality (e.g., sodium chloride solutions) that span the expected range of the test sample.[18] Set the zero point of the instrument using deionized water.
-
Sample Preparation: For solutions, use the sample directly. If the concentration is too high for the instrument's range, it can be diluted, but the result must be reported for the diluted solution and NOT multiplied by the dilution factor, as the osmotic coefficient is concentration-dependent.[18]
-
Measurement:
-
Introduce a precise volume of the this compound test solution into the measurement cell as per the manufacturer's instructions.
-
Initiate the cooling cycle. The sample is supercooled to a temperature below its expected freezing point.[20]
-
Induce crystallization by mechanical stirring or vibration.[20]
-
The heat of fusion released during crystallization raises the sample's temperature to its freezing point, where it plateaus.
-
The thermistor measures this stable freezing point temperature.
-
-
Calculation: The instrument converts the measured freezing point depression (the difference between the freezing point of pure water and the sample) into an osmolality value (mOsm/kg).[19]
Caption: Experimental workflow for osmolality determination by freezing point depression.
Protocol for Determination of Viscosity
Viscosity measurement is essential for ensuring proper injectability and flow dynamics. Rotational viscometers are commonly used for this purpose.[21]
Apparatus:
-
A rotational viscometer or rheometer.
-
A temperature-controlled sample holder or water bath to maintain the sample at a specific temperature (e.g., 25°C and 37°C).
Procedure:
-
Instrument Setup: Calibrate the viscometer using standard viscosity fluids. Select an appropriate spindle and rotational speed based on the expected viscosity of the contrast medium.
-
Sample Preparation: Place an appropriate volume of the this compound solution into the sample holder.
-
Temperature Equilibration: Allow the sample to equilibrate to the target temperature (e.g., 37°C ± 0.1°C) using the temperature control unit. This is critical as viscosity is highly temperature-dependent.[17]
-
Measurement:
-
Immerse the spindle into the sample to the correct depth.
-
Begin rotation of the spindle at a set speed.
-
Allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.
-
-
Data Recording: Record the viscosity, typically in centipoise (cP) or millipascal-seconds (mPa·s), along with the specific temperature of the measurement.
-
Repeatability: Perform multiple measurements to ensure repeatability and accuracy.
Protocol for Identification via Thin-Layer Chromatography (TLC)
TLC is a standard method for confirming the identity of this compound.
Procedure (based on USP monograph): [6]
-
Standard Solution Preparation: Prepare a solution of USP Diatrizoic Acid Reference Standard at a concentration of 1 mg/mL in a 0.8 in 1000 solution of sodium hydroxide (B78521) in methanol.
-
Test Solution Preparation: Prepare the this compound sample to the same concentration in the same solvent.
-
Chromatography:
-
Spot equal volumes of the standard and test solutions onto a TLC plate.
-
Develop the chromatogram using a solvent mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (20:10:2).
-
After development, dry the plate.
-
-
Visualization: Visualize the spots under short-wavelength UV light.
-
Identification: The principal spot in the chromatogram of the test solution should correspond in Rƒ value and appearance to that of the standard solution.
Conclusion
The physicochemical properties of this compound—including its high iodine content, water solubility, osmolality, and viscosity—are fundamental to its function as a high-performance radiopaque contrast agent. A thorough understanding and precise measurement of these properties are paramount for ensuring the safety, efficacy, and quality of diagnostic imaging procedures. The experimental protocols outlined provide a framework for the consistent and reliable characterization of this vital tool in modern medicine. For drug development professionals, optimizing these parameters can lead to the creation of next-generation contrast agents with improved safety profiles and diagnostic capabilities.
References
- 1. What is Meglumin diatrizoate used for? [synapse.patsnap.com]
- 2. This compound-Diatrizoate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]
- 6. newdruginfo.com [newdruginfo.com]
- 7. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Meglumine Diatrizoate | C18H26I3N3O9 | CID 8566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MEGLUMINE DIATRIZOATE | 131-49-7 [chemicalbook.com]
- 10. drugs.com [drugs.com]
- 11. HYPAQUE™-76(this compound and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 14. DailyMed - this compound AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]
- 15. Viscosity of iodinated contrast agents: significance for peripheral venous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlasbio.com [atlasbio.com]
- 19. measurlabs.com [measurlabs.com]
- 20. theosmolalitylab.com [theosmolalitylab.com]
- 21. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacokinetics and Biodistribution of Diatrizoate Meglumine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of diatrizoate meglumine (B1676163), a widely used radiopaque contrast agent, in various animal models. The information presented herein is crucial for understanding its behavior in vivo, which is essential for designing preclinical studies and interpreting toxicological and efficacy data.
Introduction to Diatrizoate Meglumine
This compound is an iodinated, water-soluble radiocontrast agent.[1][2] Its primary pharmacological action stems from the high atomic weight of iodine, which absorbs X-rays, thereby enhancing the contrast of tissues and fluids during radiographic procedures.[1][3] It is commonly used for imaging the gastrointestinal and urinary tracts.[1][3] When administered intravenously, it is rapidly distributed throughout the extracellular fluid and primarily excreted by the kidneys.[1][4][5]
Pharmacokinetics of this compound in Animal Models
The pharmacokinetic profile of intravascularly administered this compound is generally characterized by a two-compartment model, featuring a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[5] It is poorly bound to serum albumin, a key factor in its rapid renal excretion.[5]
-
Oral/Rectal Administration: this compound is sparingly absorbed from an intact gastrointestinal tract, which allows for effective opacification of the GI tract for radiographic evaluation.[2][3][6]
-
Intravascular Administration: Following intravenous or intra-arterial injection, it is immediately and completely bioavailable in the systemic circulation.
This compound is rapidly distributed from the plasma into the interstitial fluid.[4] In dogs, a biphasic phenomenon is observed with rapid diffusion from plasma into the interstitium, followed by slower urinary excretion.[4] The rate of administration can influence plasma concentrations; a rapid bolus injection in dogs results in a higher initial plasma level compared to a slow infusion of the same dose.[7]
Studies in rats have shown that increasing the dose and concentration of intra-arterially injected this compound leads to a higher percentage of the agent remaining within the vasculature, which is attributed to the hypertonic nature of the solution drawing water from the tissues.[8] In pregnant animals, intravenously administered this compound crosses the placenta and is evenly distributed in fetal tissues.[3][5][6]
Current literature suggests that this compound is not significantly metabolized in vivo and is excreted from the body unchanged.
The primary route of excretion for this compound is through the kidneys via glomerular filtration.[1][5] In cases of severe renal impairment, excretion through the gallbladder and into the small intestine increases significantly.[5] Studies in rabbits with unilateral ureteral obstruction have demonstrated a slow compensatory increase in the function of the contralateral kidney.[9]
The following table summarizes key pharmacokinetic findings in different animal models. Due to the nature of the available literature, specific quantitative parameters like half-life and clearance rates are not consistently reported across studies for this compound alone, but rather in comparison to other contrast agents.
| Animal Model | Route of Administration | Key Findings | Reference |
| Dog | Intravenous | Pharmacokinetics follow a biphasic pattern: rapid diffusion into tissues followed by slow urinary excretion. The diffusion and excretion phases appear to be faster in dogs than in humans. | [4] |
| Dog | Intravenous (Bolus vs. Infusion) | A rapid bolus injection leads to higher initial plasma concentrations than a slow infusion. However, extravascular concentrations are similar between administration methods after the infusion period. | [7] |
| Rat | Intra-arterial | Higher concentrations and doses result in lower tissue distribution volumes and a higher percentage of the agent remaining in the vasculature. | [8] |
| Rabbit | Intravenous | In models of unilateral ureteral stasis, the intact kidney shows a slow compensatory increase in excretion. | [9] |
| Rabbit | Intravenous | No significant difference was found in the excretion of the sodium versus the meglumine salt of diatrizoate at doses up to 320 mg I/kg body weight. At higher doses, the sodium salt resulted in higher urinary iodine concentrations. | [10] |
Biodistribution of this compound in Animal Models
Following intravascular administration, this compound is distributed throughout the extracellular space. Tissue distribution studies in rats have identified its presence in various organs and tissues.
| Animal Model | Route of Administration | Tissues/Organs Studied | Key Findings | Reference |
| Rat | Intra-arterial | Adipose Tissue, Bone Marrow, Bone, Muscles, Skin, Testis | The contrast medium was found to be distributed among these tissues. The volume of distribution was influenced by the dose and concentration. | [8] |
| General | Intravenous | Fetal Tissues | This compound crosses the placenta and is evenly distributed in fetal tissues. No teratogenic effects have been observed in animal studies. | [3][5][6] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline typical methodologies used in the pharmacokinetic and biodistribution studies of this compound.
A typical pharmacokinetic study in an animal model, such as a dog or rabbit, involves the following steps:
-
Animal Preparation: Animals are fasted overnight with free access to water. An indwelling catheter is placed for drug administration and blood sampling.
-
Drug Administration: A specified dose of this compound is administered, typically intravenously.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analysis: The concentration of diatrizoate (or iodine) in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence.
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters.
Caption: Workflow for a typical pharmacokinetic study.
Quantitative Whole-Body Autoradiography (QWBA) is a common technique to assess the tissue distribution of radiolabeled compounds.
-
Radiolabeling: this compound is labeled with a suitable radioisotope (e.g., Iodine-125).
-
Animal Dosing: The radiolabeled compound is administered to the animals (e.g., rats).
-
Euthanasia and Freezing: At various time points post-dosing, animals are euthanized and rapidly frozen.
-
Sectioning: Thin, whole-body sections are cut using a cryomicrotome.
-
Imaging: The sections are exposed to a phosphor imaging plate or X-ray film to detect the radioactivity.
-
Quantification: The density of the signal in different tissues is measured and compared to standards to determine the concentration of the compound.
Caption: Workflow for a biodistribution study using QWBA.
Logical Relationships: Renal Excretion Pathway
The predominant elimination pathway for this compound is renal excretion. This process involves several key physiological steps within the kidney, primarily glomerular filtration.
Caption: Primary renal excretion pathway of diatrizoate.
Conclusion
The pharmacokinetics of this compound in animal models are characterized by rapid distribution into the extracellular fluid and efficient elimination via renal excretion. Its biodistribution is widespread throughout the extracellular space of various organs and tissues. Understanding these characteristics is fundamental for the non-clinical safety and efficacy evaluation of this important contrast agent. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in the field of drug development and biomedical research.
References
- 1. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Diatrizoate distribution in dogs as a function of administration rate and time following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of concentration and dose upon the extravascular distribution of intra-arterially injected meglumine diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excretion of sodium and methylglucamine diatrizoate after longtime unilateral ureteric stasis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the excretion of sodium and meglumine diatrizoate at urography with simulated compression: an experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability and Degradation of Diatrizoate Meglumine Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability and degradation of diatrizoate meglumine (B1676163) solutions, a widely used iodinated contrast agent. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in clinical applications. This document details the effects of various environmental factors on the stability of diatrizoate meglumine, outlines its degradation pathways, and provides established experimental protocols for its analysis.
Physicochemical Properties and Stability Profile
This compound is the meglumine salt of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). Its stability is influenced by several factors, including pH, temperature, and exposure to light. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1]
Influence of pH
The pH of the solution is a critical factor in the stability of this compound. Hydrolysis of the amide linkages is a primary degradation pathway under both acidic and basic conditions.[2] This can lead to the formation of Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) through the loss of one acetyl group, and further to 3,5-diamino-2,4,6-triiodobenzoic acid with the loss of both acetyl groups.[2][3]
Influence of Temperature
Elevated temperatures can accelerate the degradation of this compound solutions. Thermal stress can promote hydrolytic degradation and other reactions, leading to a decrease in the concentration of the active pharmaceutical ingredient (API) and an increase in impurities.[4] For instance, the decomposition of diatrizoate sodium in 0.1 N potassium hydroxide (B78521) at 85°C was found to follow pseudo-first-order kinetics with a calculated half-life of 2 days.[5]
Influence of Light (Photostability)
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. The primary photodegradation pathway involves deiodination, where iodine atoms are cleaved from the aromatic ring.[6][7] Studies have shown that under UVC irradiation (e.g., 254 nm), diatrizoate can form various mono- and di-iodo degradation products.[6][7]
Quantitative Stability Data
The following tables summarize quantitative data from stability studies on diatrizoate solutions under various conditions.
Table 1: Stability of Gastrografin® (this compound and Diatrizoate Sodium Solution) [8]
| Condition | Duration | Stability Outcome |
| 25°C and 60% Relative Humidity | 30 days | Remained stable with no physical change. |
| 25°C, 60% Relative Humidity, and 1.2 million lux hours of light | 7 days | Remained stable. |
| 4°C | 30 days | Underwent reversible crystallization with no discernible effect on drug stability. |
Table 2: Summary of Forced Degradation of Diatrizoic Acid [6]
| Stress Condition | Reagent/Parameters | Degradation Observed | Primary Degradation Products |
| Acid Hydrolysis | 1N HCl, reflux | Significant degradation | 3,5-diamino-2,4,6-triiodobenzoic acid, Diatrizoic Acid Related Compound A |
| Base Hydrolysis | 1N NaOH, reflux | Significant degradation | 3,5-diamino-2,4,6-triiodobenzoic acid, Diatrizoic Acid Related Compound A |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Degradation observed | Various oxidative degradation products |
| Photodegradation | UV light (e.g., 254 nm) | Deiodination | Mono- and di-iodo degradation products |
| Thermal Degradation | Elevated temperature (e.g., >50°C) | Degradation observed | Primarily hydrolytic degradation products |
Note: The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.[9][10]
Experimental Protocols
Forced degradation studies and stability-indicating analytical methods are crucial for assessing the stability of this compound solutions.
Forced Degradation Studies Protocol
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[11]
-
Acid Hydrolysis: A solution of this compound is treated with 0.1 M to 1.0 M hydrochloric acid. The mixture is often heated to accelerate degradation.[10]
-
Base Hydrolysis: The sample solution is treated with 0.1 M to 1.0 M sodium hydroxide and may be heated.[10]
-
Oxidative Degradation: The sample is exposed to a solution of hydrogen peroxide (typically 0.1% to 3.0%) at room temperature.[10]
-
Thermal Degradation: The sample solution is exposed to elevated temperatures, often in a controlled environment.
-
Photolytic Degradation: The sample is exposed to a combination of UV and visible light. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.
After exposure to the stress conditions, the samples are neutralized (if necessary) and analyzed by a stability-indicating method.
Stability-Indicating UPLC Method
A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of this compound and its impurities.[11]
-
Chromatographic Conditions:
-
Sample Preparation:
Degradation Pathways and Mechanisms
The degradation of this compound primarily proceeds through hydrolysis and photodegradation.
Hydrolytic Degradation
Under acidic or basic conditions, the two acetamido groups on the diatrizoic acid molecule are susceptible to hydrolysis. The initial hydrolysis product is typically Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid). Further hydrolysis can lead to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[2][3]
Photodegradation
Exposure to UV light can lead to the cleavage of the carbon-iodine bonds, resulting in the formation of deiodinated impurities. This process can generate a mixture of products with fewer than three iodine atoms on the benzene (B151609) ring.[6][7]
Visualizations
Synthesis and Impurity Formation
The synthesis of diatrizoic acid involves multiple steps, each with the potential to generate impurities. A key process-related impurity is Diatrizoic Acid Related Compound A, which arises from incomplete acetylation.[2]
Caption: Synthesis of Diatrizoic Acid and the formation of a key process-related impurity.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound solutions involves subjecting the sample to various stress conditions followed by analysis using a validated stability-indicating method.
Caption: Experimental workflow for forced degradation and stability analysis.
Degradation Pathways of Diatrizoic Acid
The primary degradation pathways for diatrizoic acid are hydrolysis and photodegradation, leading to the formation of deacetylated and deiodinated products.
Caption: Key degradation pathways of Diatrizoic Acid.
Conclusion
The in vitro stability of this compound solutions is a critical attribute that requires thorough investigation. Degradation can be induced by changes in pH, temperature, and exposure to light, leading to the formation of impurities through hydrolysis and photodegradation. Robust, validated stability-indicating analytical methods, such as UPLC, are essential for accurately monitoring the purity and potency of this compound solutions throughout their shelf life. This guide provides a foundational understanding for researchers and drug development professionals to ensure the quality and safety of this compound-containing products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. Monitoring of the degradation kinetics of diatrizoate sodium to its cytotoxic degradant using a stability-indicating high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]
- 8. Development, Validation and Results of Quantitative Stability Tes...: Ingenta Connect [ingentaconnect.com]
- 9. biomedres.us [biomedres.us]
- 10. rjptonline.org [rjptonline.org]
- 11. joac.info [joac.info]
Spectroscopic Characterization of Diatrizoate Meglumine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, and its primary derivatives. This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the structural elucidation and analysis of these compounds.
Introduction
Diatrizoate meglumine is the salt formed between diatrizoic acid and meglumine. Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative that provides radiopacity. Meglumine, or N-methyl-D-glucamine, is a sugar alcohol derived from glucose that serves as a solubilizing counter-ion. A thorough understanding of their spectroscopic properties is crucial for quality control, stability studies, and the identification of related substances and potential impurities in pharmaceutical formulations. One of the key related substances is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, a potential impurity arising from the incomplete acetylation of the diamine precursor during the synthesis of diatrizoic acid.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound and its components, as well as for the key derivative, 5-acetamido-3-amino-2,4,6-triiodobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the quantitative analysis and structural confirmation of this compound.
Table 1: ¹H NMR Chemical Shifts (δ) for this compound
| Compound Component | Protons | Chemical Shift (ppm) |
| Diatrizoic Acid | -N-CO-CH ₃ | 2.23 |
| Meglumine | -N-CH ₃ | 2.73 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and structural elucidation.
Table 2: Mass Spectrometry Data for Diatrizoic Acid
| Ion/Fragment | m/z |
| [M-H]⁻ | 612.8 |
| [M-H-CO₂]⁻ | 568.8 |
| [M-H-I]⁻ | 485.9 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key FT-IR Absorption Bands for Meglumine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretching | Hydroxyl groups |
| 2950-2850 | C-H stretching | Aliphatic C-H |
| ~1080 | C-N stretching | Amine |
| ~1030 | C-O stretching | Alcohol |
Note: The FT-IR spectrum of this compound will be a composite of the spectra of diatrizoic acid and meglumine, with potential shifts in band positions due to salt formation and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.
Table 4: UV-Vis Absorption Data for Diatrizoic Acid
| Solvent | λmax (nm) |
| Water | ~240 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for identification and quantification.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 0.75 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 5 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual HDO signal (at ~4.79 ppm) or an internal standard (e.g., TSP).
-
Integrate the relevant signals.
Mass Spectrometry (Electrospray Ionization - ESI)
Objective: To determine the mass-to-charge ratio of diatrizoic acid and its fragments.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol (B129727) or a mixture of water and methanol (50:50 v/v).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Parameters (Negative Ion Mode):
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Capillary Voltage: 3.0-4.0 kV.
-
Nebulizer Gas (N₂): 1.5-2.5 bar.
-
Drying Gas (N₂): 8-10 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
Mass Range: m/z 100-1000.
Fragmentation (MS/MS):
-
Select the precursor ion of interest (e.g., m/z 612.8 for [diatrizoic acid-H]⁻).
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to obtain a fragmentation pattern.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apodization: Happ-Genzel.
Data Processing:
-
Perform a background scan with the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Use a spectral library or peak tables to assign the observed absorption bands to specific functional groups.
UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water with a concentration of approximately 100 µg/mL.
-
Further dilute the stock solution with deionized water to obtain a concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 5-10 µg/mL).
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
Blank: Deionized water.
Data Processing:
-
Record the absorbance spectrum.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Characterization of Derivatives
The primary derivative of concern is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid . Due to its structural similarity to diatrizoic acid, its spectroscopic features are expected to be closely related.
-
¹H NMR: The presence of the amino group (-NH₂) in place of an acetamido group (-NHCOCH₃) would result in the absence of one of the N-acetyl methyl singlets observed in the spectrum of diatrizoic acid. The aromatic protons would also experience a shift in their chemical environment.
-
Mass Spectrometry: The molecular weight of this derivative is lower than that of diatrizoic acid due to the absence of an acetyl group (CH₃CO). This difference would be readily detectable by mass spectrometry.
-
FT-IR: The FT-IR spectrum would show characteristic N-H stretching vibrations for the primary amine group, typically in the region of 3400-3200 cm⁻¹, which would differ from the N-H stretching of the secondary amides in diatrizoic acid.
-
UV-Vis: The substitution of an acetamido group with an amino group, a stronger auxochrome, is likely to cause a slight bathochromic shift (shift to longer wavelength) in the UV-Vis absorption maximum.
A logical workflow for identifying and characterizing such derivatives would involve a comparative analysis against a reference standard of this compound.
Caption: Workflow for the identification and characterization of derivatives in a this compound sample.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound and its derivatives. The combination of NMR, MS, FT-IR, and UV-Vis spectroscopy allows for unambiguous identification, structural elucidation, and quantitative analysis, which are essential for ensuring the quality, safety, and efficacy of this important pharmaceutical agent. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals in the field of drug development and analysis.
The Core Principles of Radiopacity in Iodinated Contrast Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the radiopaque properties of iodinated contrast media (ICM). The document elucidates the key physicochemical characteristics of these agents, details the experimental methodologies used for their evaluation, and provides a comparative analysis of commonly used compounds. The core of this guide is to provide a comprehensive resource for professionals involved in the research and development of next-generation contrast agents.
The Physicochemical Basis of Radiopacity
The ability of iodinated contrast media to enhance the visibility of anatomical structures in X-ray-based imaging modalities, such as computed tomography (CT), stems from the high atomic number of iodine (Z=53).[1][2] This high atomic number leads to a significantly greater probability of photoelectric absorption of X-ray photons compared to the soft tissues of the body, which are primarily composed of elements with low atomic numbers.[1] The degree of X-ray attenuation is directly proportional to the concentration of iodine within the tissue of interest.[3]
The fundamental structure of modern iodinated contrast agents is a tri-iodinated benzene (B151609) ring.[3] Modifications to the side chains at the 1, 3, and 5 positions of this ring determine the specific physicochemical properties of the agent, such as its solubility, osmolality, and viscosity.[4] These properties, in turn, influence the agent's pharmacokinetic profile, patient tolerance, and potential for adverse effects.[5][6]
Key Physicochemical Properties and Their Clinical Significance
The clinical performance and safety profile of an iodinated contrast agent are dictated by several key physicochemical properties. Understanding these properties is crucial for the development of new and improved contrast media.
-
Iodine Concentration: Expressed in milligrams of iodine per milliliter (mg I/mL), this is the primary determinant of a contrast agent's radiopacity.[7] Higher concentrations result in greater X-ray attenuation and thus a higher peak enhancement measured in Hounsfield Units (HU).[1]
-
Osmolality: This refers to the number of solute particles per kilogram of solvent and is a critical factor in patient tolerance.[3][4] High-osmolality contrast media (HOCM) have an osmolality significantly greater than that of blood and are associated with a higher incidence of adverse reactions.[4] Low-osmolality contrast media (LOCM) and iso-osmolar contrast media (IOCM) have osmolalities closer to that of blood, leading to improved patient safety.[4]
-
Viscosity: A measure of a fluid's resistance to flow, viscosity is influenced by the molecular structure, iodine concentration, and temperature of the contrast agent.[6][7] Higher viscosity can impact injectability, especially through small-bore catheters, and may require higher injection pressures.[7]
-
Ionicity: Iodinated contrast media are classified as either ionic or non-ionic. Ionic agents dissociate into charged particles (ions) in solution, contributing to their higher osmolality. Non-ionic agents do not dissociate and generally have lower osmolality and better safety profiles.[5]
Quantitative Comparison of Common Iodinated Contrast Media
The following table summarizes the key quantitative data for several widely used iodinated contrast agents, providing a basis for comparison of their physicochemical properties.
| Contrast Agent | Chemical Structure | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) |
| Iohexol | Non-ionic Monomer | 300, 350 | 690, 844 | 6.3, 10.4 |
| Iodixanol | Non-ionic Dimer | 270, 320 | 290 | 6.1, 11.4 |
| Iopamidol | Non-ionic Monomer | 300, 370 | 616, 796 | 4.7, 9.0 |
| Ioversol | Non-ionic Monomer | 320, 350 | 702, 792 | 5.8, 8.3 |
| Iopromide | Non-ionic Monomer | 300, 370 | 607, 774 | 4.6, 9.5 |
| Ioxaglate | Ionic Dimer | 320 | 600 | 7.5 |
Note: The values presented are approximate and can vary slightly between different commercial formulations.
Detailed Experimental Protocols
The evaluation of the radiopaque and physicochemical properties of iodinated contrast media involves a series of well-defined experimental protocols.
Determination of the Relationship between Iodine Concentration and Hounsfield Units
This experiment quantifies the direct correlation between the concentration of an iodinated contrast agent and its resulting radiopacity as measured in Hounsfield Units (HU) on a CT scanner.
Objective: To establish a calibration curve relating known iodine concentrations to measured HU values.
Materials:
-
CT scanner
-
Water-pool phantom[8]
-
A specific iodinated contrast agent (e.g., Iohexol 300 mg I/mL)
-
Deionized water
-
Volumetric flasks and pipettes for preparing dilutions
-
Test tubes or vials to hold the solutions within the phantom
Methodology:
-
Preparation of Iodine Solutions: A series of aqueous solutions with varying weight/weight (w/w) or mg/mL concentrations of iodine are prepared by diluting the stock contrast agent with deionized water.[8] A typical range of concentrations might be from 0.5 mg I/mL to 20 mg I/mL.
-
Phantom Setup: The prepared iodine solutions are placed in test tubes or vials and arranged within a water-pool phantom.[8] The phantom provides a uniform background (water) for consistent CT measurements.
-
CT Scanning: The phantom is scanned using a clinical CT scanner. Scans are typically acquired at different tube voltages (kVp), for example, 80, 100, and 120 kVp, as the energy of the X-ray beam affects the attenuation of iodine.[8]
-
Data Acquisition: Using the CT scanner's software, regions of interest (ROIs) are drawn within each of the test tubes containing the different iodine concentrations. The mean HU value for each ROI is recorded.
-
Data Analysis: The mean HU values are plotted against the corresponding iodine concentrations for each kVp setting. A linear regression analysis is performed on the data to determine the relationship, which can be expressed by the equation: HU = m * [Iodine Concentration] + c, where 'm' is the slope and 'c' is the y-intercept.[8]
Measurement of Viscosity
The viscosity of an iodinated contrast agent is a critical parameter affecting its administration.
Objective: To measure the dynamic viscosity of an iodinated contrast agent at a physiologically relevant temperature.
Materials:
-
Viscometer (e.g., a cone-and-plate or concentric cylinder viscometer)
-
Temperature-controlled water bath or Peltier element for the viscometer
-
The iodinated contrast agent to be tested
-
Calibration fluids with known viscosities
Methodology:
-
Instrument Calibration: The viscometer is calibrated according to the manufacturer's instructions using standard calibration fluids.
-
Temperature Control: The sample holder of the viscometer is brought to the desired temperature, typically 37°C, to mimic physiological conditions.
-
Sample Loading: A precise volume of the iodinated contrast agent is loaded into the viscometer.
-
Measurement: The viscosity measurement is initiated. The instrument applies a defined shear rate and measures the resulting shear stress to calculate the dynamic viscosity. Measurements are often taken at multiple shear rates to assess if the fluid is Newtonian or non-Newtonian.
-
Data Recording: The viscosity, typically expressed in millipascal-seconds (mPa·s) or centipoise (cP), is recorded. The measurement is usually repeated multiple times to ensure accuracy and reproducibility.
Visualizing Core Concepts
The following diagrams illustrate key relationships and workflows in the study of iodinated contrast media.
Classification of Iodinated Contrast Media
Relationship between Physicochemical Properties and Clinical Effects
Experimental Workflow for Radiopacity Evaluation
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eradimaging.com [eradimaging.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Contrast Media | Radiology Key [radiologykey.com]
- 8. publish.kne-publishing.com [publish.kne-publishing.com]
The Molecular Dance: An In-Depth Technical Guide to Diatrizoate Meglumine's Interaction with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoate meglumine (B1676163), a widely utilized ionic, high-osmolar radiographic contrast agent, plays a crucial role in diagnostic imaging. Its efficacy in opacifying blood vessels and organs is unparalleled; however, its administration is not without consequence. Adverse effects, ranging from mild physiological disturbances to severe cellular damage, are often linked to its interaction with biological membranes. This technical guide delves into the core of these interactions at a molecular level, providing a comprehensive overview of the physicochemical effects, cellular consequences, and the experimental methodologies used to elucidate these phenomena.
Physicochemical Properties and Membrane Interaction
Diatrizoate meglumine is the salt of diatrizoic acid and N-methylglucamine. Its high water solubility and osmolality are key to its function as a contrast agent but are also central to its impact on cellular membranes. The hyperosmolar nature of this compound solutions leads to an osmotic gradient across cell membranes, causing water to move out of cells and resulting in cell shrinkage and altered membrane stress.
Beyond its osmotic effects, the chemical structure of the diatrizoate anion and the meglumine cation can directly interact with membrane components. While direct intercalation into the lipid bilayer is not the primary mechanism of interaction for this highly water-soluble molecule, its presence at the membrane-water interface can influence the local environment, affecting lipid packing, membrane fluidity, and the function of embedded proteins.
Effects on Erythrocyte Membranes
Erythrocytes, or red blood cells, are particularly susceptible to the effects of this compound. Exposure leads to characteristic morphological changes, including the formation of echinocytes (spiculated cells). This transformation is not solely due to osmotic crenation but also involves specific interactions with the membrane skeleton.
Quantitative Data Summary: this compound Effects on Erythrocytes
| Parameter | Observation | Putative Molecular Mechanism |
| Cell Morphology | Transformation to echinocytes | Osmotic water efflux and interaction with membrane skeletal proteins. |
| Membrane Proteins | Clustering and sequestration of Band 3 protein; dissociation of spectrin (B1175318) from Band 3. | Disruption of the spectrin-ankyrin-Band 3 complex, leading to loss of membrane skeleton homogeneity. |
| Hemolysis | Increased hemolysis at higher concentrations. | Direct membrane damage and increased fragility due to altered skeletal structure. |
Direct Cellular Toxicity: The Case of Renal Proximal Tubules
The kidneys are a primary site of this compound excretion and are particularly vulnerable to its toxic effects, a condition known as contrast-induced nephropathy (CIN). Studies on isolated renal proximal tubule cells have demonstrated a direct toxic effect, independent of hemodynamic changes.
Quantitative Data Summary: this compound Effects on Renal Proximal Tubule Cells
| Parameter | Effect of 25 mM Diatrizoate | Incubation Time |
| Intracellular K+ | Significant decrease | 97.5 - 157.5 min |
| Intracellular ATP | Significant decrease | 97.5 - 157.5 min |
| Total Adenine Nucleotides | Significant decrease | 97.5 - 157.5 min |
| Basal Respiration Rate | Significant decrease | 97.5 - 157.5 min |
| Uncoupled Respiration Rate | Significant decrease | 97.5 - 157.5 min |
| Intracellular Ca2+ | Significant increase | 97.5 - 157.5 min |
These findings indicate a severe disruption of cellular homeostasis, including impaired energy metabolism and ion balance, leading to cell injury and death. The meglumine component itself has been shown to have a moderate toxic effect that is additive to that of diatrizoate.
Experimental Protocols
Preparation of Erythrocyte Ghosts for Membrane Interaction Studies
This protocol allows for the isolation of erythrocyte membranes to study the direct effects of substances on membrane components without interference from cytoplasmic contents.
Methodology:
-
Blood Collection: Collect fresh venous blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.
-
Washing: Resuspend the erythrocyte pellet in 10 volumes of isotonic phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 1,500 x g for 10 minutes at 4°C. Repeat this washing step three times.
-
Hypotonic Lysis: Resuspend the washed erythrocyte pellet in 40 volumes of ice-cold hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4). Incubate on ice for 20 minutes with gentle mixing.
-
Membrane Pelleting: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C. The supernatant (hemoglobin) will be red.
-
Washing the Ghosts: Carefully aspirate the supernatant. Resuspend the pale, packed erythrocyte ghosts in the hypotonic buffer. Repeat the centrifugation and washing steps until the supernatant is clear.
-
Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the downstream experiment (e.g., PBS for incubation with this compound).
Caption: Workflow for the preparation of erythrocyte ghosts.
Hemolysis Assay
This assay quantifies the extent of red blood cell lysis induced by a substance.
Methodology:
-
Prepare Erythrocyte Suspension: Wash fresh erythrocytes as described in steps 1-3 of the ghost preparation protocol. Resuspend the packed cells to a 2% (v/v) suspension in isotonic PBS.
-
Incubation: In a microcentrifuge tube, mix 500 µL of the 2% erythrocyte suspension with 500 µL of this compound solution at various concentrations in PBS.
-
Controls:
-
Negative Control: 500 µL of erythrocyte suspension + 500 µL of PBS.
-
Positive Control (100% Hemolysis): 500 µL of erythrocyte suspension + 500 µL of distilled water.
-
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 5 minutes to pellet intact erythrocytes.
-
Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.
-
Calculation:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Caption: Workflow for quantifying hemolysis.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol allows for the ratiometric measurement of intracellular calcium concentrations in response to a stimulus.
Methodology:
-
Cell Culture: Plate renal proximal tubule cells (or other cells of interest) on glass coverslips and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash the cells once with the salt solution.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with the salt solution and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Record the change in the F340/F380 ratio over time.
-
-
Calibration: At the end of the experiment, calibrate the signal by obtaining the maximum ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA. Intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
Caption: Workflow for measuring intracellular calcium.
Signaling Pathways
While a specific receptor for this compound has not been identified, its interaction with the cell membrane can trigger signaling events, primarily as a response to cellular stress. The increase in intracellular calcium in renal tubule cells is a key event that can initiate various downstream pathways.
Putative Calcium-Mediated Cellular Injury Pathway
The observed increase in intracellular calcium can be a central node in a signaling cascade leading to cell injury. This elevation can result from a combination of factors, including membrane destabilization leading to influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum due to cellular stress.
Caption: A hypothesized signaling pathway for cellular injury.
Conclusion
The interaction of this compound with biological membranes is a multifaceted process driven by both its hyperosmolar nature and its chemical properties. While it does not appear to interact with membranes in a classic drug-receptor fashion, its presence at the membrane interface is sufficient to disrupt cellular homeostasis, leading to morphological changes, impaired ion gradients, and depleted energy stores. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of these interactions. A deeper understanding of these processes is essential for the development of safer contrast agents and for mitigating the adverse effects associated with current imaging techniques.
foundational research on the osmotic effects of hypertonic contrast agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on the osmotic effects of hypertonic contrast agents. It provides a comprehensive overview of the cellular and molecular consequences of exposure to these agents, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.
Introduction to Hypertonic Contrast Agents and Osmotic Stress
Hypertonic contrast agents are iodine-based substances used in various medical imaging techniques to enhance the visibility of internal structures.[1] A defining characteristic of many of these agents is their high osmolality, often significantly exceeding that of physiological fluids.[1] When introduced into the body, these hypertonic solutions create an osmotic gradient that draws water out of cells, leading to cell shrinkage and a cascade of cellular responses.[2][3] This phenomenon, known as hypertonic stress, can trigger a range of effects from transient physiological adjustments to significant cellular injury, particularly in the vascular endothelium and renal tubular cells.[4][5][6] Understanding the fundamental osmotic effects of these agents is crucial for developing safer contrast media and strategies to mitigate their potential adverse effects, such as contrast-induced acute kidney injury (CI-AKI).[7][8]
Quantitative Analysis of Osmotic Effects
The cellular response to hypertonic contrast agents is directly related to the magnitude of the osmotic challenge. The following tables summarize key quantitative data from foundational studies, providing a comparative look at the osmolality of different contrast agents and their impact on cellular physiology.
| Contrast Agent Type | Example Agent | Osmolality (mOsm/kg H₂O) | Key Osmotic Effects | Reference |
| High-Osmolar Contrast Media (HOCM) | Sodium Diatrizoate | 1500 - 2000+ | Significant red blood cell crenation, osmotic diuresis, higher incidence of contrast-induced nephropathy in high-risk patients. | [1] |
| Low-Osmolar Contrast Media (LOCM) | Iohexol, Iomeprol (B26738) | 600 - 900 | Reduced osmotic effects compared to HOCM, but still hypertonic relative to blood. | [1][9] |
| Iso-Osmolar Contrast Media (IOCM) | Iodixanol | ~290 | Osmolality similar to blood, designed to minimize osmotic stress. However, it possesses higher viscosity which can contribute to renal effects. | [1][9] |
| Experimental Parameter | Contrast Agent | Concentration | Observed Effect | Reference |
| Superoxide (O₂⁻) Production | Iodixanol | 23 mg iodine/ml | 9.58 ± 1.43% increase in O₂⁻ concentration in thick ascending limbs. | [10] |
| Nitric Oxide (NO) Bioavailability | Iodixanol | 23 mg iodine/ml | Decrease to -0.55 ± 0.64% of baseline in thick ascending limbs. | [10] |
| Serum Sodium Concentration | Iohexol | 1.0 ml/kg body weight | Significant decrease from 136.29 ± 3.53 to 132.49 ± 6.36 mmol/L post-administration. | [11] |
| Serum Chloride Concentration | Iohexol | 1.0 ml/kg body weight | Significant decrease from 100.03 ± 0.70 to 97.53 ± 0.70 mmol/L post-administration. | [11] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the osmotic effects of hypertonic contrast agents.
Measurement of Cell Volume Changes
Several techniques are employed to measure the dynamic changes in cell volume in response to hypertonic solutions.
3.1.1. Perfusion-Based Differential Pressure Measurement
This method continuously monitors changes in cell volume by measuring alterations in fluid flow resistance.
-
Cell Culture: Plate cells (e.g., COS-7) to line the inner lumen of a glass capillary.
-
Experimental Setup: Connect the cell-lined capillary in series with a blank reference capillary. Perfuse solutions through both capillaries.
-
Solutions:
-
Isotonic Solution (300 mOsm/kg H₂O): Start with a hypotonic saline solution (e.g., 100 mM NaCl, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.2) and add mannitol (B672) to reach the desired osmolality.[12]
-
Hypertonic Solution (e.g., 350 mOsm/kg H₂O): Adjust the hypotonic solution with mannitol to the target osmolality.[12]
-
-
Procedure:
-
Perfuse with isotonic solution for a baseline reading (e.g., 1 minute).[12]
-
Switch to the hypertonic test solution and record for a set period (e.g., 7 minutes).[12]
-
Return to the isotonic solution to observe recovery (e.g., 2 minutes).[12]
-
Monitor and record the differential pressure changes across each capillary. Cell shrinkage due to water efflux will decrease the resistance to flow in the cell-lined capillary.
-
3.1.2. Fluorescence Microscopy with Negative Staining
This technique allows for online monitoring of cell volume changes without interfering with cell osmolarity.
-
Cell Preparation: Grow cells (e.g., MDCK) on glass coverslides. Prior to the experiment, replace the culture medium with a serum-free, HEPES-buffered medium.[13]
-
Solutions:
-
Procedure:
-
Mount the coverslide on a flow chamber on a confocal laser scanning microscope.
-
Perfuse with the isotonic medium containing the fluorescent dye to establish a baseline.
-
Switch the perfusion to the hypertonic medium to induce cell shrinking.
-
Acquire images at regular intervals (e.g., every 30-60 seconds) to monitor the change in the cross-sectional area of the cells as the extracellular fluorescent signal encroaches on the shrinking cells.[13]
-
Assessment of Cellular Signaling Pathways
Western blotting is a standard technique to quantify the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Culture cells (e.g., human renal tubular HK-2 cells) to a suitable confluency. Expose the cells to different contrast agents (e.g., low-osmolar iomeprol and iso-osmolar iodixanol) for specific time periods.
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membranes with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Akt, p38 MAP kinase, JNK, NF-κB, mTOR, ERK1/2, STAT3).[9]
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative phosphorylation levels.
-
Signaling Pathways Activated by Hypertonic Contrast Agents
Exposure to hypertonic contrast agents triggers a complex network of intracellular signaling pathways as cells attempt to adapt to the osmotic stress. These pathways can influence cell survival, apoptosis, and inflammatory responses.
Hypertonic stress from contrast media initiates a cascade of signaling events. This can lead to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, which are involved in stress responses and can lead to apoptosis.[9] Another key pathway affected is the PI3K/Akt pathway, where a decrease in Akt phosphorylation is often observed, which can inhibit cell survival and proliferation.[9] Furthermore, transcription factors like NF-κB can be activated, leading to the expression of inflammatory and pro-survival genes.[9] The mTOR pathway, a central regulator of cell growth, can also be inhibited.[9] Additionally, STAT3, involved in cell survival and proliferation, can be dephosphorylated and inactivated.[9]
Caption: Cellular signaling pathways activated by hypertonic contrast agents.
In the context of renal cells, contrast media can induce oxidative stress through the activation of PKC and subsequent uncoupling of eNOS, leading to endothelial damage.[7][14] This process is also linked to a decrease in the expression of protective factors like Nrf2, which further exacerbates oxidative stress.[14]
Caption: Oxidative stress signaling in renal cells induced by contrast media.
The following diagram illustrates a generalized experimental workflow for studying the cellular effects of hypertonic contrast agents.
Caption: Experimental workflow for assessing cellular effects of contrast agents.
References
- 1. Is Contrast Medium Osmolality a Causal Factor for Contrast-Induced Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravascular contrast media | Radiology Key [radiologykey.com]
- 3. youtube.com [youtube.com]
- 4. Role of Hypertonicity in the Endothelial Injury Caused by Angiographic Contrast Media | Semantic Scholar [semanticscholar.org]
- 5. Role of hypertonicity in the endothelial injury caused by angiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrast-induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential activation of signaling pathways by low-osmolar and iso-osmolar radiocontrast agents in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Iodinated Contrast Media on Serum Electrolyte Concentrations in Patients Undergoing Routine Contrast Computed Tomography Scan Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Density Gradient Centrifugation of Cells Using Diatrizoate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Density gradient centrifugation is a widely used laboratory technique for the separation of cells and other biological particles based on their size and density. This method involves layering a cell suspension onto a solution of a specific density, known as a density gradient medium, and then centrifuging the mixture. During centrifugation, cells migrate through the gradient and settle at a level where their density equals that of the surrounding medium.
Diatrizoate meglumine (B1676163), often in combination with a polysaccharide such as polysucrose (e.g., Ficoll), is a common component of density gradient media. These solutions are formulated to create a specific density, typically 1.077 g/mL, which is ideal for the separation of mononuclear cells (lymphocytes and monocytes) from whole blood. This document provides detailed protocols and application notes for the use of diatrizoate meglumine-based density gradients for the isolation of various cell types from blood and tissue samples.
Principle of a Diatrizoate-Based Density Gradient
Diatrizoate-based density gradient media, such as those commercially available under trade names like Ficoll-Paque™ and Lymphoprep™, are sterile, ready-to-use solutions containing a mixture of a high molecular weight sucrose (B13894) polymer and sodium diatrizoate.[1] These components are crucial for creating a solution with the optimal density and osmolarity required for the efficient separation of mononuclear cells from other blood components.[1]
When whole blood, diluted with a balanced salt solution, is carefully layered on top of the diatrizoate-based medium, centrifugation causes the different cell types to sediment based on their densities. Erythrocytes and granulocytes, being denser, pass through the gradient and form a pellet at the bottom of the tube. Mononuclear cells, which are less dense, are retained at the interface between the plasma and the density gradient medium, forming a distinct "buffy coat" layer. Platelets, being the least dense, remain in the plasma layer.
Applications
The primary application of this compound-based density gradients is the isolation of peripheral blood mononuclear cells (PBMCs) for a wide range of downstream applications, including:
-
Immunological research
-
Cell-based assays
-
Drug discovery and development
-
Vaccine development
-
Clinical diagnostics
In addition to PBMC isolation, diatrizoate-based gradients can be adapted for the separation of other cell types, such as:
-
Granulocytes: By using a double gradient with two different densities, granulocytes can be separated from both mononuclear cells and erythrocytes.
-
Cells from digested tissues: Single-cell suspensions obtained from the enzymatic digestion of tissues can be purified using density gradient centrifugation to remove dead cells and debris.
Experimental Protocols
Preparation of a Diatrizoate-Based Density Gradient Medium (1.077 g/mL)
While commercially prepared and quality-controlled diatrizoate-based density gradient media are readily available and recommended for consistency, it is possible to prepare a similar solution in the laboratory. The following protocol is based on the composition of Ficoll-Paque, which utilizes sodium diatrizoate. This compound and sodium diatrizoate are often used in combination in radiological contrast media and their properties for creating dense solutions are similar.[2][3][4]
Materials:
-
Ficoll 400 (polysucrose)
-
Sodium Diatrizoate
-
Deionized water
-
0.22 µm sterile filter
Procedure:
-
To prepare 100 mL of a solution with a density of approximately 1.077 g/mL, dissolve 5.7 g of Ficoll 400 and 9.0 g of sodium diatrizoate in 100 mL of deionized water.
-
Stir the solution until all components are completely dissolved. This may require gentle heating.
-
Allow the solution to cool to room temperature.
-
Verify the density of the solution using a hydrometer or by weighing a precise volume. Adjust the density by adding small amounts of water or the dissolved solids as needed.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the prepared medium at 4°C, protected from light.
Protocol for Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the separation of PBMCs from whole blood using a diatrizoate-based density gradient medium with a density of 1.077 g/mL.
Materials:
-
Anticoagulated whole blood (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Diatrizoate-based density gradient medium (1.077 g/mL), at room temperature
-
50 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood with an equal volume of PBS in a 50 mL conical tube. For example, mix 15 mL of blood with 15 mL of PBS.
-
Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a fresh 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube. A sharp interface should be visible between the two layers.
-
Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.
-
After centrifugation, four distinct layers will be visible (from top to bottom):
-
Plasma
-
A "buffy coat" layer of mononuclear cells at the plasma-gradient interface
-
The density gradient medium
-
A pellet of erythrocytes and granulocytes at the bottom of the tube.
-
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated cells by adding at least 3 volumes of PBS (e.g., 30 mL) to the tube.
-
Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
Protocol for Isolation of Granulocytes
This protocol utilizes a double density gradient to separate granulocytes from both mononuclear cells and erythrocytes. This method employs two diatrizoate-based media of different densities, such as Histopaque®-1077 (1.077 g/mL) and Histopaque®-1119 (1.119 g/mL).
Materials:
-
Anticoagulated whole blood
-
Histopaque®-1077 (or equivalent 1.077 g/mL diatrizoate-based medium)
-
Histopaque®-1119 (or equivalent 1.119 g/mL diatrizoate-based medium)
-
15 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Carefully layer 3 mL of Histopaque®-1119 into a 15 mL conical tube.
-
Gently layer 3 mL of Histopaque®-1077 on top of the Histopaque®-1119 layer.
-
Carefully layer 6 mL of whole blood on top of the Histopaque®-1077 layer.
-
Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, two distinct cell bands will be visible:
-
A layer of mononuclear cells at the plasma/Histopaque®-1077 interface.
-
A layer of granulocytes at the Histopaque®-1077/Histopaque®-1119 interface.
-
-
Aspirate and discard the upper plasma and mononuclear cell layers.
-
Carefully collect the granulocyte layer and transfer it to a new centrifuge tube.
-
Wash the cells with PBS as described in the PBMC isolation protocol (steps 7-9).
Protocol for Isolation of Cells from Digested Tissue
This protocol provides a general guideline for purifying cells from a single-cell suspension obtained after enzymatic digestion of tissue. The specific details of the tissue digestion will vary depending on the tissue type.
Materials:
-
Single-cell suspension from digested tissue
-
Diatrizoate-based density gradient medium (density may need to be optimized for the specific cell type)
-
Balanced salt solution
-
Centrifuge tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Filter the single-cell suspension through a 40-70 µm cell strainer to remove any remaining clumps of tissue.
-
Wash the cells by centrifuging at 300 x g for 5-10 minutes and resuspending the pellet in a balanced salt solution.
-
Carefully layer the cell suspension onto the diatrizoate-based density gradient medium. The volume of the cell suspension and gradient medium should be optimized for the specific application.
-
Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.
-
After centrifugation, viable cells will typically form a layer at the interface, while dead cells and debris will pellet at the bottom of the tube.
-
Carefully collect the layer of viable cells and wash them with a balanced salt solution as described in the PBMC protocol.
Data Presentation
The following tables summarize typical quantitative data obtained from cell separation using diatrizoate-based density gradients. Note that actual results may vary depending on the donor, sample quality, and specific protocol used.
| Parameter | PBMC Isolation (1.077 g/mL Gradient) | Granulocyte Isolation (Double Gradient) | Reference(s) |
| Starting Sample | Whole Blood | Whole Blood | |
| Typical Yield | 1-2 x 10^6 PBMCs per mL of blood | Variable, depends on donor's white blood cell count | |
| Purity | >95% mononuclear cells | >95% granulocytes | [5] |
| Viability | >90% | >90% | [5] |
| Centrifugation Speed | 400-500 x g | 700 x g | |
| Centrifugation Time | 30-40 minutes | 30 minutes |
| Cell Type | Typical Density (g/mL) | Gradient Medium Density for Isolation (g/mL) |
| Platelets | < 1.077 | - |
| Mononuclear Cells (Lymphocytes, Monocytes) | 1.077 | 1.077 |
| Granulocytes (Neutrophils, Eosinophils, Basophils) | 1.087 - 1.092 | 1.119 (in a double gradient) |
| Erythrocytes | > 1.092 | - |
Troubleshooting
| Problem | Possible Cause | Solution | Reference(s) |
| Low PBMC yield | - Old blood sample (>24 hours)- Improper layering of blood onto the gradient- Incorrect centrifugation speed or time- Blood and/or gradient not at room temperature | - Use fresh blood samples.- Practice careful layering to create a sharp interface.- Optimize centrifugation parameters.- Ensure all reagents and samples are at 18-20°C. | [6] |
| Red blood cell contamination | - Improper layering, leading to mixing of blood and gradient- "Leaky" buffy coat | - Ensure a sharp interface between blood and gradient.- After collecting the buffy coat, perform an additional low-speed wash (100 x g for 10 min) to pellet remaining RBCs. | [6] |
| Granulocyte contamination in PBMC fraction | - Blood sample is older than 24 hours, leading to changes in granulocyte density | - Use fresh blood samples.- For older samples, consider using a granulocyte depletion step before density gradient centrifugation. | [7] |
| Poor separation of layers | - Incorrect centrifugation speed or time- Brake was left on during deceleration- Incorrect density of the gradient medium | - Verify and optimize centrifugation parameters.- Always turn the brake off.- Check the density of the prepared or commercial medium. | [6] |
Visualizations
Experimental Workflow for PBMC Isolation
Caption: Workflow for PBMC isolation using diatrizoate density gradient.
Logical Relationship of Blood Components After Centrifugation
Caption: Layers formed after blood centrifugation on a diatrizoate gradient.
References
Application Notes and Protocols for Isolating Specific Cell Populations Using Diatrizoate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoate meglumine, a derivative of tri-iodinated benzoic acid, is a high-density, low-viscosity medium commonly used in density gradient centrifugation for the separation of various cell populations. Its utility lies in its ability to form gradients that allow for the separation of cells based on their buoyant density. This document provides detailed application notes and protocols for the isolation of specific cell types using this compound-based solutions, such as those commercially available as Ficoll-Paque™, Lymphoprep™, and Histopaque™.
These methods are foundational in immunology, oncology, and cell biology research, enabling the enrichment of target cell populations for downstream applications including cell-based assays, molecular analysis, and therapeutic development. The provided protocols offer step-by-step guidance, while the data summaries allow for a comparative analysis of expected outcomes.
Core Principles of Density Gradient Centrifugation
Density gradient centrifugation separates cells based on their differential migration through a density gradient medium under the influence of centrifugal force. When a heterogeneous cell suspension is layered on top of a this compound-based medium and centrifuged, cells migrate and settle at the level where their density equals that of the surrounding medium. This results in the formation of distinct layers of different cell types, allowing for their selective harvesting. The most common application is the isolation of peripheral blood mononuclear cells (PBMCs), which have a lower density than erythrocytes and granulocytes.
Data Presentation: Quantitative Analysis of Cell Isolation Methods
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound-based methods (often in the form of Ficoll-Paque™) with other cell isolation techniques.
Table 1: Comparison of Human Peripheral Blood Mononuclear Cell (PBMC) Isolation Techniques
| Isolation Method | Cell Recovery (cells/mL of whole blood) | Viability (%) | Purity (%) | Notes |
| Diatrizoate-based (Ficoll) | 6 x 10⁵[1] | 100[1] | ~95% for mononuclear cells[2] | Lower cell recovery compared to other methods but cost-effective.[1] |
| SepMate™ (with Lymphoprep™) | 8 x 10⁵[1] | 100[1] | Not specified | Faster and requires less handling than the traditional Ficoll method.[1][3] |
| Cell Preparation Tubes (CPTs) | 13 x 10⁵[1] | 100[1] | Not specified | Higher erythrocyte contamination was observed.[1] |
Table 2: Comparison of Circulating Tumor Cell (CTC) Isolation Techniques
| Isolation Method | Recovery Rate (%) | Cell Line(s) | Notes |
| Density Gradient Separation (Ficoll) | 24[4] | MCF7, SKBR3, MDA-MB-231 | Lower recovery rate compared to immunomagnetic and filtration-based methods.[4] |
| Immunomagnetic (Dynal anti-CD45) | 97[4] | MCF7, SKBR3, MDA-MB-231 | High recovery rate through negative selection.[4] |
| Immunomagnetic (Dynal anti-EpCAM) | 75[4] | MCF7, SKBR3, MDA-MB-231 | Positive selection method with good recovery.[4] |
| Filtration (ISET) | 95[4] | MCF7, SKBR3, MDA-MB-231 | High recovery rate based on cell size.[4] |
| RosetteSep™ (Immunodensity) | Adequate at 10 cells/mL[5] | Metastatic Breast Cancer Patient Samples | Combines antibody-based negative selection with density gradient centrifugation.[5] |
Table 3: Monocyte Isolation Techniques
| Isolation Method | Purity (%) | Viability (%) | Notes |
| Negative Selection (RosetteSep™) | >95[6] | Not specified | Untouched monocytes are isolated. |
| Elutriation Centrifugation | >90[7] | Not specified | Yields large numbers of pure monocytes.[7] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method for the isolation of lymphocytes and monocytes from whole blood.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
This compound-based density gradient medium (e.g., Ficoll-Paque™, density 1.077 g/mL)
-
Phosphate-buffered saline (PBS), sterile
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Bring the density gradient medium to room temperature.
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of PBMCs, the density gradient medium, and a pellet of erythrocytes and granulocytes.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding at least 3 volumes of PBS (e.g., up to 45 mL in a 50 mL tube).
-
Centrifuge at 100-250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
Protocol 2: Isolation of Lymphocytes from Solid Tissues (e.g., Skin)
This protocol describes a general procedure for isolating lymphocytes from solid tissues, which often involves an initial enzymatic digestion followed by a density gradient purification step.
Materials:
-
Fresh tissue sample (e.g., skin biopsy)
-
Enzyme digestion solution (e.g., Collagenase IV and DNase I in RPMI medium)
-
This compound-based density gradient medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
50 mL conical centrifuge tubes
-
Centrifuge
Procedure:
-
Place the tissue in a petri dish with a small amount of RPMI medium.
-
Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing the pre-warmed enzyme digestion solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation. The optimal digestion time should be determined empirically for each tissue type.[8]
-
Stop the digestion by adding RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube to remove undigested tissue.
-
Centrifuge the cell suspension at 300-400 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Carefully layer the cell suspension onto the this compound-based density gradient medium.
-
Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.
-
Collect the lymphocyte-containing layer at the interface.
-
Wash the cells with PBS as described in Protocol 1 (steps 8-10).
Visualizations: Workflows and Signaling Considerations
Experimental Workflow for PBMC Isolation
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. T cell-mediated reactions to iodinated contrast media: evaluation by skin and lymphocyte activation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Primary Brain Cells: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative performance of different methods for circulating tumor cell enrichment in metastatic breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. Isolation of Neuronal Synaptic Membranes by Sucrose Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of iodinated contrast media on peripheral blood mononuclear cells in terms of cell viability, cell cycle and oxidative stress in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastrointestinal Tract Visualization in Rodents Using Diatrizoate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoate meglumine (B1676163), often in combination with diatrizoate sodium (e.g., Gastrografin®), is a water-soluble, iodinated radiopaque contrast agent. Its primary application in preclinical research involving rodents is the visualization of the gastrointestinal (GI) tract for morphological and functional assessments. Due to its high atomic weight, iodine provides excellent radiodensity for radiographic contrast against surrounding soft tissues.[1] Unlike barium sulfate, diatrizoate meglumine is water-soluble, making it particularly useful in studies where a perforation of the GI tract is suspected, as it is readily absorbed and excreted by the kidneys if it leaks into the peritoneal cavity.[1]
These application notes provide detailed protocols for the use of this compound in radiographic (X-ray) and computed tomography (CT) imaging of the GI tract in mice and rats.
Key Properties and Considerations
This compound solutions are hypertonic, which can lead to a shift of fluid into the intestinal lumen.[1] This osmotic effect can have two primary consequences for imaging studies:
-
Dilution of the contrast agent: The influx of water can dilute the this compound, potentially reducing opacification, especially in the distal small intestine and colon.[1]
-
Laxative effect: The increased fluid in the bowel can accelerate gastrointestinal transit, which may need to be factored into the experimental design. A study in mice noted that an oral dose of 10 mL/kg of Gastrografin® resulted in diarrhea approximately 3 to 5 hours after administration.[2]
Due to these properties, appropriate dilution and dosage are critical for obtaining high-quality images without inducing significant physiological side effects that could confound experimental results.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the application of this compound in rodent GI tract imaging. Dosages and dilutions are derived from product monographs and preclinical studies. It is recommended to perform pilot studies to determine the optimal parameters for specific experimental needs.
Table 1: Recommended Dosages of this compound for Oral Administration
| Species | Body Weight | Recommended Volume (mL/kg) | Notes |
| Mouse | 20-30 g | 5 - 10 mL/kg | A dose of 10 mL/kg was found to be non-lethal but induced diarrhea[2]. Lower doses are recommended to minimize effects on transit time. |
| Rat | 200-500 g | 5 - 10 mL/kg | Extrapolated from mouse data and general oral gavage volume recommendations. |
Table 2: Recommended Dilutions of this compound for Administration
| Application | Recommended Dilution (Diatrizoate:Diluent) | Diluent | Notes |
| Oral (Mouse/Rat) | 1:1 to 1:3 | Water | Dilution is recommended to reduce hypertonicity and the risk of adverse effects[3]. Higher dilutions may be necessary for very young or debilitated animals. |
| Rectal (Rat) | 1:3 to 1:5 | Water | To avoid mucosal irritation and overdistention. A study in rats showed no deleterious effects with appropriate volumes to fill the colon[4]. |
Table 3: Estimated Gastrointestinal Transit Times in Rodents
| Species | Segment | Estimated Transit Time | Notes |
| Mouse | Stomach to Cecum | 2 - 4 hours | Transit time can be influenced by the hyperosmotic nature of this compound. |
| Mouse | Whole Gut | 4 - 8 hours | Diarrhea was observed 3-5 hours post-administration at higher doses, indicating a relatively rapid transit[2]. |
| Rat | Stomach to Cecum | 3 - 5 hours | Transit times are generally longer in rats compared to mice. |
Experimental Protocols
Protocol 1: Oral Administration of this compound for Upper GI Tract Visualization (X-ray and Micro-CT)
This protocol is suitable for visualizing the esophagus, stomach, and proximal small intestine.
Materials:
-
This compound solution (e.g., Gastrografin®)
-
Sterile water for dilution
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[5]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast animals for 4-6 hours prior to administration to ensure an empty stomach. Water can be provided ad libitum.
-
Dosage Calculation: Weigh the animal and calculate the required volume of the this compound solution based on the recommended dosage (see Table 1).
-
Contrast Agent Preparation: Prepare the desired dilution of this compound with sterile water (see Table 2).
-
Administration:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the contrast agent.
-
-
Imaging:
-
X-ray: Acquire images at multiple time points (e.g., immediately after administration, and then at 15, 30, 60, and 120 minutes) to visualize the transit through the upper GI tract.
-
Micro-CT: For CT imaging, a dilute solution is often preferred. Administer the contrast agent 15-30 minutes before scanning to allow it to reach the desired segments of the bowel.[1]
-
Protocol 2: Rectal Administration of this compound for Lower GI Tract Visualization (X-ray and Micro-CT)
This protocol is suitable for visualizing the colon and rectum.
Materials:
-
This compound solution
-
Sterile water for dilution
-
Flexible catheter (size appropriate for the animal)
-
Syringe
-
Lubricant
Procedure:
-
Animal Preparation: No fasting is typically required. A gentle enema with lukewarm water may be performed to clear the colon of fecal matter before contrast administration.
-
Dosage Calculation: The volume should be sufficient to fill the colon without causing overdistention. This should be determined in pilot studies, starting with a low volume (e.g., 0.5-1.0 mL for a mouse, 2-5 mL for a rat).
-
Contrast Agent Preparation: Prepare the desired dilution of this compound with sterile water (see Table 2).
-
Administration:
-
Anesthetize the animal if necessary.
-
Lubricate the tip of the catheter.
-
Gently insert the catheter into the rectum.
-
Slowly infuse the contrast agent.
-
-
Imaging:
-
X-ray/Micro-CT: Acquire images immediately after administration.
-
Visualization of Experimental Workflows
Caption: Workflow for Oral Administration and Imaging.
Caption: Workflow for Rectal Administration and Imaging.
Signaling Pathways and Biological Mechanisms
The primary mechanism of action for this compound as a gastrointestinal contrast agent is its radiopacity, owing to the high atomic number of iodine. It is not significantly absorbed from the intact GI tract.[1]
However, its hyperosmolarity does induce a physiological response. The osmotic gradient draws water into the intestinal lumen, which can stimulate peristalsis and accelerate transit. While a specific signaling pathway for this prokinetic effect in rodents is not well-documented, it is understood to be a physical consequence of the osmotic load rather than a direct pharmacological interaction with intestinal receptors.
A study in a zebrafish model of opioid-induced constipation suggested that this compound may have a prokinetic effect associated with an increased expression of interstitial cells of Cajal (ICC) markers.[6][7] ICCs are the pacemaker cells of the gastrointestinal tract and are crucial for generating and propagating slow waves that coordinate motility. Further research is needed to confirm if a similar mechanism is at play in rodents.
Caption: Hypothesized Prokinetic Effect of Diatrizoate.
References
- 1. GASTROGRAFIN® Diatrizoate Meglumineand Diatrizoate SodiumSolution USP [dailymed.nlm.nih.gov]
- 2. Contrast-Enhanced µCT for Visualizing and Evaluating Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Diatrizoate enemas: facts and fallacies of colonic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prokinetic effects of this compound (Gastrografin®) in a zebrafish for opioid-induced constipation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Contrast-Enhanced Computed Tomography in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting contrast-enhanced computed tomography (CE-CT) in preclinical research. The information is intended to guide researchers in the effective application of this powerful imaging modality for non-invasive, three-dimensional anatomical and functional assessment in small animal models.
Introduction to Preclinical Contrast-Enhanced CT
X-ray computed tomography (CT) is a valuable tool in preclinical imaging, offering high-resolution anatomical information, particularly of bone and lung tissue.[1] However, the inherent low contrast between different soft tissues limits its application for detailed anatomical and functional studies. The use of contrast agents, which are substances that increase the attenuation of X-rays, significantly enhances the differentiation of soft tissues and allows for the visualization of the vasculature.[1][2]
In preclinical research, CE-CT is widely used for a variety of applications, including oncology, cardiovascular research, and developmental biology. In oncology, it is instrumental in assessing tumor vascularity, perfusion, and the efficacy of anti-angiogenic therapies.[3]
Contrast Agents for Preclinical CT
A variety of contrast agents are available for preclinical CE-CT, each with distinct properties and applications. The choice of contrast agent depends on the specific research question, the target organ or tissue, and the desired imaging window. Iodinated contrast media are the most commonly used due to their high atomic number and X-ray absorption properties.[4][5]
Iodinated Contrast Agents
Iodine-based contrast agents are typically small molecules that are administered intravenously.[5] They can be classified as either ionic or non-ionic, with non-ionic agents generally having lower osmolality and fewer side effects.[5]
-
Small Molecule Iodinated Agents: These agents, such as Iohexol and Ioversol, distribute rapidly into the extracellular space and are quickly cleared by the kidneys.[5][6] This rapid clearance makes them suitable for dynamic contrast-enhanced (DCE-CT) studies to assess tissue perfusion and vascular permeability.[7]
-
Liposomal and Nanoparticle-Based Iodinated Agents: To overcome the short circulation time of small molecule agents, iodine can be encapsulated within liposomes or nanoparticles.[8][9] These "blood pool" agents have a much longer half-life in circulation, allowing for prolonged imaging of the vasculature and assessment of vessel morphology.[8][10]
Barium-Based Contrast Agents
Barium sulfate (B86663) is another high-Z element used as a contrast agent, particularly for gastrointestinal imaging.[11] Due to its insolubility and potential toxicity if it enters the bloodstream, its use is generally restricted to oral or rectal administration.
Gold Nanoparticles
Gold nanoparticles are emerging as a promising class of CT contrast agents due to their high X-ray attenuation, biocompatibility, and the ability to be functionalized for targeted imaging.[9]
Table 1: Comparison of Common Preclinical CT Contrast Agents
| Contrast Agent Type | Examples | Key Properties | Primary Applications |
| Small Molecule Iodinated | Iohexol, Ioversol | Rapid renal clearance, low viscosity | Dynamic contrast-enhanced CT (perfusion, permeability) |
| Liposomal/Nanoparticle Iodinated | Liposomal-iodixanol, Fenestra VC | Long blood half-life | Vascular imaging, angiography, tumor vascularity |
| Barium-Based | Barium Sulfate | High atomic number, insoluble | Gastrointestinal imaging |
| Gold Nanoparticles | AuroVist™ | High X-ray attenuation, tunable size | Vascular imaging, targeted tumor imaging |
Experimental Protocols
In Vivo Contrast-Enhanced CT for Tumor Vascularity
This protocol describes a general procedure for assessing tumor vascularity in a murine model using a long-circulating iodinated nanoparticle contrast agent.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Intravenous catheter (e.g., tail vein)
-
Long-circulating iodinated contrast agent (e.g., Fenestra™-HDVC)[12]
-
Micro-CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Secure a catheter in the lateral tail vein for contrast agent administration.
-
-
Image Acquisition (Baseline):
-
Position the anesthetized animal in the micro-CT scanner.
-
Perform a baseline (pre-contrast) scan of the tumor region.
-
-
Contrast Agent Administration:
-
Administer the long-circulating iodinated contrast agent via the tail vein catheter. The injection volume and rate should be optimized based on the specific agent and animal weight. For example, a dose of 0.5 g/kg for Fenestra-HDVC can be used.[12]
-
-
Image Acquisition (Post-Contrast):
-
Acquire a series of post-contrast scans at various time points (e.g., 5 minutes, 1 hour, 4 hours, 24 hours) to assess the pharmacokinetics of the agent and visualize the tumor vasculature.
-
Table 2: Example In Vivo Micro-CT Imaging Parameters for Tumor Vascularity
| Parameter | Value |
| X-ray Tube Voltage | 90 kVp[1] |
| X-ray Tube Current | 200 µA[1] |
| Number of Projections | 1000 per 180°[1] |
| Integration Time | 400-500 ms[1] |
| Voxel Size | 10-20 µm (isotropic)[1] |
| Scan Time | 10-30 minutes |
Ex Vivo Contrast-Enhanced CT for High-Resolution Vascular Imaging
This protocol outlines a method for obtaining high-resolution three-dimensional images of the vasculature within an excised tissue or organ. This is often used for detailed morphological analysis of the microvasculature.[13]
Materials:
-
Excised tissue/organ (e.g., tumor, brain)
-
Phosphate-buffered saline (PBS) containing heparin
-
4% Paraformaldehyde (PFA) for fixation
-
Vascular casting agent (e.g., Microfil®, µAngiofil)[14]
-
Micro-CT scanner
Procedure:
-
Vascular Perfusion and Fixation:
-
Contrast Agent Perfusion:
-
Prepare the vascular casting agent according to the manufacturer's instructions.
-
Perfuse the vasculature with the contrast agent until it is visible in the vessels of interest.[14]
-
-
Polymerization and Sample Preparation:
-
Allow the contrast agent to polymerize (e.g., by storing at 4°C for 24 hours).[1]
-
Excise the tissue or organ of interest.
-
-
Image Acquisition:
-
Mount the sample in the micro-CT scanner.
-
Acquire high-resolution scans.
-
Table 3: Example Ex Vivo Micro-CT Imaging Parameters for Vascular Casting
| Parameter | Value |
| X-ray Tube Voltage | 90 kVp[1] |
| X-ray Tube Current | 200 µA[1] |
| Number of Projections | 1000 per 180°[1] |
| Integration Time | 400 ms[1] |
| Voxel Size | <10 µm (isotropic)[1] |
| Scan Time | 1.5 - 2.5 hours[1] |
Data Analysis and Presentation
Quantitative analysis of CE-CT data is crucial for extracting meaningful biological information.
In Vivo Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs on the tumor and surrounding tissues to measure the change in Hounsfield Units (HU) over time. This can be used to generate time-attenuation curves.
-
Perfusion Analysis: For dynamic studies, software can be used to fit the time-attenuation curves to pharmacokinetic models to calculate parameters such as blood flow, blood volume, and permeability.[7][15]
-
Vessel Quantification: For images acquired with long-circulating agents, segmentation algorithms can be used to quantify vessel volume, density, and tortuosity.[13]
Ex Vivo Data Analysis
-
3D Visualization: Reconstruct the high-resolution scans to create 3D models of the vasculature.
-
Morphometric Analysis: Quantify various vascular parameters such as vessel diameter, length, branching angles, and connectivity.[13]
Table 4: Quantitative Parameters from Preclinical CE-CT
| Parameter | Description | Application |
| Blood Flow (BF) | Rate of blood delivery to a tissue volume | Tumor perfusion, ischemia |
| Blood Volume (BV) | Fraction of tissue volume occupied by blood vessels | Tumor vascularity, angiogenesis |
| Mean Transit Time (MTT) | Average time for blood to traverse the vasculature | Tissue hemodynamics |
| Permeability-Surface Area Product (PS) | Rate of contrast agent leakage from vessels | Vascular permeability, tumor leakiness |
| Vessel Volume Fraction | Percentage of tissue volume occupied by vessels | Angiogenesis assessment |
| Vessel Diameter | Average diameter of blood vessels | Microvascular morphology |
Visualizations
Experimental Workflow
Caption: General experimental workflows for in vivo and ex vivo CE-CT.
VEGF Signaling Pathway in Angiogenesis
Caption: Simplified VEGF signaling pathway leading to angiogenesis.[16][17][18][19]
References
- 1. Cross-Modality Imaging of Murine Tumor Vasculature—a Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrast-Enhanced MicroCT for Virtual 3D Anatomical Pathology of Biological Tissues: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. research.bau.edu.tr [research.bau.edu.tr]
- 6. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body Tumor CT Perfusion Protocols: Optimization of Acquisition Scan Parameters in a Rat Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liposomal nanoscale contrast agent for preclinical CT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 10. Iodinated nano-emulsions as contrast agents for preclinical X-ray imaging: Impact of the free surfactants on the pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Micro computed tomography for vascular exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medilumine.com [medilumine.com]
- 15. Frontiers | Quantitative functional imaging with CT perfusion: technical considerations, kinetic modeling, and applications [frontiersin.org]
- 16. proteopedia.org [proteopedia.org]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. cusabio.com [cusabio.com]
Application Notes and Protocols for Assessing Renal Clearance of Diatrizoate Meglumine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of renal clearance is a cornerstone of nephrology research and drug development, providing critical insights into kidney function. The glomerular filtration rate (GFR) is the most widely accepted measure of overall kidney function.[1] While inulin (B196767) has historically been the gold standard for measuring GFR, its use can be cumbersome.[1] Diatrizoate meglumine (B1676163), a radiocontrast agent, has emerged as a reliable alternative for GFR assessment. It is primarily cleared from the body by glomerular filtration with minimal tubular secretion or reabsorption, making it a suitable exogenous marker for renal clearance studies.[2]
These application notes provide detailed methodologies for assessing the renal clearance of diatrizoate meglumine in a research setting, covering both plasma and urinary clearance techniques. The protocols are designed to be adaptable for both preclinical animal models and clinical research.
Methods for Assessing Renal Clearance of this compound
There are two primary methods for determining the renal clearance of this compound:
-
Plasma Clearance: This method involves measuring the rate at which diatrizoate is removed from the bloodstream following an intravenous injection. It can be performed using multiple plasma samples to determine the plasma disappearance curve or with a simplified single-plasma sample technique.
-
Urinary Clearance: This method directly measures the rate of excretion of diatrizoate in the urine over a specific time period. It requires the collection of both urine and a plasma sample.
The choice of method often depends on the research question, the available resources, and the subject population (animal or human).
Data Presentation
The following tables summarize key quantitative data related to the use of this compound for assessing renal clearance.
Table 1: Pharmacokinetic Parameters of Intravenously Administered Diatrizoate
| Parameter | Value | Species | Reference |
| Urinary Excretion (Cumulative) | |||
| 60 minutes | 38% of administered dose | Human | [3] |
| 3 hours | 45% of administered dose | Human | [3] |
| 24 hours | 94-100% of administered dose | Human | [3] |
| Alternate Excretion Route | |||
| Fecal Recovery (in patients without severe renal disease) | < 2% of administered dose | Human | [3] |
| Plasma Protein Binding | 0-10% | Human |
Table 2: Comparison of Renal Clearance Methods
| Method | GFR (mL/min/1.73 m²) (Mean ± SD) | Correlation with Inulin Clearance (r) | Reference |
| Inulin Clearance | 73 ± 40 | - | [4] |
| 99mTc-DTPA Clearance | 70 ± 38 | 0.97 | [4] |
| Creatinine Clearance (24-hour) | 73 ± 37 | 0.96 | [4] |
| Cockcroft-Gault Formula | 75 ± 37 | 0.86 | [4] |
| MDRD Formula | 67 ± 37 | 0.88 | [4] |
Note: This table provides a general comparison of different GFR measurement methods. Direct head-to-head comparisons of this compound with all these methods in a single study are limited. 99mTc-DTPA is another radiopharmaceutical used for GFR measurement and shows high correlation with inulin clearance.
Table 3: Recommended Plasma Sampling Times for Single-Sample Diatrizoate GFR Determination
| Estimated GFR Range | Recommended Sampling Time Post-Injection | Reference |
| > 100 mL/min | 120 minutes | [3][5] |
| 60-100 mL/min | 150 minutes | [3][5] |
| < 60 mL/min | 230 minutes | [3][5] |
Experimental Protocols
Protocol 1: Plasma Clearance of this compound (Multi-Sample Method)
This protocol is considered a robust method for determining the plasma clearance of this compound.
Materials:
-
This compound injection solution
-
Sterile syringes and needles
-
Intravenous catheter
-
Blood collection tubes (e.g., EDTA or heparinized tubes)
-
Centrifuge
-
Pipettes and storage vials
-
Analytical equipment for diatrizoate quantification (e.g., HPLC with UV detection or gamma counter for radiolabeled diatrizoate)
Procedure:
-
Subject Preparation: The subject should be adequately hydrated. For human studies, fasting for at least 4 hours is recommended. For animal studies, follow appropriate institutional guidelines.
-
Baseline Blood Sample: Collect a pre-injection blood sample to serve as a baseline.
-
Diatrizoate Administration: Administer a precisely known dose of this compound as an intravenous bolus injection.
-
Plasma Sample Collection: Collect a series of blood samples from a site contralateral to the injection site at predetermined time points. Typical time points for a detailed pharmacokinetic analysis are 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes post-injection.[6]
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Diatrizoate Quantification: Measure the concentration of diatrizoate in each plasma sample using a validated analytical method.
-
Data Analysis:
-
Plot the plasma concentration of diatrizoate versus time on a semi-logarithmic scale.
-
Calculate the area under the plasma concentration-time curve (AUC) from time zero to infinity using the trapezoidal rule.
-
Calculate the plasma clearance (Cl) using the following formula: Cl = Dose / AUC
-
Protocol 2: Urinary Clearance of this compound
This protocol directly measures the excretion of diatrizoate into the urine.
Materials:
-
This compound injection solution
-
Sterile syringes and needles
-
Intravenous catheter
-
Urine collection vessels
-
Blood collection tubes
-
Volumetric flasks
-
Centrifuge
-
Pipettes and storage vials
-
Analytical equipment for diatrizoate quantification
Procedure:
-
Subject Preparation: Ensure the subject is well-hydrated to maintain a steady urine flow.
-
Bladder Emptying: At the beginning of the clearance period, have the subject completely empty their bladder and discard the urine. Record this time as the start time (t=0).
-
Diatrizoate Administration: Administer a precisely known dose of this compound as an intravenous bolus injection.
-
Urine Collection: Collect all urine produced over a precisely timed interval (e.g., 60 or 120 minutes).
-
Blood Sample Collection: At the midpoint of the urine collection period, collect a blood sample to determine the plasma concentration of diatrizoate.
-
Sample Processing:
-
Measure the total volume of the collected urine.
-
Centrifuge the blood sample to separate the plasma.
-
-
Sample Storage: Store the urine and plasma samples at -20°C or lower until analysis.
-
Diatrizoate Quantification: Measure the concentration of diatrizoate in both the urine (U) and plasma (P) samples using a validated analytical method.
-
Data Analysis:
-
Calculate the urinary excretion rate (U x V), where V is the urine flow rate (urine volume / collection time).
-
Calculate the renal clearance (Cl) using the following formula: Cl = (U x V) / P
-
Mandatory Visualization
Caption: Workflow for Plasma Clearance Measurement.
Caption: Workflow for Urinary Clearance Measurement.
Caption: Renal Clearance of this compound.
References
- 1. Comparison of the renal clearances of inulin and radioactive diatrizoate ("Hypaque") as measures of the glomerular filtration rate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate. | Semantic Scholar [semanticscholar.org]
- 4. revistanefrologia.com [revistanefrologia.com]
- 5. Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
Application Notes and Protocols for Diatrizoate Meglumine in Plant Science and Root Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent in medical imaging, is finding increasing applications in plant science, particularly for non-destructive, three-dimensional imaging of plant root systems using X-ray Computed Tomography (CT). The primary challenge in root imaging is the low intrinsic contrast between root tissues and the surrounding soil-water matrix. Diatrizoate meglumine, by virtue of its high atomic number iodine atoms, effectively attenuates X-rays, thereby enhancing the visibility of root structures within the soil. These application notes provide an overview of its use, experimental protocols, and relevant data for researchers in plant biology and related fields.
The use of contrast agents like this compound allows for detailed visualization of root architecture, including fine roots and vascular structures, which is often not possible with conventional imaging techniques. However, it is crucial to consider the potential for phytotoxicity, as ionic contrast agents such as those containing diatrizoate have been observed to be less well-tolerated by plants compared to non-ionic alternatives.
Applications in Plant Science
-
Enhanced Visualization of Root System Architecture: this compound significantly improves the contrast between roots and soil in X-ray CT imaging, enabling detailed three-dimensional reconstruction of the entire root system.
-
In Vivo Imaging of Root Vasculature: By introducing the contrast agent into the plant's vascular system, it is possible to visualize the xylem and phloem, providing insights into water and nutrient transport pathways.
-
Studies of Root-Soil Interactions: Enhanced imaging allows for the detailed study of the spatial relationship between roots and soil particles, as well as the distribution of water and solutes in the rhizosphere.
-
Phenotyping of Root Traits: High-resolution 3D models of root systems generated with the aid of contrast agents can be used to quantify various root architectural traits for genetic studies and breeding programs.
Quantitative Data
The following table summarizes key parameters and findings from studies utilizing diatrizoate-based contrast agents for plant root imaging. It is important to note that specific concentrations and outcomes can vary depending on the plant species, soil type, and imaging equipment used.
| Parameter | Value/Observation | Plant Species | Imaging Modality | Reference |
| Contrast Agent | Gastrografin (containing this compound and diatrizoate sodium) | Pea (Pisum sativum) | X-ray micro-CT | [1] |
| Application Method | Perfusion into the aerial vasculature via a leaf flap | Pea (Pisum sativum) | X-ray micro-CT | [1] |
| Key Observation | Allowed clear visualization of xylem and phloem units of seminal roots and vascular morphology within rhizobial nodules. | Pea (Pisum sativum) | X-ray micro-CT | [1] |
| Phytotoxicity | Gastrografin showed evidence of toxicity. Non-ionic contrast agent (Niopam) was better tolerated. | Pea (Pisum sativum) | X-ray micro-CT | [1] |
Experimental Protocols
Protocol 1: General Protocol for Root System Visualization using Soil Drench Application
This protocol describes a general method for enhancing the contrast of a plant root system grown in soil for X-ray CT imaging by applying a this compound solution to the soil.
Materials:
-
Potted plant with a well-developed root system
-
This compound solution (e.g., Gastrografin, diluted)
-
Water
-
X-ray CT scanner
Procedure:
-
Plant Preparation: Grow the plant in a pot with a soil mix appropriate for the species. Ensure the plant is well-watered prior to the experiment.
-
Contrast Agent Preparation: Prepare a dilution of the this compound solution. A starting point could be a 1:10 dilution of a commercial formulation such as Gastrografin with water. The optimal concentration will need to be determined empirically for the specific plant species and soil type.
-
Application of Contrast Agent: Gently and evenly apply the diluted this compound solution to the soil surface, allowing it to percolate through the root zone. The volume applied should be sufficient to moisten the soil without causing waterlogging.
-
Incubation: Allow the plant to incubate for a period of time to allow for the distribution of the contrast agent throughout the root zone. A starting incubation time of 1-2 hours can be used, but this may need to be optimized.
-
X-ray CT Imaging: Carefully place the potted plant in the X-ray CT scanner. Acquire a series of X-ray projections as the sample is rotated. The specific scanning parameters (voltage, current, exposure time, and resolution) will depend on the scanner and the size of the pot.
-
Image Reconstruction and Analysis: Reconstruct the acquired projections to generate a 3D volumetric dataset. Use appropriate image analysis software to segment the roots from the soil and visualize the root system architecture.
Protocol 2: Protocol for Visualizing Root Vasculature using Leaf Perfusion
This protocol is adapted from studies that have successfully visualized plant vascular structures and is suitable for plants where a leaf can be partially excised for uptake.
Materials:
-
Healthy, well-watered plant
-
This compound solution (e.g., Gastrografin)
-
Small, shallow container
-
Parafilm or a similar sealant
-
Scalpel or sharp razor blade
-
X-ray CT scanner
Procedure:
-
Plant Preparation: Select a healthy, mature leaf on the plant.
-
Contrast Agent Preparation: Prepare a dilution of the this compound solution. The concentration may need to be higher than for soil drench applications to ensure sufficient uptake and translocation. A starting point could be a 1:5 dilution.
-
Leaf Flap Preparation and Perfusion:
-
Make a small, clean cut on the selected leaf to create a "flap" that can be submerged in the contrast agent solution.
-
Place the shallow container with the diluted this compound solution such that the cut leaf flap is fully submerged.
-
Secure the container and seal the area around the leaf and container with parafilm to minimize evaporation.
-
-
Uptake and Translocation: Allow the plant to take up the contrast agent through the cut leaf for a period of 12-24 hours. This allows time for the agent to be transported through the plant's vascular system to the roots.
-
X-ray CT Imaging: After the uptake period, carefully place the entire plant (with the perfusion setup still attached if possible, or carefully removed) into the X-ray CT scanner.
-
Image Acquisition and Analysis: Follow the same imaging and analysis steps as described in Protocol 1 to visualize the contrast-enhanced root vascular network.
Visualizations
Experimental Workflow for Root Imaging with this compound
Caption: Workflow for plant root imaging using this compound.
Logical Relationship of Factors in Contrast-Enhanced Root Imaging
Caption: Factors influencing contrast-enhanced root imaging outcomes.
Concluding Remarks
This compound serves as a valuable tool for enhancing the visualization of plant root systems in their native soil environment. The protocols provided here offer a starting point for researchers interested in employing this technique. However, it is imperative to optimize parameters such as concentration and incubation time for each specific experimental system to maximize image quality while minimizing potential phytotoxic effects. Further research is needed to quantify the uptake and translocation of this compound in different plant species and to understand its physiological effects on root function. The continued development of non-ionic contrast agents with lower toxicity holds great promise for advancing the field of in vivo plant root imaging.
References
Application Notes and Protocols for Labeling Cells with Diatrizoate Meglumine for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular therapies and drug development, the ability to non-invasively track the fate of administered cells in vivo is of paramount importance.[1][2] Computed Tomography (CT) offers a widely available and high-resolution imaging modality for this purpose.[1] While various nanoparticle-based contrast agents have been explored for cell labeling, the use of small-molecule, iodinated contrast agents such as diatrizoate meglumine (B1676163) for ex vivo cell labeling and subsequent in vivo tracking is a novel area of investigation.[1][3]
Diatrizoate meglumine is a well-established, water-soluble, radiopaque contrast medium. Its high concentration of iodine atoms effectively attenuates X-rays, providing contrast in CT imaging.[4][5] The application of this compound for direct cell labeling presents a potential alternative to nanoparticle-based methods; however, it is important to note that this is an emerging technique and protocols are not yet standardized.
These application notes provide a comprehensive, albeit theoretical, framework for researchers to begin exploring the use of this compound for labeling cells for in vivo CT tracking. The provided protocols are intended as a starting point and will require optimization based on the specific cell type and experimental goals.
Principle of the Method
The underlying principle of this technique is the direct labeling of cells ex vivo by incubating them with this compound.[2][6] It is hypothesized that cells will internalize the contrast agent through processes such as pinocytosis or fluid-phase endocytosis. Once loaded with a sufficient concentration of this compound, the cells can be administered in vivo and subsequently visualized using CT. The iodine within the labeled cells will increase their X-ray attenuation compared to surrounding tissues, enabling their detection and tracking.
Key Considerations and Potential Challenges
-
Cellular Uptake: The efficiency of this compound uptake by different cell types is unknown and likely a limiting factor. Non-phagocytic cells may exhibit low uptake, requiring optimization of incubation conditions.
-
Cell Viability: this compound solutions are hypertonic, which can induce osmotic stress and impact cell viability. It is crucial to carefully titrate the concentration and incubation time to minimize cytotoxicity.
-
Label Retention and Dilution: The retention of this compound within the cells and its dilution upon cell division are critical parameters that will influence the duration over which the cells can be tracked.
-
In Vivo Sensitivity: The concentration of iodine required within a cell to generate sufficient contrast for in vivo detection by CT needs to be empirically determined.
Experimental Protocols
Protocol 1: Optimization of this compound Labeling Concentration
This protocol aims to determine the optimal concentration of this compound for cell labeling by assessing the trade-off between labeling efficiency and cell viability.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution (e.g., Gastrografin or a sterile injectable solution)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well plates
-
MTT or other cell viability assay kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture the cells of interest to 80-90% confluency. Harvest the cells using standard cell culture techniques (e.g., trypsinization) and resuspend them in complete culture medium.
-
Concentration Gradient Preparation: Prepare a series of this compound dilutions in complete culture medium. Suggested starting concentrations could range from 1 mg/mL to 50 mg/mL of this compound. Always include a vehicle control (medium only).
-
Cell Incubation: Seed the cells in appropriate culture vessels (e.g., 24-well plates) at a predetermined density. Allow the cells to adhere overnight. The following day, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a humidified CO2 incubator.
-
Washing: After incubation, carefully aspirate the this compound-containing medium. Wash the cells three times with sterile PBS to remove any extracellular contrast agent.
-
Cell Viability Assessment (Trypan Blue Exclusion):
-
Harvest the cells from each concentration group.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
Cell Viability Assessment (Metabolic Assay):
-
Seed cells in a 96-well plate and treat with the this compound concentrations as described above.
-
Perform a metabolic viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Record the data in a tabular format (see Table 1). Plot cell viability against this compound concentration to determine the highest concentration that maintains acceptable cell viability (typically >90%).
Protocol 2: Assessment of Labeling Efficiency by In Vitro CT Imaging
This protocol describes how to assess the success of the labeling procedure by imaging a pellet of the labeled cells using micro-CT.
Materials:
-
Cells labeled with the optimized this compound concentration (from Protocol 1)
-
Unlabeled control cells
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Micro-CT scanner
Procedure:
-
Cell Pellet Preparation:
-
Harvest a known number of labeled cells (e.g., 1 x 10^7 cells).
-
Centrifuge the cells to form a tight pellet in a microcentrifuge tube.
-
Prepare a corresponding pellet of unlabeled control cells.
-
-
Micro-CT Imaging:
-
Place the cell pellet tubes in the micro-CT scanner.
-
Acquire images using appropriate scanning parameters (e.g., voltage, current, and resolution).
-
-
Image Analysis:
-
Reconstruct the CT images.
-
Measure the mean Hounsfield Units (HU) of the labeled cell pellet and the unlabeled control pellet.
-
A significant increase in HU for the labeled pellet indicates successful labeling.
-
-
Data Recording: Record the quantitative data in a structured table (see Table 2).
Protocol 3: In Vivo Tracking of Labeled Cells
This protocol provides a general workflow for the in vivo administration and tracking of this compound-labeled cells.
Materials:
-
This compound-labeled cells, washed and resuspended in a sterile, injectable vehicle (e.g., PBS or saline)
-
Unlabeled control cells
-
Animal model (e.g., immunodeficient mouse)
-
Anesthesia
-
In vivo CT scanner
Procedure:
-
Cell Administration:
-
Anesthetize the animal.
-
Administer the labeled cells via the desired route (e.g., intravenous, intraperitoneal, subcutaneous, or direct injection into a target organ).
-
Administer unlabeled cells to a control group of animals.
-
-
In Vivo CT Imaging:
-
At predetermined time points (e.g., 1, 24, 48, and 72 hours post-injection), anesthetize the animals and perform whole-body or region-of-interest CT scans.
-
-
Image Analysis:
-
Analyze the CT images to identify regions of increased attenuation corresponding to the location of the labeled cells.
-
Quantify the signal intensity (in HU) at the sites of cell accumulation over time.
-
-
Histological Confirmation (Optional but Recommended):
-
At the end of the study, euthanize the animals and harvest the tissues of interest.
-
Perform histological analysis (e.g., Hematoxylin and Eosin staining) to confirm the presence of the transplanted cells at the locations identified by CT.
-
Specialized staining for iodine may be explored to confirm the presence of the contrast agent within the cells.
-
-
Data Presentation: Summarize the quantitative tracking data in a table (see Table 3).
Data Presentation
Table 1: Optimization of this compound Labeling Concentration
| This compound Concentration (mg/mL) | Incubation Time (hours) | Cell Viability (%) (Trypan Blue) | Metabolic Activity (% of Control) |
| 0 (Control) | 24 | 100 | |
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 25 | 24 | ||
| 50 | 24 |
Table 2: In Vitro CT Assessment of Labeled Cell Pellets
| Cell Type | Labeling Condition | Number of Cells in Pellet | Mean Hounsfield Units (HU) ± SD |
| Example Cell Line | Unlabeled Control | 1 x 10^7 | |
| Example Cell Line | Labeled (Optimal Concentration) | 1 x 10^7 |
Table 3: Quantitative In Vivo Cell Tracking via CT
| Time Post-Injection (hours) | Region of Interest | Mean Hounsfield Units (HU) ± SD (Labeled Cell Group) | Mean Hounsfield Units (HU) ± SD (Control Group) |
| 1 | Target Organ | ||
| 24 | Target Organ | ||
| 48 | Target Organ | ||
| 72 | Target Organ |
Visualization of Workflows
References
Application Notes and Protocols for the Use of Diatrizoate Meglumine in Micro-CT for Small Animal Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diatrizoate meglumine (B1676163) is an iodinated contrast agent commonly used in clinical X-ray imaging, including computed tomography (CT).[1] Its high atomic number iodine atoms effectively attenuate X-rays, increasing the contrast of soft tissues and vascular structures. In the context of preclinical research, diatrizoate meglumine can be a valuable tool for enhancing anatomical details in small animal micro-CT imaging. These application notes provide detailed protocols for the use of this compound in various small animal imaging scenarios, including vascular, gastrointestinal, and organ imaging. The protocols and data presented are compiled from a combination of direct studies and extrapolations from research using similar iodinated contrast agents.
Pharmacokinetics and Mechanism of Action
This compound is a water-soluble, low molecular weight contrast agent. Following intravenous administration, it rapidly distributes from the intravascular to the extravascular space.[2] It is important to note that in small animals, renal clearance of such agents is much faster than in humans, leading to a shorter imaging window.[3][4] This rapid clearance is a critical consideration for planning dynamic contrast-enhanced micro-CT studies. For gastrointestinal imaging via oral or rectal administration, this compound is sparingly absorbed from the intact gastrointestinal tract.[4]
Experimental Protocols
Intravenous Administration for Vascular and Soft Tissue Enhancement
This protocol is designed for dynamic contrast-enhanced imaging of the vasculature and major organs. Due to the rapid clearance of this compound in rodents, imaging should commence immediately after administration.
a. Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
Position the animal in the micro-CT scanner.
b. Contrast Agent Administration:
-
Prepare a solution of this compound (e.g., Hypaque™, Reno-60™). The concentration of iodine will vary depending on the specific product.
-
A suggested starting dose, extrapolated from clinical guidelines and animal studies with similar agents, is in the range of 1-2 mL/kg body weight .[2] The intravenous LD50 of this compound and diatrizoate sodium in mice ranges from 5.3 to 6.1 g of iodine/kg body weight.[2]
-
Administer the contrast agent as a bolus injection via the tail vein catheter.
c. Micro-CT Imaging:
-
Initiate the scan immediately following the bolus injection to capture the arterial and early venous phases.
-
For dynamic studies, acquire a series of scans over a period of several minutes to observe the distribution and clearance of the agent.
-
Suggested scanner settings (can be optimized based on the specific micro-CT system):
d. Data Analysis:
-
Reconstruct the micro-CT images.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over target tissues in the pre- and post-contrast images.
-
Measure the change in Hounsfield Units (HU) to quantify contrast enhancement.
Oral Administration for Gastrointestinal Imaging
This protocol is suitable for visualizing the gastrointestinal (GI) tract and assessing GI transit time.
a. Animal Preparation:
-
Fast the animal overnight to ensure an empty stomach, but allow access to water.
-
Anesthetize the animal for the administration and imaging procedures.
b. Contrast Agent Administration:
-
Use a commercially available oral solution of this compound and diatrizoate sodium (e.g., Gastrografin®).
-
A suggested oral dose for mice is 10 mL/kg body weight .[4]
-
Administer the solution via oral gavage.
c. Micro-CT Imaging:
-
Acquire a baseline scan before contrast administration.
-
Acquire subsequent scans at various time points post-administration (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to track the progression of the contrast agent through the GI tract.
-
Suggested scanner settings are similar to those for intravenous studies but can be optimized for abdominal imaging.
Ex Vivo Tissue Staining for High-Resolution Anatomical Imaging
This protocol is for high-resolution imaging of excised organs, such as the brain, to visualize fine anatomical details.
a. Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the organ of interest (e.g., brain).
b. Staining:
-
Immerse the excised organ in a solution of this compound (e.g., Hypaque®-76) diluted in phosphate-buffered saline (PBS).
-
Dilutions of 1:20, 1:10, and 1:5 have been used for rabbit brains, corresponding to iodine concentrations of 0.14 M, 0.27 M, and 0.49 M, respectively.[1] For smaller mouse brains, concentrations of 60 mg/mL and 150 mg/mL of a non-ionic iodinated contrast agent have been tested.[3]
-
Soak the tissue for a period ranging from 3 to 14 days to allow for diffusion of the contrast agent.[3]
c. Micro-CT Imaging:
-
Place the stained organ in a sample holder within the micro-CT scanner.
-
Acquire high-resolution scans.
Data Presentation
The following tables summarize quantitative data from studies using iodinated contrast agents for micro-CT.
Table 1: Contrast-to-Noise Ratio (CNR) in Ex Vivo Mouse Brain Imaging with a Non-ionic Iodinated Contrast Agent [3]
| Iodine Concentration | Immersion Time | CNR (mean ± SD) |
| 60 mg/mL | 3 days | 2.4 ± 1.3 |
| 150 mg/mL | 3 days | 3.8 ± 0.6 |
| 150 mg/mL | 7 days | 6.9 ± 0.5 |
| 150 mg/mL | 14 days | 8.3 ± 0.4 |
Table 2: Effect of Micro-CT Scanner Settings on CNR in Ex Vivo Mouse Brain Imaging (150 mg/mL Iodine, 14-day immersion) [3]
| Parameter | Value 1 | CNR 1 | Value 2 | CNR 2 |
| Tube Voltage | 70 kVp | - | 90 kVp | Significantly increased |
| Scan Time | 17 seconds | 2.4 ± 0.8 | 2 minutes | 7.2 ± 0.5 |
| Scan Time | 2 minutes | 7.2 ± 0.5 | 8 minutes | 8.3 ± 0.4 |
Table 3: Example Hounsfield Unit (HU) Enhancement in Mouse Tissues with an Iodinated Lipid Contrast Agent (for illustrative purposes) [5]
| Tissue | Baseline HU (approx.) | Post-injection HU (15 min, approx.) |
| Left Ventricle | 187 | 465 |
Visualizations
References
- 1. 3D micro-CT imaging of the Postmortem Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. A Novel Mouse Segmentation Method Based on Dynamic Contrast Enhanced Micro-CT Images | PLOS One [journals.plos.org]
- 6. In vivo X-Ray Computed Tomographic Imaging of Soft Tissue with Native, Intravenous, or Oral Contrast - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Medical Imaging: Protocols for Diatrizoate Meglumine in Enhanced Imaging Techniques
For Immediate Release
Novel application notes and detailed protocols for the use of diatrizoate meglumine (B1676163) in advanced medical and preclinical imaging have been developed to support researchers, scientists, and drug development professionals. These resources provide comprehensive guidance on leveraging this established contrast agent in sophisticated imaging modalities such as contrast-enhanced computed tomography (CT), particularly with dual-energy CT systems, and preclinical micro-CT for in vivo animal studies.
Diatrizoate meglumine, a high-osmolar iodinated contrast medium, enhances the visualization of internal structures by opacifying them for X-ray-based imaging.[1][2] Its primary mechanism of action lies in the high atomic weight of iodine, which effectively absorbs X-rays, creating a distinct contrast between the agent-filled structures and surrounding tissues.[3][4] This property is instrumental in a variety of diagnostic procedures, from gastrointestinal tract examinations to angiography and urography.[5][6]
While traditionally used in standard radiographic procedures, the application of this compound is being explored in more advanced imaging protocols that offer greater detail and quantitative insights, crucial for both clinical diagnostics and preclinical research in drug development.[7][8]
Application Notes
1. Contrast-Enhanced CT for Oncology and Vascular Disease Assessment:
This compound is a valuable agent for enhancing CT imaging to delineate tumors and assess vascular pathologies. In oncology, it helps in visualizing vascularized lesions by increasing their attenuation relative to surrounding non-vascularized tissue.[9] For vascular imaging, it opacifies blood vessels, enabling detailed assessment of abnormalities such as blockages or aneurysms.[2]
2. Dual-Energy Computed Tomography (DECT):
DECT utilizes two different X-ray energy levels to provide information about tissue composition that is not possible with single-energy CT.[10][11] While not specific to this compound, the principles of DECT can be applied when using any iodinated contrast agent. This technique can improve the conspicuity of iodine, allowing for a potential reduction in the required contrast dose.[12][13] Virtual non-contrast images can also be generated, potentially reducing the patient's overall radiation exposure by eliminating the need for a true non-contrast acquisition phase.[11]
3. Preclinical Imaging with Micro-CT in Animal Models:
In vivo imaging in small animal models is a cornerstone of preclinical research, allowing for longitudinal studies of disease progression and therapeutic response.[8][14] this compound can be used as a contrast agent in micro-CT, a high-resolution form of CT adapted for small animals, to visualize anatomical structures and monitor changes over time.[15] A study in dogs demonstrated that intravenous administration of meglumine diatrizoate did not disrupt the blood-brain barrier at clinically relevant doses.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and its formulations in various imaging applications.
| Table 1: this compound Formulations and Properties | |
| Parameter | Value |
| Common Formulations | This compound and Diatrizoate Sodium Injection |
| Brand Names | Gastrografin, MD-Gastroview, Renografin, Urografin[17][18] |
| Iodine Content (Typical) | Approximately 370 mg/mL (organically bound)[9] |
| Osmolality | High-osmolar contrast media (HOCM)[17] |
| Administration Routes | Oral, Rectal, Intravenous, Bladder Instillation[19] |
| Table 2: Recommended Dosages for Clinical Procedures | |
| Procedure | Typical Adult Dosage |
| Aortography | 15-40 mL IV or intra-arterially[4] |
| Contrast Enhancement of CT Brain Imaging | 1.3 mL/kg IV (not to exceed 125 mL)[4] |
| Excretory Urography | 20-40 mL IV[4] |
| Radiographic Examination of GI Tract (Oral) | 30-90 mL[4] |
| CT of the Torso (Body Imaging) - Diluted | 25 mL diluted to 1 liter with tap water, 240 mL of the dilute solution administered orally[3][6] |
Experimental Protocols
Protocol 1: General Protocol for Contrast-Enhanced CT (CECT) of the Abdomen
This protocol is intended for the general visualization of abdominal organs and vasculature.
-
Patient Preparation: Patients should be well-hydrated. For abdominal scans, oral contrast is typically administered prior to the scan to opacify the gastrointestinal tract.[6]
-
Oral Contrast Administration:
-
IV Contrast Administration:
-
Establish intravenous access.
-
Inject a this compound-based intravenous contrast agent. The exact volume and injection rate will depend on the patient's weight and the specific clinical question.
-
-
CT Acquisition:
-
Perform a non-contrast scan of the abdomen.
-
Initiate the contrast-enhanced scan. Dynamic scanning, with continuous or multiple scans separated by short intervals (1-3 seconds) during the first 30-90 seconds post-injection, can provide significant diagnostic enhancement.[9]
-
-
Post-Procedure: Monitor the patient for any adverse reactions. Ensure the patient remains hydrated to facilitate the clearance of the contrast agent.
Protocol 2: Preclinical Micro-CT Imaging of a Murine Model
This protocol provides a general workflow for in vivo contrast-enhanced micro-CT in mice.
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature throughout the procedure.
-
-
Contrast Administration:
-
For vascular imaging, administer this compound intravenously via a tail vein catheter. The dose should be adjusted based on the animal's weight and the specific research question.
-
-
Micro-CT Acquisition:
-
Position the animal in the micro-CT scanner.
-
Acquire a pre-contrast scan.
-
Administer the contrast agent and immediately begin the post-contrast scan to capture the vascular phase.
-
Subsequent scans can be performed at different time points to assess contrast distribution and clearance.
-
-
Image Analysis:
-
Reconstruct the micro-CT images.
-
Analyze the images to assess changes in anatomy, vascularity, or other parameters of interest.
-
-
Post-Procedure Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate post-procedural care as per institutional guidelines.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Mechanism of action for this compound-based contrast enhancement.
Caption: A generalized workflow for a clinical contrast-enhanced CT procedure.
Caption: Workflow for preclinical in vivo imaging using micro-CT and a contrast agent.
References
- 1. Meglumine Diatrizoate | C18H26I3N3O9 | CID 8566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Gastrografin, Renocal 76 (this compound/diatrizoate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. What is Meglumin diatrizoate used for? [synapse.patsnap.com]
- 6. GASTROGRAFIN® Diatrizoate Meglumineand Diatrizoate SodiumSolution USP [dailymed.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. mrsolutions.com [mrsolutions.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. appliedradiology.com [appliedradiology.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Dual-Energy CT as a Well-Established CT Modality to Reduce Contrast Media Amount: A Systematic Review from the Computed Tomography Subspecialty Section of the Italian Society of Radiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-energy CT: minimal essentials for radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 15. Imaging in animal models: bridging experimental findings and human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajnr.org [ajnr.org]
- 17. radiopaedia.org [radiopaedia.org]
- 18. auntminnie.com [auntminnie.com]
- 19. Imaging-related medications: a class overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting cell viability issues with diatrizoate meglumine gradients
Welcome to the technical support center for troubleshooting cell viability issues when using diatrizoate meglumine (B1676163) gradients. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cell separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a diatrizoate meglumine gradient and how does it work?
A this compound gradient is a solution used for density gradient centrifugation, a common method for separating cell populations from heterogeneous samples like whole blood. These solutions, often combined with a polysaccharide like Ficoll, are formulated to a specific density (e.g., 1.077 g/mL for isolating peripheral blood mononuclear cells - PBMCs). When a sample is layered on top and centrifuged, cells separate based on their buoyant density. Denser components like red blood cells (RBCs) and granulocytes pellet at the bottom, while less dense cells like lymphocytes and monocytes form a distinct layer at the interface between the plasma and the gradient medium.
Q2: What are the primary factors that cause low cell viability after separation?
The most common causes of poor cell viability include:
-
Sub-optimal Osmolarity: The gradient solution may be hypertonic or hypotonic to the cells, causing them to shrink or swell, which compromises membrane integrity.
-
Chemical Toxicity: Although designed to be biocompatible, prolonged exposure to any separation medium can be toxic to cells.[1]
-
Mechanical Stress: Excessive physical forces from harsh pipetting, vortexing, or high centrifugation speeds can damage cells.
-
Incorrect Temperature: Performing the separation at temperatures outside the recommended range (typically 18-20°C) can negatively impact cell health.[1]
-
Poor Sample Quality: Using old samples (e.g., blood drawn more than 24 hours prior) can result in significantly lower recovery and viability.
Q3: How critical is the osmolarity of the this compound solution?
Osmolarity is a critical factor. Cell culture media is typically in the range of 260-320 mOsm/L to match physiological conditions.[2] If the this compound gradient's osmolarity is too high (hypertonic), it can cause cells to lose water and shrink. Conversely, a hypotonic solution can cause cells to swell and lyse. Both conditions lead to decreased viability. While some studies show that certain cells can tolerate transient exposure to hyperosmolar conditions, it is best practice to use a gradient that is as close to isotonic as possible.[3][4]
Q4: Is this compound inherently toxic to cells?
This compound is a radiographic contrast agent and, like all contrast media, can exhibit some level of dose-dependent and time-dependent toxicity.[3] Studies have shown that its toxicity is strongly correlated with its osmolality.[3] While short exposure during a standard cell separation protocol is generally well-tolerated by robust cell types, minimizing the duration of contact and ensuring the cells are washed thoroughly after collection is crucial to prevent adverse effects on cell function and viability.[1]
Troubleshooting Guide
Problem 1: Low Cell Viability or Poor Recovery
Question: My cell viability is below 80% after separation, and my total cell yield is much lower than expected. What are the likely causes and solutions?
Answer: Low viability and recovery are often linked. The primary causes involve osmotic stress, procedural errors, and poor sample handling. Refer to the table and workflow diagram below for a systematic approach to troubleshooting.
Troubleshooting Summary Table
| Probable Cause | Recommended Solution | Supporting Evidence/Rationale |
| Incorrect Osmolarity | Verify the osmolarity of your gradient solution using an osmometer. Adjust to the physiological range (280-320 mOsm/kg) by diluting with sterile, nuclease-free water or a balanced salt solution if necessary. | High osmolality is a known contributor to cell toxicity in contrast media.[3] Many cell culture processes operate optimally between 270 and 380 mOsm/kg.[4] |
| Sub-optimal Centrifugation | Ensure the centrifuge is properly calibrated. Use a swinging-bucket rotor. Centrifuge at the recommended g-force (e.g., 400-500 x g) with the brake OFF to prevent abrupt deceleration that can disrupt the cell layers.[5] | Sudden stops can cause the carefully separated layers to mix, leading to both contamination and cell loss.[5] |
| Incorrect Temperature | Perform the entire procedure at room temperature (18-20°C). Using cold reagents can cause cells to aggregate and may alter the density of the gradient medium.[1][6] | Ficoll, a common component, is denser at lower temperatures, which can impair the proper sedimentation of RBCs and granulocytes.[1] |
| Mechanical Stress | Handle cells gently at all stages. When layering the sample, let it run slowly down the side of the tube.[7] Use wide-bore pipette tips for resuspension and avoid vigorous pipetting or vortexing. | Harsh mechanical handling is a primary cause of cell death and the release of DNA, which leads to clumping.[8][9] |
| Poor Sample Quality | Use fresh samples whenever possible. For blood, process within 2-6 hours of collection for optimal results. Viability and recovery decrease significantly with samples older than 24 hours. | Over time, cells like granulocytes change density and degranulate, which can interfere with separation and reduce the viability of the target cell population.[10] |
| Prolonged Exposure | Minimize the time cells are in contact with the this compound gradient. Aspirate the target cell layer immediately after centrifugation is complete.[6] | This compound can be toxic to cells, and effects are time-dependent.[1] |
Problem 2: High Contamination with Red Blood Cells (RBCs) or Granulocytes
Question: My isolated cell fraction (e.g., PBMCs) has significant contamination with RBCs or granulocytes. How can I improve the purity?
Answer: Contamination is usually a result of procedural issues related to the gradient, centrifugation, or sample collection.
-
Improper Layering: If the blood/sample is mixed with the gradient medium before centrifugation, proper separation will not occur. Always layer the diluted sample slowly and carefully onto the gradient.[6][7]
-
Incorrect Centrifugation: Using a fixed-angle rotor, incorrect speed, or having the centrifuge brake on can lead to poor separation.[1]
-
Careless Collection: When aspirating the mononuclear cell layer from the interface, be careful not to disturb the layers above or below. It is better to leave a few target cells behind than to collect contaminating cells.[7]
-
Old Blood Sample: In samples older than 24-48 hours, granulocytes lose density and may not pellet correctly, resulting in contamination of the PBMC layer.[10]
-
Optional RBC Lysis: If RBC contamination persists, an additional step using an RBC lysis buffer (e.g., Ammonium-Chloride-Potassium buffer) can be performed after the initial separation. However, this adds another processing step and may reduce overall yield.[11]
Problem 3: Cell Clumping and Aggregation
Question: After isolation and washing, my cells are clumping together. What causes this and how can I fix it?
Answer: Cell clumping is most often caused by the release of DNA from dead or dying cells. This "sticky" DNA acts as a net, trapping other cells.
-
Add DNase I: The most effective solution is to add DNase I (typically 10-20 U/mL) to your wash buffer or cell culture medium.[12] This will enzymatically break down the extracellular DNA. Note: Do not use DNase I if you intend to perform DNA analysis.
-
Use EDTA in Buffers: Including a chelating agent like EDTA (1-2 mM) in your wash buffers can help reduce cation-dependent cell-cell adhesion.[8]
-
Gentle Handling: As mentioned for viability, gentle pipetting is crucial. Do not vortex cell pellets.[13]
-
Filter Cells: If clumps persist, you can pass the cell suspension through a 40-70 µm cell strainer to obtain a single-cell suspension.
Key Experimental Protocols
Protocol 1: Standard PBMC Isolation from Whole Blood
This protocol outlines the fundamental steps for isolating Peripheral Blood Mononuclear Cells (PBMCs).
-
Sample Preparation: Dilute whole blood collected in an anticoagulant tube (e.g., EDTA or heparin) 1:1 with a sterile phosphate-buffered saline (PBS) at room temperature.
-
Gradient Preparation: Add the this compound/polysaccharide solution (e.g., Ficoll-Paque™, Histopaque®-1077) to a conical centrifuge tube. Use a volume equal to half of the expected total diluted blood volume.
-
Layering: Carefully layer the diluted blood on top of the gradient solution. Tilt the tube and allow the blood to flow slowly down the side to create a sharp interface.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at 18-20°C in a swinging-bucket rotor with the brake turned off .[5]
-
Cell Collection: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper plasma layer. Using a clean pipette, collect the "buffy coat" layer of PBMCs located at the plasma-gradient interface.
-
Washing: Transfer the collected cells to a new conical tube. Add at least 3 volumes of PBS or other balanced salt solution to wash the cells and dilute the gradient medium.
-
Final Centrifugation: Centrifuge at 300 x g for 10 minutes at 18-20°C (brake can be on). Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of culture medium or buffer for counting and downstream applications.
Protocol 2: Cell Viability Assessment with Trypan Blue
This is a common dye exclusion method to determine the number of viable cells.
-
Prepare Cell Suspension: Ensure you have a single-cell suspension.
-
Mix with Dye: Add 10 µL of your cell suspension to 10 µL of 0.4% Trypan Blue solution and mix gently.
-
Incubation: Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as viable cells may begin to take up the dye.
-
Load Hemocytometer: Load 10 µL of the mixture into a hemocytometer.
-
Count Cells: Using a microscope, count the cells. Viable cells have intact membranes and will appear bright and colorless. Non-viable cells will be stained blue.
-
Calculate Viability:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Quantitative Cell Viability with a Tetrazolium (MTS) Assay
This colorimetric assay measures metabolic activity as an indicator of viability.
-
Plate Cells: Seed your isolated cells in a 96-well plate at the desired density in a final volume of 100 µL per well.
-
Incubate: Allow cells to recover for a desired period (e.g., 2-4 hours).
-
Add Reagent: Add 20 µL of the MTS reagent solution to each well.[14]
-
Incubate Again: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable, metabolically active cells.
Data Summaries
Table 1: Impact of Osmolarity on Cell Function
| Osmolarity Level | Effect on Cells | Typical Range (mOsm/kg) | Recommendation |
| Hypotonic | Cells swell and may lyse due to water influx, leading to high cell death. | < 260 | Avoid. Ensure media and buffers are not overly diluted. |
| Isotonic | Optimal state for cell health; maintains normal cell volume and function. | 280 - 320 | Ideal. Aim for this range in your gradient and wash solutions.[2] |
| Hypertonic | Cells shrink (crenation) due to water loss, causing cellular stress and reduced viability. | > 330 | Avoid for prolonged periods. Can sometimes increase specific productivity but often reduces growth and viability.[4][15] |
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for cell separation and a logic diagram for troubleshooting low viability.
Caption: Decision-making flow for addressing sample purity issues.
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. The role of osmolarity adjusting agents in the regulation of encapsulated cell behavior to provide a safer and more predictable delivery of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of radiographic contrast media on monolayer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Isolation of peripheral blood mononuclear cells [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. akadeum.com [akadeum.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nanostring.com [nanostring.com]
- 11. researchgate.net [researchgate.net]
- 12. Best Cell Separation Technology Used For Reducing Cell Clumping [uberstrainer.com]
- 13. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
optimizing diatrizoate meglumine concentration for specific cell types
Welcome to the technical support center for the use of diatrizoate meglumine (B1676163) in cell culture and separation protocols. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is diatrizoate meglumine and what is its primary application in cell biology?
A1: this compound is an iodinated organic compound primarily used as a radiopaque contrast agent.[1] In cell biology, its main application is as a component of density gradient media, often in combination with polysaccharides like Ficoll, for the separation of specific cell populations from heterogeneous mixtures, such as isolating mononuclear cells from whole blood.[2][3][4] The high density of the diatrizoate solution allows for separation of cells based on their buoyant density during centrifugation.[5]
Q2: What is a typical starting concentration or density for cell separation?
A2: For the isolation of mononuclear cells (lymphocytes and monocytes) from human blood, a density of 1.077 g/mL is standard.[2] This density is specifically formulated to allow erythrocytes and granulocytes to pellet at the bottom of the tube, while mononuclear cells remain at the interface between the plasma and the density gradient medium.[3][4] The exact concentration of this compound required to achieve this density will depend on the specific formulation (e.g., combined with Ficoll or other polymers).
Q3: How does this compound affect cell viability and function?
A3: High concentrations of this compound can be cytotoxic. This toxicity is largely attributed to hyperosmolality, which can induce cell death.[6] A study on human endothelial cells showed that high concentrations of sodium/meglumine diatrizoate led to 99% cell death after 24 hours.[6] It is crucial to minimize the exposure time of cells to the concentrated gradient medium and to wash the isolated cells thoroughly with a balanced salt solution or culture medium to remove the this compound.[4][7]
Q4: Can I use this compound for cell types other than peripheral blood mononuclear cells (PBMCs)?
A4: Yes, while PBMC isolation is the most common application, density gradient centrifugation using this compound can be adapted for other cell types. The key is to adjust the density of the medium to match the specific buoyant density of the target cell population. This may require empirical testing and optimization for different cell lines or primary cells.
Q5: Should the this compound solution and blood sample be at a specific temperature during separation?
A5: Yes, for optimal separation, both the blood sample and the this compound gradient solution should be at room temperature (18–20 °C). Performing the centrifugation at lower temperatures, such as 4°C, can lead to cell clumping and poor recovery. Conversely, using blood that is too warm can also negatively impact separation efficiency.
Troubleshooting Guides
This section addresses common issues encountered during cell separation experiments using this compound-based density gradients.
Problem 1: Low Recovery or Yield of Mononuclear Cells
| Potential Cause | Recommended Solution |
| Old Blood Sample | Use fresh blood drawn within 2-6 hours for separation. Samples older than 24 hours will have lower viability and recovery. |
| Incorrect Centrifugation Speed/Time | Ensure the centrifuge is set to the recommended g-force (e.g., 400 x g) and time (15-30 minutes).[2][4] Do not use the brake, as a sudden stop can disrupt the cell layers.[3] |
| Disruption of Interface | When layering the diluted blood onto the gradient, do so slowly and carefully to create a sharp interface.[4][7] Any mixing will result in poor separation. |
| Incorrect Temperature | Ensure both the blood sample and the gradient medium are at room temperature (18-20 °C) before starting. |
| Cell Clumping | If cell clumping is observed, ensure an appropriate anticoagulant (e.g., heparin, EDTA) was used and mixed well. |
Problem 2: Contamination of Isolated Cells (e.g., Red Blood Cells, Granulocytes)
| Potential Cause | Recommended Solution |
| Blood Not Diluted | Dilute the blood sample 1:1 with a balanced salt solution (e.g., PBS) before layering.[2][4] This reduces cell concentration and improves separation. |
| Incorrect Gradient Density | Verify the density of your this compound solution. For PBMCs, it should be 1.077 g/mL.[2] |
| Improper Aspiration of Cell Layer | When collecting the mononuclear cell layer from the interface, be careful not to aspirate the upper plasma layer or the lower gradient layer.[4][7] |
| "Buffy Coat" Overload | If using a buffy coat, ensure it is sufficiently diluted to prevent overloading the gradient interface. |
| Blood Sample Too Warm | Allowing blood to cool to room temperature for 30-45 minutes before use can reduce red blood cell contamination. |
Problem 3: High Cell Death or Low Viability Post-Separation
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Gradient | Minimize the time cells are in contact with the this compound solution. Process samples promptly after centrifugation. |
| Hyperosmotic Stress | The high osmolality of the gradient medium is a major cause of cell death.[6] Wash the collected cells at least twice with a suitable culture medium or PBS to completely remove the gradient solution.[4][7] |
| Mechanical Stress | Handle cells gently during all steps. Avoid vigorous pipetting or vortexing. Use low-speed centrifugation for washing steps (e.g., 160-260 x g).[4][7] |
| Inappropriate Wash Buffer | Use a balanced salt solution or complete culture medium for washing. High salt concentration PBS can decrease cell viability. |
Experimental Protocols
Protocol: Isolation of Human PBMCs
This protocol describes the standard procedure for isolating peripheral blood mononuclear cells (PBMCs) from whole human blood using a this compound/polysucrose density gradient (e.g., Ficoll-Paque™, LSM™).
Materials:
-
Anticoagulated whole blood (heparin or EDTA)
-
This compound/polysucrose solution (density 1.077 g/mL), warmed to room temperature
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Sterile 15 mL or 50 mL conical centrifuge tubes
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the anticoagulated whole blood 1:1 with PBS in a conical tube.[2][4]
-
Add the appropriate amount of this compound solution to a new, clean conical tube (e.g., 3 mL for a 15 mL tube).[4][7]
-
Carefully layer the diluted blood on top of the this compound solution, minimizing mixing to create a sharp interface.[3][4]
-
Centrifuge the tubes at 400 x g for 15-30 minutes at room temperature with the centrifuge brake turned off.[2][4]
-
After centrifugation, four distinct layers will be visible:
-
Top layer: Plasma
-
Second layer: A cloudy band of PBMCs at the plasma/gradient interface
-
Third layer: Clear gradient medium
-
Bottom pellet: Red blood cells and granulocytes[4]
-
-
Carefully aspirate the top plasma layer without disturbing the PBMC interface.
-
Using a clean pipette, carefully collect the cloudy PBMC layer and transfer it to a new conical tube.[4][7]
-
Wash the isolated PBMCs by adding at least 3 volumes of PBS or culture medium. Mix gently.
-
Centrifuge at a low speed (160-260 x g) for 10 minutes to pellet the cells.[4][7]
-
Discard the supernatant and resuspend the cell pellet. Repeat the wash step (Steps 8-9) one more time to ensure complete removal of the gradient medium and platelets.
-
Resuspend the final cell pellet in the appropriate culture medium for downstream applications.
Protocol: Assessing Cell Viability via MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Target cell line in culture
-
Complete culture medium
-
This compound solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound solution in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) and cells with medium but no this compound (vehicle control).
-
Incubate the plate for a defined period (e.g., 24 hours).
-
After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Only viable, metabolically active cells can reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]
-
Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle control wells.
Visualizations
Caption: Workflow for isolating PBMCs using a this compound gradient.
Caption: Troubleshooting flowchart for low cell viability after separation.
Caption: Hypothesized pathway of this compound-induced cytotoxicity.
References
- 1. Meglumine Diatrizoate | C18H26I3N3O9 | CID 8566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lonzabio.jp [lonzabio.jp]
- 3. mpbio.com [mpbio.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. nbinno.com [nbinno.com]
- 6. Cytotoxic effects of six angiographic contrast media on human endothelium in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.nau.edu [www2.nau.edu]
- 8. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
preventing crystal formation in diatrizoate meglumine solutions for injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diatrizoate meglumine (B1676163) solutions for injection. Our goal is to help you prevent and resolve issues related to crystal formation, ensuring the integrity and usability of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of crystal formation in diatrizoate meglumine solutions?
A1: The most common cause of crystal formation in this compound solutions is exposure to cold temperatures.[1] The solubility of the diatrizoate salts decreases at lower temperatures, which can lead to precipitation or crystallization.
Q2: How can I prevent crystal formation in my this compound solution?
A2: To prevent crystallization, it is crucial to store the solution at the recommended temperature and protect it from light.[2][3][4][5] Proper storage conditions are key to maintaining the stability of the solution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[2][3][5] Some formulations may allow for storage at temperatures up to 30°C (86°F).[1] Always refer to the product's specific instructions for storage. Additionally, the solution should be protected from direct sunlight and excessive heat.[3][4]
Q4: I've observed crystals in my this compound solution. Is it still usable?
A4: Yes, the solution can typically be used after the crystals are completely redissolved.[1] It is essential to ensure that all crystals have fully dissolved before use to guarantee a homogenous solution and correct concentration.
Q5: How do I redissolve crystals that have formed in the solution?
A5: If crystals have formed, bring the container to room temperature.[1] Shaking the container vigorously will help to redissolve the crystals.[1] To speed up this process, you can use circulating warm air to gently heat the container.[1] Before use, visually inspect the solution to confirm that all crystals have completely dissolved and that the container and its closure have not been damaged.[1]
Q6: Does the pH of the solution affect its stability and potential for crystal formation?
A6: Yes, the pH of the solution is a critical factor for its stability. This compound solutions are buffered to a pH range of 6.0 to 7.7 to ensure the solubility and stability of the diatrizoate salts.[5][6][7][8][9] Deviations from this pH range could potentially lead to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with crystal formation in this compound solutions.
Table 1: Troubleshooting Crystal Formation
| Observation | Potential Cause | Recommended Action |
| Crystals are present in the solution upon receipt or after storage. | Exposure to cold temperatures during shipping or storage. | Follow the protocol for redissolving crystals. If crystals persist after attempting to redissolve, contact the manufacturer. |
| Crystals form after dilution of the solution. | The diluent is too cold or incompatible. | Ensure the diluent is at room temperature before mixing. Use only recommended diluents such as sterile water or sterile saline.[2] |
| The solution appears cloudy or hazy after warming, even without visible crystals. | Incomplete dissolution of microcrystals. | Continue to warm and agitate the solution until it becomes clear. Visually inspect against a light source to ensure no particulate matter is present. |
Experimental Protocols
Protocol 1: Redissolving Crystals in this compound Solution
-
Visual Inspection: Examine the container for the presence of crystals.
-
Room Temperature Equilibration: If crystals are present, allow the container to sit at room temperature (20°C to 25°C) until it has fully equilibrated.
-
Agitation: Shake the container vigorously for 2-3 minutes.
-
Visual Confirmation: Inspect the solution to see if the crystals have dissolved.
-
Gentle Warming (Optional): If crystals persist, place the container in a circulating warm air incubator set to a temperature not exceeding 40°C.
-
Periodic Agitation: Remove the container from the incubator every 15-20 minutes and shake vigorously for 1-2 minutes.
-
Final Inspection: Once the solution is clear and free of any visible crystals, perform a final visual inspection to ensure the container and closure have not been damaged.
-
Cooling: Allow the solution to return to room temperature before use.
Data Presentation
Table 2: Storage and Stability Parameters for this compound Solutions
| Parameter | Recommended Range | Notes |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | Some formulations may tolerate up to 30°C (86°F).[1] Avoid freezing. |
| pH | 6.0 - 7.7 | The solution is buffered to maintain this pH range for optimal stability.[5][6][7][8][9] |
| Protection from Light | Required | Store in the original light-protective packaging.[2][3][4][5] |
Visualizations
Caption: Troubleshooting workflow for crystal formation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. camberpharma.com [camberpharma.com]
- 4. shop.mxrimaging.com [shop.mxrimaging.com]
- 5. This compound and Diatrizoate sodium Solution: Package Insert / Prescribing Info [drugs.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. This compound and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 8. DailyMed - this compound AND DIATRIZOATE SODIUM- this compound and diatrizoate sodium solution [dailymed.nlm.nih.gov]
- 9. HYPAQUE™-76(this compound and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]
Technical Support Center: Optimizing CT Scans with Diatrizoate Meglumine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diatrizoate meglumine (B1676163) in computed tomography (CT) scans. The focus is on achieving optimal image quality and minimizing the potential for motion-related artifacts through proper agent administration and protocol adherence.
Frequently Asked Questions (FAQs)
Q1: What is diatrizoate meglumine and what is its primary role in CT scans?
A1: this compound is a high-osmolar, iodinated ionic radiocontrast agent.[1][2] Its primary role is to enhance the contrast of internal body structures during X-ray-based imaging, including CT scans.[3] The iodine in its structure is radiopaque, meaning it absorbs X-rays more effectively than surrounding soft tissues. This differential absorption creates a clearer and more detailed image, allowing for better visualization of organs, blood vessels, and the gastrointestinal (GI) tract.
Q2: Can this compound directly minimize patient motion during a CT scan?
A2: this compound does not have any sedative or pharmacological properties to directly reduce patient motion. Motion artifacts in CT are primarily caused by voluntary or involuntary patient movement during the scan.[4][5] However, by ensuring a properly administered contrast agent protocol that leads to a high-quality, diagnostic scan on the first attempt, the need for repeated or prolonged scans is reduced. This indirectly minimizes the opportunity for patient motion to degrade image quality.
Q3: What is the mechanism of action for this compound?
A3: The mechanism is based on the radiodensity of the iodine atoms in the diatrizoate molecule.[3] When administered, the agent fills the targeted anatomical structures (e.g., the GI tract or blood vessels). Because iodine has a high atomic weight, it attenuates X-ray photons to a much greater degree than soft tissue.[6] This results in the opacified structures appearing bright on the CT image, providing clear delineation from adjacent tissues.[3]
Q4: What are the common administration routes for this compound in research settings?
A4: The administration route depends on the area of interest. For GI tract imaging, it is given orally or rectally.[2][7] For visualizing blood vessels, the urinary system, or for contrast-enhanced body CT, it is administered intravenously.[2][4] This guide focuses on oral and rectal administration for minimizing artifacts in abdominal and pelvic imaging.
Q5: Are there critical patient preparation steps to ensure a successful scan?
A5: Yes. Proper preparation is crucial for both image quality and patient tolerance, which can impact motion. Key steps include ensuring the patient is well-hydrated, as hypertonic contrast agents can cause fluid shifts.[4][6] For GI studies, a low-residue diet the day before and a laxative may be recommended.[8] The patient should also be instructed to omit the meal immediately preceding the examination.[4]
Troubleshooting Guide
This guide addresses common issues encountered during CT imaging with this compound that may lead to suboptimal image quality or motion artifacts.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Image Quality: Poor or incomplete opacification of the GI tract. | - Insufficient dose or volume of contrast.- Incorrect timing between administration and scan.- Dilution of the contrast agent in the distal bowel due to its hyperosmolarity.[6] | - Verify Dosage: Ensure the administered dose is appropriate for the subject's weight and the specific region of interest.[7]- Optimize Timing: For oral administration, allow 15-30 minutes for the contrast to reach the pelvic loops.[7] Adjust timing based on expected GI transit.- Manage Dilution: For pediatric or debilitated subjects, use a more isotonic dilution (e.g., 1:4.6) to prevent excessive fluid movement into the bowel, which can cause dilution and patient discomfort.[6][7] |
| Artifacts: Patient moved during the scan, causing blurring or streaking. | - Patient discomfort (e.g., nausea, vomiting, cramping) due to the contrast agent.- Long scan duration.- Lack of clear instructions. | - Improve Patient Tolerance: Ensure adequate hydration before administration.[9] Consider using a less hypertonic dilution if tolerated by the imaging protocol.[6]- Optimize Scan Protocol: Utilize the fastest possible scanning technique to reduce the acquisition window.- Patient Communication: Clearly explain the importance of remaining still during the brief scan period. Patient cooperation is essential.[4] |
| Adverse Events: Patient reports nausea or has an allergic reaction. | - this compound can cause side effects like nausea and vomiting.[3]- Hypersensitivity to iodinated contrast media.[9] | - Mild Reactions: Monitor the subject. Mild symptoms often resolve without intervention.- Hypersensitivity: Do not administer to patients with a known hypersensitivity.[7] Be prepared for potential emergencies and have appropriate medical support available.[8] |
| Image Quality: Contrast appears too dense, obscuring underlying structures. | - Contrast concentration is too high for the specific CT protocol (e.g., kV setting). | - Adjust Dilution: For oral or rectal use, the agent can be diluted with tap water or sterile saline to achieve the desired level of opacification.[7][8]- Optimize CT Parameters: Lowering the beam energy (kV) can increase the contrast effect of iodine, so ensure the concentration is appropriate for the selected kV.[10] |
Quantitative Data Summary
The choice of contrast agent can influence patient tolerance and, consequently, the rate of motion-induced artifacts. The following table summarizes data from a prospective, randomized study comparing the high-osmolar agent this compound 60 with the low-osmolar nonionic agent iohexol (B1672079) 300 in body CT.
| Metric | This compound 60 (n=298) | Iohexol 300 (n=302) | Significance (p-value) | Reference |
| Patients with at least one adverse reaction | 63% (188/298) | 39% (119/302) | < 0.001 | [11] |
| Patients with non-discomfort adverse reactions | 33% (99/298) | 16% (48/302) | < 0.001 | [11] |
| Scans with optimal enhancement | 62% (184/298) | 71% (214/302) | 0.02 | [11] |
| Scans aborted or repeated due to motion/reaction | 3.0% | 0.7% | 0.04 | [11] |
This data suggests that while both agents provide diagnostic quality studies, the lower rate of adverse reactions and motion-related repeats with a low-osmolar agent like iohexol may be a factor to consider in motion-sensitive research protocols.[11]
Experimental Protocols
Protocol: Oral Administration of this compound for Abdominal/Pelvic CT
This protocol provides a general methodology for achieving GI tract opacification. Doses and timing must be optimized for specific experimental needs.
1. Subject Preparation:
-
Ensure subject is adequately hydrated.
-
A low-residue diet is recommended for the 24 hours preceding the scan.[8]
-
Administer a laxative the evening before the procedure, if required by the study design.[8]
-
The subject should fast for at least 4 hours prior to contrast administration.[4]
2. Contrast Preparation:
-
Use a commercially available this compound and diatrizoate sodium solution.
-
For adults, the typical oral dosage ranges from 30 to 90 mL.[7]
-
If dilution is required to reduce osmolarity or contrast density, dilute with tap water. For example, a common dilution for routine CT is 25 mL of the stock solution in 1 liter of water.[7]
3. Administration:
-
Administer the prepared solution orally.
-
For opacification of the entire GI tract, the total volume may be administered in fractions over a set period before the scan.
-
For pelvic imaging, administer the dose 15 to 30 minutes prior to the scan to allow the contrast to reach the pelvic loops of the bowel.[7]
4. Imaging:
-
Position the subject on the CT scanner table.
-
Perform a scout (topogram) scan to confirm the field of view.
-
Execute the planned CT acquisition protocol.
-
Intravenous contrast may be administered concurrently if required for vascular or organ enhancement.[7]
5. Post-Procedure:
-
Encourage the subject to rehydrate to help flush the contrast agent.
-
Monitor for any adverse reactions.
Visualizations
Caption: General workflow for abdominal CT using oral this compound.
Caption: Troubleshooting logic for suboptimal CT image quality.
Caption: Mechanism of action for iodinated contrast media in CT.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Diatrizoate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Understanding CT Artifacts: A Comprehensive Guide [medical-professionals.com]
- 6. drugs.com [drugs.com]
- 7. This compound and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound and diatrizoate sodium: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 10. Diatrizoate in computed cranial tomography: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of iohexol 300 and this compound 60 for body CT: image quality, adverse reactions, and aborted/repeated examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing viscosity challenges of diatrizoate meglumine in microfluidic devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the viscosity challenges of diatrizoate meglumine (B1676163) in microfluidic devices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is diatrizoate meglumine challenging to work with in microfluidic devices?
A1: this compound solutions are significantly more viscous than water, which is what most standard microfluidic devices are designed for. This high viscosity leads to a greater resistance to flow within microchannels.[1] Consequently, the pressures required to drive the fluid can be extremely high, potentially exceeding the limits of standard microfluidic pumps and the structural integrity of the device material, especially deformable materials like PDMS.[1]
Q2: What are the most common issues encountered when flowing this compound in a microfluidic chip?
A2: The most common issues include:
-
High Back Pressure: The primary challenge is the excessive pressure needed to move the viscous fluid, which can lead to device leakage, delamination, or failure.[1]
-
Inconsistent Flow Rates: Standard syringe pumps may struggle to provide a steady, pulse-free flow at the high pressures required, leading to variability in experiments.[2]
-
Channel Deformation: In devices made of soft polymers like PDMS, high pressures can cause the microchannels to bulge or deform, altering the flow profile and internal volume.[3]
-
Flow Instability: When co-flowing this compound with a less viscous fluid (e.g., cell culture medium), the large viscosity difference can lead to interfacial instabilities, such as viscous fingering, where the less viscous fluid penetrates the more viscous one.
Q3: How does temperature affect the viscosity of this compound?
A3: Like most viscous fluids, the viscosity of this compound solutions decreases as the temperature increases.[4][5] Warming the solution to physiological temperature (37°C) can significantly lower its viscosity and ease the challenges of pumping it through a microfluidic device. For example, the viscosity of MD-76R is 16.4 cps at 25°C but drops to 10.5 cps at 37°C.[4]
Q4: Can I calculate the expected pressure drop in my microfluidic channel?
A4: Yes, for laminar flow in a microchannel, the pressure drop (ΔP) can be approximated using the Hagen-Poiseuille equation. The formula varies for different channel cross-sections.
For a rectangular channel, the equation is: ΔP = (12 * μ * L * Q) / (w * h³) * (1 - 0.63 * (h/w))⁻¹
Where:
-
ΔP = Pressure Drop
-
μ = Dynamic Viscosity of the fluid
-
L = Length of the channel
-
Q = Volumetric Flow Rate
-
w = Width of the channel
-
h = Height of the channel
This calculation is crucial for selecting an appropriate pump and ensuring your device can withstand the operational pressures.[2]
Quantitative Data Summary
The following tables provide key quantitative data for this compound solutions.
Table 1: Viscosity of this compound Formulations
| Formulation | Composition | Viscosity at 25°C (cps) | Viscosity at 37°C (cps) | Osmolality (mOsm/kg) |
| MD-76R | 660 mg/mL this compound & 100 mg/mL Diatrizoate Sodium | 16.4 | 10.5 | 1551 |
| Hypaque-76 | 66% this compound & 10% Diatrizoate Sodium | Not specified | 9 | 2016 |
Data sourced from FDA labels and prescribing information.[4][6]
Table 2: Recommended Starting Parameters for Pipetting this compound
| Parameter | Recommendation for High Viscosity | Rationale |
| Aspiration/Dispense Speed | 5-10 µL/s | Slower speeds prevent air bubble formation and ensure accurate volume transfer.[7] |
| Delay After Aspiration | ≥ 500 ms (B15284909) (up to 2000 ms) | Allows time for the viscous liquid to fully move into the tip.[7] |
| Delay After Dispense | ≥ 200 ms (up to 1000 ms) | Ensures the complete dispensing of the liquid from the tip.[7] |
| Tip Retraction Speed | 5 mm/s | Slow retraction prevents droplets from clinging to the outside of the tip.[7] |
Troubleshooting Guides
Problem: Extremely High Back Pressure and/or Device Leakage
This is the most common issue when working with highly viscous fluids. The pressure required to maintain the desired flow rate exceeds the bonding strength of the microfluidic device.
Logical Troubleshooting Workflow:
Caption: Troubleshooting high back pressure in microfluidic devices.
Problem: Unstable Flow or Irregular Droplet Formation
When two fluids with a large viscosity mismatch are co-flowed, instabilities can arise at the interface, leading to inconsistent results in applications like droplet generation or co-culture.
Troubleshooting Steps:
-
Modify Flow Rates:
-
Decrease the overall flow rate of both phases.
-
Adjust the flow rate ratio of the two phases. Often, increasing the flow rate of the more viscous phase relative to the less viscous one can stabilize the interface.
-
-
Alter Channel Geometry:
-
Use a flow-focusing junction design, which can provide better stability than a simple T-junction.
-
Ensure the channel surfaces are smooth to prevent nucleation of instabilities.
-
-
Introduce Surfactants: For droplet generation, adding a surfactant to the continuous phase can reduce interfacial tension and promote stable droplet formation.
-
Temperature Control: Maintaining both fluid streams at the same elevated temperature (e.g., 37°C) will reduce the viscosity mismatch.
Experimental Protocols
Protocol 1: General Perfusion of this compound in a Microfluidic Device
Objective: To establish a stable, continuous flow of a this compound solution through a microfluidic device.
Materials:
-
This compound solution (e.g., MD-76R)
-
High-pressure syringe pump
-
Gas-tight glass or plastic syringes
-
Microfluidic device (preferably with channel dimensions > 100 µm)
-
Tubing with appropriate connectors (e.g., PEEK tubing)
-
In-line pressure sensor (optional but recommended)
-
Syringe heater or water bath set to 37°C
Methodology:
-
Preparation:
-
Pre-warm the this compound solution to 37°C for at least 30 minutes to reduce its viscosity.[4]
-
Load the warmed solution into a gas-tight syringe, ensuring no air bubbles are present. Air bubbles can compress under pressure, causing flow fluctuations.
-
If using a syringe heater, place the syringe in the heater set to 37°C.
-
-
System Setup:
-
Connect the syringe to the microfluidic device inlet using rigid tubing (like PEEK) to minimize compliance in the system.
-
If available, place an in-line pressure sensor between the pump and the device to monitor back pressure.
-
Prime the system by slowly initiating flow until the fluid reaches the device inlet.
-
-
Flow Initiation:
-
Start the syringe pump at a very low flow rate (e.g., 0.1 µL/min) to allow the pressure to build gradually.
-
Monitor the pressure and check for any leaks at the connections or from the device itself.
-
Slowly increase the flow rate to the desired experimental value, continuously monitoring the pressure to ensure it stays within the operational limits of your device and pump.
-
-
Steady-State Operation:
-
Allow the flow to stabilize for a period before starting data collection. Highly viscous fluids may take longer to reach a steady state.[3]
-
Protocol 2: Assessing Cell Viability in the Presence of this compound
Objective: To evaluate the effect of this compound on cell viability under flow conditions in a microfluidic device.
Experimental Workflow Diagram:
Caption: Workflow for assessing cell viability with this compound.
Methodology:
-
Cell Seeding: Culture and seed your cells of interest within the microfluidic device according to your standard protocol. Allow cells to adhere and spread if necessary.
-
Solution Preparation:
-
Prepare the desired concentration of this compound, potentially diluting it in cell culture medium. Note that dilution will also reduce viscosity.
-
Warm the solution to 37°C.
-
Prepare a control solution (cell culture medium without this compound) and also warm it to 37°C.
-
-
Perfusion:
-
Using two separate syringe pumps (or a multi-channel pump), perfuse the cells with the control medium to establish a baseline.
-
Switch the perfusion to the this compound solution at the same flow rate for the desired exposure time.
-
-
Viability Staining:
-
Following exposure, switch the flow back to the control medium to wash out the this compound.
-
Introduce a solution containing viability dyes (e.g., Calcein AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells) and incubate as required.
-
-
Imaging and Analysis:
-
Image the cells using fluorescence microscopy, capturing images of both live (green) and dead (red) cells.
-
Quantify the percentage of viable cells by counting the number of live and dead cells in multiple fields of view. Compare the viability in the diatrizoate-exposed channels to the control channels.
-
References
- 1. engineerexcel.com [engineerexcel.com]
- 2. elexansci.com [elexansci.com]
- 3. Design rules for pumping and metering of highly viscous fluids in microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Rate, Pressure and Resistance in Microfluidics [blog.darwin-microfluidics.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Applications of Poiseuille's Law and Equation | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 7. comsol.com [comsol.com]
Technical Support Center: Reducing Adverse Effects of Diatrizoate Meglumine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adverse effects of diatrizoate meglumine (B1676163) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of diatrizoate meglumine observed in animal studies?
A1: The most significant adverse effects reported are nephrotoxicity (kidney damage) and cardiovascular complications. In animal models, this compound has been shown to induce acute kidney injury (AKI), often referred to as contrast-induced nephropathy (CIN). This is characterized by a decline in glomerular filtration rate (GFR), increased serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), and histological damage to renal tubules.[1][2] Cardiovascular effects can include changes in blood pressure, heart rate, and in some cases, ventricular fibrillation, particularly with direct coronary injections.[3]
Q2: How can I reduce the nephrotoxic effects of this compound in my animal model?
A2: Several strategies can be employed to mitigate nephrotoxicity:
-
Hydration: Ensuring adequate hydration before and after contrast administration is a cornerstone of CIN prevention. Intravenous hydration with isotonic saline is a common practice.
-
Antioxidant Co-administration: The use of antioxidants has shown promise in reducing oxidative stress, a key mechanism of diatrizoate-induced renal injury. N-acetylcysteine (NAC) and sulforaphane (B1684495) are two such agents that have been investigated.[4][5]
-
Dose Reduction: The risk of nephrotoxicity is often dose-dependent.[4] Using the lowest effective dose of this compound is recommended.
Q3: Are there alternative contrast agents with a better safety profile?
A3: Yes, low-osmolar and iso-osmolar contrast media are generally considered to have a lower risk of nephrotoxicity compared to high-osmolar agents like this compound. Carbon dioxide has also been explored as an alternative contrast agent in some applications, showing minimal renal toxicity.[6]
Q4: What are the early biomarkers for detecting this compound-induced nephrotoxicity?
A4: While serum creatinine is a standard marker, it may not be sensitive for early detection.[7] Newer biomarkers being investigated include:
-
Neutrophil gelatinase-associated lipocalin (NGAL): Can be detected in urine and serum within hours of kidney injury.
-
Kidney injury molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in injured proximal tubule cells.
-
Cystatin C: A marker of glomerular filtration rate that may rise earlier than creatinine.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Nephrotoxicity
-
Problem: Serum creatinine and BUN levels do not significantly increase after this compound administration.
-
Possible Causes & Solutions:
-
Animal Strain/Species: Different animal strains and species have varying susceptibility to CIN. Ensure the chosen model is appropriate.
-
Hydration Status: Well-hydrated animals may be resistant to CIN. Consider a period of water deprivation prior to contrast administration, as described in some protocols.
-
Pre-sensitization: To create a more robust model, pre-treatment with inhibitors of prostaglandin (B15479496) and nitric oxide synthesis (e.g., indomethacin (B1671933) and L-NAME) can be used to sensitize the kidneys to injury.
-
Dose of this compound: The dose may be insufficient. Refer to dose-response studies to select an appropriate dose for your model.[4]
-
Issue 2: High Mortality Rate in the Animal Cohort
-
Problem: Unexpectedly high mortality following this compound administration.
-
Possible Causes & Solutions:
-
Overdose: The dose of this compound may be too high, leading to acute systemic toxicity. Review and adjust the dosage based on the animal's weight.
-
Anaphylactoid Reaction: Although rare, anaphylactoid reactions can occur.[6] Be prepared with emergency medications such as epinephrine (B1671497) and antihistamines.[9][10] Monitor animals closely for signs of respiratory distress, hypotension, and swelling.
-
Cardiovascular Collapse: Rapid injection or high volumes of contrast media can lead to severe hemodynamic changes.[3] Administer the contrast agent slowly and monitor cardiovascular parameters.
-
Issue 3: Difficulty in Assessing the Efficacy of Protective Agents
-
Problem: Inability to detect a significant protective effect of an investigational drug against this compound-induced nephrotoxicity.
-
Possible Causes & Solutions:
-
Timing of Administration: The protective agent may need to be administered prior to, concurrently with, or after the contrast medium to be effective. Optimize the dosing schedule.
-
Dosage of Protective Agent: The dose of the protective agent may be too low or too high (pro-oxidant effect at high doses). Conduct a dose-response study for the protective agent.
-
Outcome Measures: Relying solely on serum creatinine may not be sensitive enough. Incorporate a panel of biomarkers (e.g., NGAL, KIM-1) and histopathological analysis for a more comprehensive assessment.
-
Data Presentation
Table 1: Dose-Dependent Effects of Sodium Diatrizoate on Renal Concentration in Rats
| Dose (mg/kg) | Mean Renal Diatrizoate Concentration (mg/g) - Control | Mean Renal Diatrizoate Concentration (mg/g) - Acute Renal Failure Model |
| 14 | 1.8 | 0.3 |
| 45 | 5.5 | 0.9 |
| 90 | 10.2 | 1.7 |
| 225 | 22.5 | 4.0 |
| 450 | 35.1 | 7.5 |
| 900 | 50.4 | 14.2 |
| 1800 | 63.0 | 27.0 |
Data adapted from a study in rats with glycerol-induced acute renal failure. Renal concentrations were measured 5 minutes after intravenous administration.[4]
Table 2: Comparative Hemodynamic Effects of Diatrizoate and Iopamidol in Dehydrated Dogs
| Parameter | Change with Iopamidol | Change with Diatrizoate |
| Systemic Pressure | -Δ 3.8 ± 3.02 mm Hg | -Δ 19.4 ± 7.3 mm Hg |
| Renal Plasma Flow | +Δ 6.2 ± 4.9 ml/min | +Δ 33.7 ± 8.0 ml/min |
| Filtration Fraction | -Δ 0.09 ± 0.01 | -Δ 0.14 ± 0.02 |
| Glomerular Filtration Rate | -Δ 7.4 ± 1.0 ml/min | -Δ 9.3 ± 1.3 ml/min |
Data represents the mean change (± standard deviation) from baseline following intravenous administration of the contrast agent (2 ml/kg).[3]
Table 3: Comparative Efficacy of N-Acetylcysteine (NAC) and Sulforaphane (SFN) in Animal Models of Nephrotoxicity
| Protective Agent | Animal Model | Toxin | Key Findings | Reference |
| N-Acetylcysteine | Rats | Cisplatin | Significantly higher glutathione (B108866) (GSH) and lower malondialdehyde (MDA), BUN, and creatinine levels compared to cisplatin-only group. | [11] |
| Sulforaphane | Diabetic Rats | This compound | Improved nephrotoxicity parameters, histopathological features, and oxidative stress markers. Upregulated Nrf2 and HO-1 expression. | [4] |
| N-Acetylcysteine vs. Sulforaphane | Mice | Acetaminophen | NAC was >90% effective in reducing liver injury parameters, while SFN reduced them by approximately 50% when administered 1 hour after the toxin. | [12] |
Note: This table provides a comparative overview from different studies, as direct head-to-head comparisons in a this compound model are limited.
Experimental Protocols
Protocol 1: Induction of Contrast-Induced Nephropathy (CIN) in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Pre-treatment (Sensitization):
-
Administer indomethacin (10 mg/kg, intraperitoneally) to inhibit prostaglandin synthesis.
-
Administer L-NAME (Nω-nitro-L-arginine methyl ester; 10 mg/kg, intravenously) to inhibit nitric oxide synthase.
-
Induce dehydration by withholding water for 24-48 hours before contrast administration.
-
-
Induction of CIN:
-
Administer this compound (e.g., 6 mL/kg, intravenously) via the tail vein.
-
-
Post-treatment and Sample Collection:
-
Restore access to water.
-
Collect blood samples at 24 and 48 hours post-contrast administration for measurement of serum creatinine and BUN.
-
At 48 hours, euthanize the animals and collect kidney tissue for histopathological analysis and measurement of oxidative stress markers.
-
Protocol 2: Evaluation of a Protective Agent (e.g., Sulforaphane)
-
Animal Model and CIN Induction: Follow Protocol 1 for animal model and CIN induction.
-
Treatment Groups:
-
Control Group: Receives vehicle only.
-
CIN Group: Receives pre-treatment and this compound.
-
Treatment Group: Receives the protective agent (e.g., sulforaphane, 5 mg/kg/day, orally for 5 days) prior to CIN induction.
-
-
Outcome Measures:
-
Measure serum creatinine and BUN at 24 and 48 hours.
-
Perform histopathological scoring of kidney sections (e.g., tubular necrosis, cast formation).
-
Measure markers of oxidative stress in kidney tissue homogenates (e.g., malondialdehyde, glutathione levels, superoxide (B77818) dismutase activity).
-
Perform Western blotting or immunohistochemistry for proteins in relevant signaling pathways (e.g., Nrf2, HO-1).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of diatrizoate on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity studies of coronary arteriographic media in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dose on renal diatrizoate concentrations in experimental acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Nephroprotective Effects of Silymarin, N-Acetylcysteine, and Thymoquinone Against Carbon Tetrachloride-Induced Nephrotoxicity in Rats [ircmj.com]
- 6. Anaphylactoid reaction after oral administration of this compound and diatrizoate sodium solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. mtsinaikidney.com [mtsinaikidney.com]
- 9. bsavalibrary.com [bsavalibrary.com]
- 10. Management of anaphylactoid reactions to intravenous N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imsear.searo.who.int [imsear.searo.who.int]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Diatrizoate Meglumumine-Enhanced Imaging Resolution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of your diatrizoate meglumine-enhanced imaging experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing actionable solutions to enhance your imaging outcomes.
| Issue | Potential Causes | Solutions |
| Poor or Suboptimal Contrast Enhancement | - Incorrect dosage or concentration of diatrizoate meglumine (B1676163).- Suboptimal timing between contrast administration and image acquisition.- Inadequate patient hydration.[1] | - Optimize Dose and Concentration: Adjust the dose based on the specific imaging procedure and patient/animal weight. Higher doses generally produce greater plasma iodine concentrations, leading to improved contrast.[2]- Refine Injection-to-Scan Timing: The optimal window for imaging post-injection can vary. For many applications, scanning should occur shortly after administration to capture peak enhancement.- Ensure Adequate Hydration: Dehydration can affect contrast distribution and renal clearance. Ensure subjects are adequately hydrated before the procedure.[3] |
| Image Artifacts | - Motion Artifacts: Subject movement during the scan can cause blurring and ghosting.[4]- Beam Hardening: Occurs when the X-ray beam passes through dense materials, which can be exacerbated by high concentrations of contrast agent.- Partial Volume Effects: Small structures may not be accurately represented if they only occupy a portion of the voxel. | - Minimize Motion: Use appropriate subject restraints or anesthesia. Employ fast scanning protocols to reduce the acquisition time.- Address Beam Hardening: Use iterative reconstruction algorithms if available on your scanner. Adjusting the kilovoltage peak (kVp) can also mitigate this artifact.- Reduce Partial Volume Effects: Utilize the thinnest possible slice thickness for your scanner to improve spatial resolution. |
| Inconsistent Results Across Experiments | - Variability in injection protocol (e.g., infusion rate, bolus vs. infusion).- Differences in imaging parameters between scans.- Physiological variability of the subjects. | - Standardize Injection Protocol: Maintain a consistent infusion rate and administration method for all experiments in a study.- Maintain Consistent Imaging Parameters: Use a standardized imaging protocol with fixed kVp, mAs, and reconstruction algorithms for all scans.- Acclimate Subjects: Allow subjects to acclimate to the experimental environment to reduce stress-related physiological variations. |
| Poor Vascular Opacification | - Venous stasis or reflux of the contrast agent.[5]- Incorrect placement of the intravenous line.- Insufficient infusion rate. | - Optimize IV Placement and Infusion: Ensure the intravenous line is correctly placed in a vessel that allows for rapid and unimpeded flow. For some applications, injection in a specific limb (e.g., right arm) can avoid reflux.[5]- Increase Infusion Rate: A higher infusion rate can lead to a more compact bolus of contrast and better opacification of the vasculature. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for high-resolution imaging?
The optimal concentration depends on the specific application and the imaging modality. For CT imaging, higher concentrations of iodine generally lead to better contrast. However, this must be balanced with the risk of artifacts and potential toxicity. It is recommended to start with the manufacturer's guidelines and optimize from there based on pilot experiments.
2. How can I improve the signal-to-noise ratio (SNR) in my diatrizoate-enhanced images?
Several strategies can improve SNR:
-
Increase mAs: A higher tube current-exposure time product (mAs) increases the number of X-ray photons, which improves SNR.[6]
-
Increase Slice Thickness: Thicker slices contain more signal per voxel, thus improving SNR, but this comes at the cost of reduced spatial resolution in the slice direction.[7]
-
Use a Lower kVp: Lowering the tube potential (kVp) can increase the photoelectric effect, enhancing contrast, which can indirectly improve the perceived SNR for the tissue of interest.[6]
-
Post-processing Filters: Utilize noise reduction filters during image reconstruction.[2]
3. What are the key considerations for intravenous administration of this compound in preclinical studies?
For preclinical studies, it is crucial to:
-
Use a Catheter: For reliable and repeatable administration, use a catheter rather than a direct needle injection.
-
Maintain Temperature: Warm the contrast agent to body temperature to reduce its viscosity and improve injectability.
-
Control Infusion Rate: Use a syringe pump for precise control over the infusion rate.
-
Flush the Line: After injection, flush the line with saline to ensure the full dose is delivered.[8]
4. Can this compound be used for oral contrast in CT imaging?
Yes, this compound solutions are frequently used as an oral contrast agent for abdominopelvic CT to opacify the gastrointestinal tract.[9][10]
5. What are the common adverse effects of this compound that could impact an experiment?
In preclinical studies, it is important to monitor for signs of distress. In clinical research, common side effects include nausea, vomiting, and a feeling of warmth. More severe allergic-like reactions can occur, though they are less common with newer agents.[11]
Experimental Protocols
Protocol 1: Optimizing Intravenous this compound Administration for Enhanced CT Imaging
This protocol provides a step-by-step guide for optimizing the intravenous administration of this compound to achieve high-resolution CT images.
Materials:
-
This compound solution (concentration as per manufacturer)
-
Sterile saline
-
Syringe pump
-
Intravenous catheter appropriate for the subject
-
Heating pad or water bath
Procedure:
-
Subject Preparation:
-
Ensure the subject is adequately hydrated.[1]
-
Anesthetize the subject according to your approved institutional protocol.
-
Place the subject on the imaging bed and ensure they are securely positioned to minimize motion.
-
-
Catheter Placement:
-
Place an intravenous catheter in a suitable vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Confirm catheter patency with a small flush of sterile saline.
-
-
Contrast Agent Preparation:
-
Warm the this compound solution to approximately 37°C to reduce viscosity.
-
Draw the calculated dose into a syringe for the syringe pump.
-
-
Administration and Imaging:
-
Connect the syringe to the catheter via extension tubing.
-
Program the syringe pump to deliver the desired volume at a specific rate. A faster infusion rate generally leads to a more compact bolus.
-
Initiate the CT scan acquisition at a predetermined time relative to the start of the injection. This timing will need to be optimized for your specific application.
-
Immediately following the contrast administration, flush the catheter with sterile saline to ensure the entire dose is delivered.[8]
-
-
Image Analysis:
-
Reconstruct the images using a consistent algorithm.
-
Quantify the contrast enhancement in the region of interest by measuring the change in Hounsfield Units (HU) from pre- to post-contrast images.[1]
-
Quantitative Data Summary
The following table summarizes the relationship between this compound administration parameters and CT image enhancement.
| Parameter | Effect on Image Contrast (Hounsfield Units) | Key Considerations |
| Dose (mg Iodine/kg) | Higher doses lead to a proportional increase in peak HU enhancement.[2] | Balance with potential for toxicity and beam hardening artifacts. |
| Infusion Rate (mL/sec) | Faster infusion rates result in a more rapid and higher peak enhancement. | May increase the risk of extravasation if the IV line is not secure. |
| Concentration (% w/v) | Higher concentrations provide more iodine per unit volume, leading to greater attenuation and higher HU values. | Higher osmolality of concentrated solutions can have physiological effects.[12] |
Visualizations
Mechanism of Action and Distribution Pathway
The following diagram illustrates the mechanism of action and distribution pathway of intravenously administered this compound for enhanced imaging.
Caption: Intravenous administration, distribution, imaging, and excretion pathway.
Troubleshooting Workflow for Poor Image Resolution
This diagram outlines a logical workflow for troubleshooting suboptimal image resolution in this compound-enhanced imaging.
Caption: A step-by-step workflow for troubleshooting common image resolution issues.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Signal-to-noise ratio improvement in dynamic contrast-enhanced CT and MR imaging with automated principal component analysis filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Hounsfield Unit - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of CT Hounsfield Units Distortion with Increasing Field of View [general-medicine.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective randomized trial of iohexol 350 versus meglumine sodium diatrizoate as an oral contrast agent for abdominopelvic computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GASTROGRAFIN® Diatrizoate Meglumineand Diatrizoate SodiumSolution USP [dailymed.nlm.nih.gov]
- 11. Comparison of meglumine sodium diatrizoate, iopamidol, and iohexol for coronary angiography and ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of high (sodium meglumine diatrizoate, Renografin-76) and low osmolar (sodium meglumine ioxaglate, Hexabrix) radiographic contrast media on diastolic function during left ventriculography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of Diatrizoate Meglumine to Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of diatrizoate meglumine (B1676163) to laboratory animals.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the oral administration of diatrizoate meglumine.
| Problem | Potential Cause | Solution |
| Animal Distress or Resistance During Dosing | Improper restraint: Incorrect handling can cause stress and injury.[1][2][3][4] Gavage needle irritation: An incorrectly sized or inserted needle can cause pain.[1][5][6] Unpalatable solution: The bitter taste of this compound can lead to aversion.[7][8] | - Ensure all personnel are thoroughly trained in proper, humane restraint techniques.[4] - Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[5][6] - Consider alternative, less stressful dosing methods like voluntary consumption of a flavored solution.[1][3][9] |
| Regurgitation or Reflux of Dosing Solution | High dose volume: Exceeding the recommended volume for the animal's weight can cause reflux.[5][10][11] Rapid administration: Delivering the solution too quickly can overwhelm the animal's capacity.[12] Viscous solution: Highly viscous solutions can be more difficult for the animal to swallow.[13] | - Adhere to recommended maximum oral gavage volumes (see Data Presentation section).[5][10] - Administer the solution slowly and steadily over several seconds.[12] - If the solution is highly viscous, consider gentle warming to body temperature to reduce viscosity. Dilution may also be an option, but ensure it doesn't compromise the study's objectives. |
| Post-Dosing Diarrhea or Dehydration | Hypertonicity of the solution: this compound solutions are hypertonic, drawing fluid into the gastrointestinal tract, which can lead to diarrhea and dehydration.[2][7][10][11][12][14][15] | - Dilute the this compound solution to reduce its osmolality. A 1:4.6 dilution can create a nearly isotonic solution.[2][12][15][16] - Ensure animals have free access to drinking water before and after administration. - Monitor animals for signs of dehydration and provide fluid support if necessary. |
| Aspiration Pneumonia | Accidental administration into the trachea: This is a serious complication of oral gavage that can be fatal.[5][11] Reflux and subsequent inhalation: Regurgitated solution can be inhaled into the lungs.[17][18] | - Ensure the gavage needle is correctly placed in the esophagus before administering the solution.[5][6] - If any resistance is met during needle insertion, withdraw and attempt again.[5][6] - Observe the animal closely for any signs of respiratory distress during and after dosing.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gastrointestinal side effects with oral this compound?
A1: The primary cause of side effects such as diarrhea is the high osmolality of this compound solutions.[2][7][10][11][12][14][15] These hypertonic solutions draw a significant amount of fluid into the intestines, leading to a laxative effect.[2][14][15]
Q2: How can I improve the palatability of the this compound solution for voluntary consumption?
A2: To improve palatability, you can mix the this compound with a sweetening agent such as sucrose (B13894) or honey.[1][3] Some commercially available preparations of this compound already include flavorings like lemon or strawberry to enhance taste.[2][12][14][16] Conducting a simple two-bottle preference test can help determine the most effective flavoring agent for your specific animal model.
Q3: What are some less stressful alternatives to oral gavage for administering this compound?
A3: Alternatives to oral gavage that can reduce animal stress and potential for injury include voluntary consumption from a syringe (syringe feeding), incorporating the agent into a palatable gel or orally dissolving strip, or mixing it into the animal's food or water.[1][2][3][9][19] The suitability of these methods depends on the specific experimental requirements for dose accuracy and timing.
Q4: What is the recommended oral dosage volume for rats and mice?
A4: As a general guideline, the maximum recommended oral gavage volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[6][19] However, it is always advisable to use the lowest effective volume to minimize the risk of reflux and aspiration.[5][10][11]
Q5: How should I prepare a this compound solution to minimize hypertonicity-related side effects?
A5: To minimize side effects, it is recommended to dilute the this compound solution with water. A 1:4.6 dilution of a standard this compound and diatrizoate sodium solution will result in a nearly isotonic solution.[2][12][15][16] For debilitated or very young animals, a 1:3 or 1:1 dilution may be appropriate.[8][12]
Data Presentation
Physicochemical Properties of this compound Solutions
| Property | Value | Notes |
| Osmolality (MD-76R) | 1551 mOsm/kg | This is a hypertonic solution. For comparison, the osmolality of rat plasma is approximately 290 mOsm/kg.[2] |
| Viscosity (MD-76R) | 16.4 cps at 25°C 10.5 cps at 37°C | Viscosity is temperature-dependent; warming to body temperature can reduce viscosity.[2] |
| Iodine Content (Gastrografin) | 367 mg/mL | The radiopaque property is due to the high concentration of organically bound iodine.[2][15] |
Recommended Maximum Oral Gavage Volumes
| Species | Maximum Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 - 20 |
Note: These are maximum recommended volumes. It is best practice to use the smallest volume necessary for the experiment.[5][10][11]
Experimental Protocols
Protocol for Oral Gavage Administration of this compound
-
Animal Preparation: Acclimatize the animals to the facility and handling for at least one week prior to the experiment.
-
Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired iodine concentration for imaging.
-
Solution Preparation: Prepare the this compound solution. If using a concentrated commercial product, dilute it with sterile water to the desired concentration. A 1:4.6 dilution is recommended to achieve a near-isotonic solution and minimize gastrointestinal side effects.[2][12][15][16]
-
Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[19]
-
Restraint: Gently but firmly restrain the animal to immobilize its head and align the oral cavity with the esophagus.[6]
-
Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus. The animal should swallow as the tube passes. Do not force the needle if resistance is met.[5][6]
-
Administration: Once the needle is correctly positioned in the stomach (pre-measure the insertion length from the tip of the nose to the last rib), slowly administer the solution.[3][6]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[10] Continue to monitor for delayed adverse effects like diarrhea.
Protocol for Two-Bottle Preference Test for Palatability Assessment
-
Habituation: House animals individually and provide them with two identical drinking bottles for several days to acclimate them to the setup.
-
Baseline Measurement: For 24-48 hours, fill both bottles with plain drinking water and measure the daily consumption from each bottle to establish a baseline and identify any side preferences.
-
Test Solution Preparation: Prepare the test solution by mixing this compound with a flavoring agent (e.g., 5% sucrose solution). The control solution will be the flavoring agent alone.
-
Test Period: Replace one of the water bottles with the test solution and the other with the control solution.
-
Data Collection: Measure the consumption from each bottle every 24 hours for a predetermined period (e.g., 3-5 days). To avoid position preference, switch the positions of the bottles daily.
-
Analysis: Calculate the preference ratio by dividing the volume of the test solution consumed by the total volume of liquid consumed (test + control). A ratio significantly above 0.5 indicates a preference for the flavored this compound solution.
Mandatory Visualization
Troubleshooting decision tree for animal refusal of oral this compound.
Workflow for the preparation of this compound oral dosing solution.
References
- 1. Matching the Rheological Properties of Videofluoroscopic Contrast Agents and Thickened Liquid Prescriptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. Contrast media viscosity versus osmolality in kidney injury: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viscosity of iodinated contrast agents: significance for peripheral venous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bracco.com [bracco.com]
- 12. drugs.com [drugs.com]
- 13. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]
- 14. drugs.com [drugs.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. DailyMed - this compound AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]
- 17. Is Contrast Medium Osmolality a Causal Factor for Contrast-Induced Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 泛影葡胺 organic | Sigma-Aldrich [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Osmolality-Induced Artifacts in Diatrizoate Meglumine Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diatrizoate meglumine (B1676163) in their imaging experiments. The following resources are designed to help you identify, manage, and mitigate artifacts arising from the high osmolality of this contrast agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during imaging experiments with diatrizoate meglumine, presented in a question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| Cell Shrinkage or Crenation in Live-Cell Imaging: My cells appear shrunken and distorted after applying the this compound solution. | The high osmolality of the this compound solution is drawing water out of the cells, causing them to lose volume and change shape. | 1. Prepare an Isotonic Solution: Dilute the this compound solution with a suitable iso-osmotic buffer (e.g., phosphate-buffered saline [PBS] or cell culture medium) to match the osmolality of the cellular environment (typically around 290 mOsm/kg). A 1-in-4.6 dilution of Gastrografin® is known to yield a nearly isotonic solution[1]. 2. Gradual Application: Introduce the contrast agent to the cells gradually to allow for osmotic adaptation. 3. Use a Lower Osmolality Alternative: If significant artifacts persist, consider using a lower-osmolality iodinated contrast agent for your application. |
| High Background Fluorescence: I'm observing a high level of background fluorescence in my microscopy images, obscuring the signal from my fluorescent probes. | This compound solutions can sometimes exhibit intrinsic fluorescence, or the hyperosmotic stress itself can alter cellular autofluorescence. | 1. Perform a Blank Measurement: Image a sample of the this compound solution alone to determine its intrinsic fluorescence at your imaging wavelengths. 2. Wash Cells Before Imaging: After incubation with the contrast agent, wash the cells 2-3 times with an isotonic buffer to remove any extracellular this compound. 3. Use Red-Shifted Dyes: Utilize fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically lower at these longer wavelengths. |
| Image Distortion and Streaking Artifacts in CT Imaging: My CT images show streaky lines and distorted tissue morphology, particularly around areas of high contrast concentration. | These are likely beam hardening artifacts, which are exacerbated by high concentrations of high-atomic-number materials like iodine. The hyperosmolarity can also lead to non-uniform contrast distribution. | 1. Optimize Contrast Agent Dilution and Administration: Ensure the contrast agent is diluted appropriately for the application and administered to achieve a uniform distribution. 2. Use Metal Artifact Reduction (MAR) Algorithms: If your CT scanner has MAR software, its application can help reduce streaking artifacts. 3. Adjust Scan Parameters: Modifying the tube voltage (kVp) and using dual-energy CT can help mitigate beam hardening artifacts. |
| Poor Signal-to-Noise Ratio: The overall quality of my images is poor, with a low signal-to-noise ratio. | Cellular stress from the hyperosmotic solution can lead to altered cell health and function, affecting fluorescent probe performance. Phototoxicity from the imaging process itself can also be a factor. | 1. Minimize Exposure Time and Light Intensity: Use the lowest possible light intensity and exposure time that still provides a detectable signal to reduce phototoxicity. 2. Ensure Cell Health: Use a live-cell imaging solution to maintain cell viability during the experiment. Monitor cells for signs of stress or death. 3. Optimize Imaging Medium: Use a phenol (B47542) red-free medium to reduce background fluorescence. |
Frequently Asked Questions (FAQs)
1. What is osmolality and why is it a concern with this compound?
Osmolality is a measure of the solute concentration in a solution. This compound is a high-osmolality contrast medium (HOCM), meaning it has a much higher solute concentration than physiological fluids (e.g., blood plasma, which is approximately 290 mOsm/kg)[2]. When cells are exposed to a hyperosmotic solution, water is drawn out of the cells via osmosis, leading to cell shrinkage, altered cell function, and potential imaging artifacts[3].
2. How can I prepare a this compound solution with a specific osmolality for my in vitro experiment?
You can create solutions of varying osmolalities by diluting the stock this compound product with a sterile, isotonic solution such as cell culture medium or PBS. For example, a 1-in-4.6 dilution of Gastrografin® (a brand of this compound and diatrizoate sodium) results in a nearly isotonic solution[1]. It is recommended to use an osmometer to verify the osmolality of your final working solution.
3. What are the typical osmolality values for common this compound-based contrast agents?
The osmolality of this compound products can vary depending on the specific formulation and concentration. The table below provides a summary of approximate osmolality values for several commercially available products.
| Product Name | Composition | Approximate Osmolality (mOsm/kg H₂O) | Iodine Concentration (mg/mL) |
| Gastrografin® | This compound and diatrizoate sodium | ~1900 | 370 |
| Renografin-60® | This compound (52%) and diatrizoate sodium (8%) | ~1420 | 292 |
| Hypaque™ Meglumine 60% | This compound (60%) | ~1415 | 282 |
| Hypaque™ Sodium 50% | Diatrizoate sodium (50%) | ~1515 | 300 |
| MD-76R™ | This compound (66%) and diatrizoate sodium (10%) | ~1551 | 370 |
Note: These values are approximate and may vary slightly between manufacturers and product lots. Always refer to the product's package insert for precise information.
4. Can hyperosmotic stress from this compound affect cellular signaling pathways?
Yes, hyperosmotic stress is a known activator of several cellular stress response pathways. Two key pathways affected are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. Activation of these pathways can lead to changes in cell proliferation, apoptosis, and metabolism, which may impact your experimental results[4][5][6].
5. Are there alternatives to this compound with lower osmolality?
Yes, there are low-osmolality contrast media (LOCM) and iso-osmolality contrast media (IOCM) available. These agents were developed to reduce the side effects associated with high osmolality. If osmolality-induced artifacts are a significant and unmanageable problem in your experiments, exploring the use of an LOCM or IOCM may be a viable alternative.
Experimental Protocols
Protocol 1: Preparation of an Isotonic this compound Working Solution for Live-Cell Imaging
This protocol provides a method for diluting a hypertonic stock solution of this compound to a near-isotonic concentration suitable for use with live cells.
Materials:
-
This compound-based contrast agent (e.g., Gastrografin®)
-
Sterile, phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Osmometer (optional, but recommended for precise measurements)
-
0.22 µm sterile filter
Methodology:
-
Determine the Target Osmolality: The target osmolality should match that of your cell culture medium, which is typically in the range of 280-300 mOsm/kg.
-
Calculate the Dilution Factor: Based on the stock concentration's osmolality (e.g., ~1900 mOsm/kg for Gastrografin®), calculate the necessary dilution. For an isotonic solution (~290 mOsm/kg), a dilution factor of approximately 1:6.5 (1 part contrast agent to 5.5 parts diluent) would be a good starting point. A 1:4.6 dilution is also a commonly cited starting point to achieve a near-isotonic solution[1].
-
Aseptic Preparation: In a sterile biosafety cabinet, pipette the calculated volume of the this compound stock solution into a sterile conical tube.
-
Dilution: Add the calculated volume of sterile, phenol red-free cell culture medium or PBS to the conical tube containing the contrast agent.
-
Mixing: Gently invert the tube several times to ensure the solution is thoroughly mixed. Avoid vigorous vortexing, which can introduce bubbles.
-
Osmolality Measurement (Optional): If an osmometer is available, measure the osmolality of your final working solution and adjust the dilution as necessary to achieve the target osmolality.
-
Sterile Filtration: For long-term experiments or if there is a concern about contamination, sterile filter the final working solution using a 0.22 µm filter.
-
Pre-warming: Before applying the solution to your cells, warm it to 37°C.
Protocol 2: Minimizing Osmolality-Induced Artifacts During a Live-Cell Imaging Experiment
This protocol outlines a workflow for applying a this compound-based contrast agent to live cells while minimizing artifacts.
Materials:
-
Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)
-
Prepared isotonic this compound working solution (from Protocol 1)
-
Warmed, sterile cell culture medium or PBS
-
Live-cell imaging microscope with environmental control (temperature, CO₂, and humidity)
Methodology:
-
Baseline Imaging: Before introducing the contrast agent, acquire baseline images of your cells to have a reference for their normal morphology and fluorescence.
-
Medium Exchange: Gently aspirate the existing cell culture medium from the imaging dish.
-
Gradual Introduction of Contrast Agent:
-
Add a small volume of the pre-warmed, isotonic this compound working solution to the dish.
-
Wait for 1-2 minutes to allow the cells to begin to equilibrate.
-
Continue to add the working solution in small increments over a period of 5-10 minutes until the desired final volume is reached. This gradual change in the extracellular environment can help reduce osmotic shock.
-
-
Incubation: Incubate the cells with the contrast agent for the desired duration of your experiment. Maintain the cells in a controlled environment (37°C, 5% CO₂) on the microscope stage.
-
Image Acquisition:
-
Use the lowest possible excitation light intensity to minimize phototoxicity.
-
Keep exposure times as short as possible.
-
If conducting a time-lapse experiment, use the longest possible interval between image acquisitions that will still capture the dynamics of interest.
-
-
Post-Stain Washing (for endpoint imaging): If you are imaging after the contrast agent treatment is complete, gently wash the cells 2-3 times with warmed, sterile PBS or cell culture medium to remove the extracellular contrast agent.
-
Final Imaging: Acquire your final images. Compare the morphology and any quantitative measurements to your baseline images to assess the impact of the contrast agent.
Signaling Pathways and Experimental Workflows
Hyperosmotic Stress-Induced Signaling Pathways
Hypertonic solutions, such as concentrated this compound, can trigger cellular stress responses. Below are diagrams of two key signaling pathways known to be activated by hyperosmotic stress.
Caption: p38 MAPK pathway activation by hyperosmotic stress.
Caption: mTORC1 pathway inhibition by hyperosmotic stress.
Experimental Workflow for Artifact Mitigation
The following diagram illustrates a logical workflow for managing and minimizing osmolality-induced artifacts in your imaging experiments.
Caption: Workflow for mitigating osmolality-induced artifacts.
References
- 1. Gastrografin: Package Insert / Prescribing Information [drugs.com]
- 2. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. TSC2 mediates hyperosmotic stress-induced inactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Diatrizoate Meglumine Protocols to Reduce Animal Stress
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their use of diatrizoate meglumine (B1676163) to minimize animal stress and enhance data quality.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures involving diatrizoate meglumine.
| Problem | Possible Cause | Suggested Solution |
| Animal exhibits signs of acute distress during or immediately after intravenous injection (e.g., vocalization, struggling, rapid breathing). | Rapid injection rate leading to discomfort or cardiovascular changes. High osmolality of the contrast agent causing pain or a sensation of heat.[1] | Reduce the injection rate to a slow bolus or infusion.[2] Warm the this compound solution to body temperature (37°C) before administration to decrease viscosity.[3] Consider using a lower concentration of this compound if experimentally permissible. Provide appropriate analgesia or sedation in consultation with a veterinarian.[4] |
| Regurgitation or aspiration occurs during oral gavage. | Improper technique, incorrect tube placement, or excessive administration volume.[5][6] | Ensure proper restraint to align the head and body vertically.[7] Use a flexible gavage needle with a rounded tip to minimize trauma.[6] Do not exceed the recommended maximum oral gavage volume for the specific species and weight.[8] Administer the solution slowly to allow the animal to swallow.[6] If fluid appears in the mouth or nose, immediately stop the procedure and position the animal with its head down to allow drainage.[9] |
| Animal shows signs of dehydration post-procedure (e.g., sunken eyes, decreased skin turgor). | Hyperosmotic nature of this compound drawing fluid into the gastrointestinal tract (oral/rectal administration) or causing osmotic diuresis (intravenous administration).[10] | Ensure animals are well-hydrated before the procedure. For oral or rectal administration, especially in young, old, or debilitated animals, dilute the this compound solution to be closer to isotonicity (a 1:4.6 dilution yields an approximately isotonic solution).[10] Monitor hydration status post-procedure and provide fluid support (e.g., subcutaneous or intravenous fluids) if necessary. |
| Signs of contrast-induced nephrotoxicity (CIN) are observed (e.g., elevated serum creatinine). | Direct toxic effects of the contrast agent on renal tubules and induction of renal vasoconstriction.[11] | Ensure adequate hydration before and after contrast administration. Use the lowest effective dose of this compound. Avoid concurrent administration of other nephrotoxic drugs.[12] Consider alternative, less nephrotoxic contrast agents if appropriate for the imaging modality. |
| Variability in experimental data. | Animal stress can be a significant confounding factor, leading to physiological changes that affect data reliability.[13] | Implement a thorough acclimatization and habituation protocol for handling, restraint, and the experimental environment.[13][14] Utilize refinement techniques such as voluntary oral administration to reduce procedural stress.[15][16] Ensure consistent environmental conditions (e.g., temperature, light cycle). |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of distress in rodents following this compound administration?
A1: Common signs of distress include:
-
Behavioral: Hunched posture, reduced activity, piloerection (ruffled fur), excessive licking or scratching, aggression when handled, separation from cage mates, and squinting eyes.[17]
-
Physiological: Changes in respiratory rate, heart rate, and body temperature. Porphyrin staining (red tears) around the eyes and nose in rats can also be an indicator of stress.[18]
Q2: How can I minimize stress during oral gavage of this compound?
A2: To minimize stress during oral gavage:
-
Proper Training: Ensure personnel are highly skilled in the technique.[6]
-
Correct Equipment: Use an appropriately sized, flexible gavage needle with a smooth, rounded tip.[5][6]
-
Proper Restraint: Use a firm but gentle restraint that allows for a straight line from the head to the esophagus.[5][7]
-
Technique: Do not force the needle; allow the animal to swallow. Administer the solution slowly.[6][7]
-
Volume: Do not exceed the recommended maximum volume for the animal's weight.[8]
-
Positive Reinforcement: Consider habituating the animal to the procedure with positive reinforcement.
Q3: Is it necessary to warm this compound before injection?
A3: Yes, warming this compound to body temperature (37°C) is recommended. This reduces the viscosity of the solution, which can lower the required injection pressure and potentially reduce discomfort for the animal.[3]
Q4: What are the key considerations for animal acclimatization before a study involving this compound?
A4: A proper acclimatization period is crucial for reducing stress and ensuring reliable experimental results. Key considerations include:
-
Duration: A minimum of 3 days (72 hours) is recommended for rodents before any survival procedures.[9][19]
-
Habituation: In addition to acclimatizing to the facility, animals should be habituated to specific experimental procedures, such as handling and restraint. This can be done over several days with increasing duration of exposure.[13][14]
-
Environment: Maintain a stable and enriched environment to reduce chronic stress.
Q5: Are there less stressful alternatives to oral gavage for administering this compound?
A5: Yes, voluntary oral administration is a less stressful alternative. This can be achieved by mixing the this compound with a palatable substance, such as a sweetened jelly.[15][16] Animals need to be trained to voluntarily consume the mixture.[15]
Q6: What are some alternative contrast agents to this compound that may be less stressful or have fewer side effects?
A6: Depending on the imaging modality, alternatives include:
-
Non-ionic Iodinated Contrast Media (e.g., Iohexol): These have lower osmolality than this compound and are associated with less discomfort and fewer hemodynamic changes.[20][21][22]
-
Gadolinium-Based Contrast Agents (for MRI): These are generally well-tolerated but should be used with caution in animals with renal impairment.[23]
-
Carbon Dioxide (for angiography): Can be used as an alternative in cases of renal impairment or allergy to iodinated contrast, though image quality may be reduced.[24]
Quantitative Data Summary
Table 1: Physicochemical Properties of a this compound and Diatrizoate Sodium Solution
| Property | Value |
| Composition | 660 mg/mL this compound and 100 mg/mL diatrizoate sodium |
| Organically Bound Iodine | 370 mg/mL |
| Osmolality | 1551 mOsm/kg |
| Viscosity at 25°C | 16.4 cps |
| Viscosity at 37°C | 10.5 cps |
| Source:[3] |
Table 2: Recommended Maximum Oral Gavage Volumes for Mice and Rats
| Species | Body Weight (grams) | Maximum Administration Volume (mL) |
| Mouse | 15 | 0.15 |
| 20 | 0.20 | |
| 25 | 0.25 | |
| 30 | 0.30 | |
| 35 | 0.35 | |
| Rat | 100 | 1.0 - 2.0 |
| 200 | 2.0 - 4.0 | |
| 300 | 3.0 - 6.0 | |
| 400 | 4.0 - 8.0 | |
| Note: The general recommendation is 10 mL/kg, with some sources suggesting up to 20 mL/kg for rats. Using lower volumes (e.g., 5 mL/kg) is recommended to reduce the risk of complications.[8][9] |
Table 3: Comparison of Adverse Reactions of Iodinated Contrast Agents in Anesthetized Dogs
| Reaction Severity | Iohexol (B1672079) (n=356) | Gadobutrol (n=425) |
| Mild (10-20% change in vital signs) | 18.0% (64 dogs) | 9.9% (42 dogs) |
| Moderate (>20% change in vital signs) | 18.3% (65 dogs) | 20.5% (87 dogs) |
| Severe (requiring immediate treatment) | 0.8% (3 dogs) | 0.2% (1 dog) |
| Source: Adapted from[25] |
Experimental Protocols
Protocol 1: Habituation to Restraint for Awake Imaging Studies
This protocol describes a gradual habituation procedure to reduce stress in rats for awake functional magnetic resonance imaging (fMRI).
Methodology:
-
Phase 1: Handling (3 days):
-
Handle each rat for 20 minutes daily to acclimate them to the researcher.
-
-
Phase 2: Restraint Device Acclimation (3 days):
-
Introduce the animal to the restraint device.
-
Session duration: 20 minutes on day 1, 40 minutes on day 2, and 60 minutes on day 3.
-
-
Phase 3: Mock Scanner Environment (3 days):
-
Place the restrained animal in an environment that mimics the MRI scanner, including recorded scanner noise.
-
Session duration: 20 minutes on day 1, 40 minutes on day 2, and 60 minutes on day 3.
-
-
Rest Periods: Allow a 48-hour rest period with no manipulations between each phase.
-
Monitoring: Monitor stress levels through behavioral observation and physiological measures (e.g., breathing rate, fecal corticosterone).[14]
Protocol 2: Refined Oral Gavage Technique in Mice
This protocol outlines a method for oral gavage in mice that minimizes stress and the risk of injury.
Methodology:
-
Animal and Equipment Preparation:
-
Weigh the mouse to determine the correct dosing volume (not to exceed 10 mL/kg).[8]
-
Select an appropriate gavage needle (18-22 gauge for adult mice) with a flexible or curved design and a rounded tip.[9]
-
Measure the insertion depth by holding the needle externally from the tip of the mouse's nose to the last rib. Mark this length on the needle.[5]
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth.[8]
-
The mouse should swallow as the needle reaches the pharynx, which facilitates entry into the esophagus. Do not force the needle.[6][7]
-
Advance the needle to the pre-measured depth.
-
Slowly administer the this compound solution over 2-3 seconds.[8]
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for at least 10 minutes for any signs of respiratory distress.[9]
-
Protocol 3: Voluntary Oral Administration of a Palatable Jelly Formulation in Mice
This protocol, adapted from a method for drug delivery, can be used for the voluntary administration of this compound.
Methodology:
-
Jelly Preparation:
-
Training Phase (4 days):
-
On day 1, fast the mice overnight. The next morning, provide each mouse with a small piece of the vehicle (non-medicated) jelly.[15]
-
For the following 3 days, provide a piece of the vehicle jelly each morning without prior fasting. This trains the mice to readily consume the jelly.
-
-
Administration:
-
Provide the this compound-containing jelly to the trained mice.
-
For precise dosing, the jelly can be weighed and the amount adjusted according to each mouse's body weight.
-
-
Monitoring:
-
Observe the mice to ensure complete consumption of the jelly.
-
Mandatory Visualizations
Caption: Workflow for refined this compound administration to reduce animal stress.
Caption: Simplified signaling pathway of cellular response to hyperosmotic stress.
Caption: Key pathways in the pathogenesis of contrast-induced nephrotoxicity.
References
- 1. Comparison of iohexol 300 and this compound 60 for body CT: image quality, adverse reactions, and aborted/repeated examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Restraint training for awake functional brain scanning of rodents can cause long-lasting changes in pain and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental rat models for contrast-induced nephropathy; A comprehensive review : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. Behavioral Effects of Acclimatization To Restraint Protocol Used for Awake Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gradual Restraint Habituation for Awake Functional Magnetic Resonance Imaging Combined With a Sparse Imaging Paradigm Reduces Motion Artifacts and Stress Levels in Rodents [frontiersin.org]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Diatrizoate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of iohexol and meglumine-Na diatrizoate in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. Iohexol vs. diatrizoate. A comparative study in intravenous urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bsavalibrary.com [bsavalibrary.com]
- 23. (PDF) Experimental Rat Models for Contrast-Induced [research.amanote.com]
- 24. Adverse reactions following administration of contrast media for diagnostic imaging in anaesthetized dogs and cats: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
diatrizoate meglumine vs iohexol for in vivo imaging what is the difference
In the realm of in vivo imaging, the choice of contrast agent is paramount to obtaining high-quality diagnostic images while ensuring patient safety. Among the array of available options, diatrizoate meglumine (B1676163) and iohexol (B1672079) represent two distinct classes of iodinated contrast media. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical and clinical imaging studies.
Executive Summary
Diatrizoate meglumine is an ionic, high-osmolar contrast medium (HOCM), while iohexol is a non-ionic, low-osmolar contrast medium (LOCM). This fundamental difference in their chemical structure and physical properties leads to significant variations in their safety profiles and, to a lesser extent, their imaging efficacy. Experimental evidence consistently demonstrates that iohexol is associated with a lower incidence of adverse reactions, ranging from mild discomfort to severe, life-threatening events, when compared to this compound.[1][2][3][4] While both agents provide effective contrast enhancement for various imaging modalities, iohexol's superior safety profile has led to its widespread adoption, particularly for intravascular applications.
Physicochemical and Pharmacokinetic Properties
The key differences between this compound and iohexol stem from their distinct physicochemical properties, which in turn influence their pharmacokinetic behavior. This compound, being an ionic monomer, dissociates in solution, leading to a higher osmolality compared to the non-ionic monomer iohexol.[5][6] This higher osmolality is a major contributor to the increased incidence of adverse effects.
| Property | This compound | Iohexol |
| Classification | Ionic, High-Osmolar Contrast Medium (HOCM) | Non-ionic, Low-Osmolar Contrast Medium (LOCM) |
| Molecular Weight ( g/mol ) | ~809.13 | ~821.14[7] |
| Iodine Content (mg/mL) | e.g., ~367 (in a 66%/10% solution)[8] | 140, 180, 240, 300, 350[7][9] |
| Osmolality (mOsm/kg H₂O) | High (e.g., ~1500-2100)[5] | Low to moderate (e.g., 322-844)[7][9] |
| Viscosity (cP at 37°C) | Lower than non-ionic dimers | Generally higher than ionic monomers at similar iodine concentrations[9] |
| Solubility | Water-soluble | Water-soluble |
| Pharmacokinetics | Primarily renal excretion. The high osmolality can induce osmotic diuresis.[8] | Primarily renal excretion.[9] |
In Vivo Imaging Performance and Safety Profile
Numerous studies have compared the performance and safety of this compound and iohexol across various imaging applications, including computed tomography (CT), angiography, and urography.
Imaging Efficacy
In general, both this compound and iohexol provide diagnostically acceptable image quality. However, some studies have reported slight advantages with iohexol. For instance, in digital subtraction angiography, iohexol has been associated with slight improvements in image quality and better image registration due to less patient swallowing.[1] In body CT, while both agents can produce diagnostic-quality studies, some research suggests that iohexol may result in a higher percentage of optimal enhancement.[10][11] For oral administration in abdominopelvic CT, both agents have been found to opacify the gastrointestinal tract effectively, with some studies indicating better opacification of the ileum with iohexol.
Safety and Tolerability
The most significant difference between the two agents lies in their safety profiles. The high osmolality of this compound is linked to a higher incidence of adverse reactions. These can range from mild symptoms like pain and warmth at the injection site, nausea, and vomiting to more severe reactions such as cardiac arrhythmias and anaphylactoid reactions.[1]
A large-scale prospective study in Japan involving over 337,000 cases demonstrated a substantially lower overall prevalence of adverse drug reactions (ADRs) for non-ionic contrast media (3.13%) compared to ionic contrast media (12.66%).[3] The incidence of severe ADRs was also significantly lower with non-ionic agents (0.04% vs. 0.22%).[3][4]
In a randomized study comparing iohexol 300 and this compound 60 for body CT, 39% of patients receiving iohexol experienced at least one adverse reaction, compared to 63% of those who received this compound.[11] When reactions of discomfort were excluded, the rates were 16% for iohexol and 33% for this compound.[11] Furthermore, studies in pediatric cardiac catheterization have shown that iohexol produces significantly less hemodynamic disturbance than this compound.
Experimental Protocols
Comparative Study of Iohexol and this compound in Body CT
This section outlines a typical experimental protocol for a prospective, randomized, double-blind study comparing the two contrast agents in body CT, based on methodologies described in the literature.[11]
1. Patient Recruitment and Randomization:
-
A cohort of patients scheduled for contrast-enhanced body CT scans is recruited.
-
Patients are randomly assigned to receive either iohexol 300 or this compound 60.
2. Contrast Administration:
-
The assigned contrast agent is administered intravenously at a standardized rate and volume, often adjusted for patient weight.
3. CT Imaging:
-
Dynamic contrast-enhanced CT scans are performed using a standardized protocol, with imaging at specific time points post-injection to capture arterial and venous phases.
4. Image Quality Assessment:
-
Two independent radiologists, blinded to the contrast agent used, evaluate the CT images.
-
Image quality is scored based on the degree of vascular and parenchymal enhancement using a predefined scale (e.g., optimal, adequate, suboptimal, non-diagnostic).
5. Adverse Reaction Monitoring:
-
Patients are monitored for any adverse reactions during and for a specified period (e.g., 24 hours) after the CT examination.
-
The nature, severity, and duration of any adverse reactions are recorded.
6. Statistical Analysis:
-
The data on image quality and the incidence and severity of adverse reactions are statistically analyzed to determine if there are significant differences between the two contrast agent groups.
Logical Workflow: Contrast Agent Selection
The following diagram illustrates the logical workflow for selecting between this compound and iohexol for an in vivo imaging study, taking into account key decision-making factors.
Caption: Logical workflow for selecting between this compound and iohexol.
Signaling Pathways and Mechanisms of Adverse Reactions
The differing rates of adverse reactions between ionic, high-osmolar and non-ionic, low-osmolar contrast media are attributed to several underlying mechanisms. The high osmolality of agents like this compound can cause a rapid shift of fluid from the extravascular to the intravascular space, leading to endothelial cell shrinkage, disruption of the blood-brain barrier, and vasodilation. This can result in pain, a sensation of heat, and hemodynamic changes.
Furthermore, the ionic nature of this compound means it dissociates into charged particles in the blood. These ions can interact with cell membranes and proteins, potentially triggering a cascade of physiological responses. While the exact signaling pathways are complex and not fully elucidated, proposed mechanisms for contrast media reactions include direct histamine (B1213489) release from mast cells and basophils, activation of the complement system, and direct effects on the coagulation and fibrinolytic systems. Non-ionic agents like iohexol, with their lower osmolality and lack of charge, are less likely to induce these disruptive physiological effects.[2]
The following diagram illustrates the proposed general mechanisms leading to adverse reactions for high-osmolar versus low-osmolar contrast media.
Caption: Proposed mechanisms of adverse reactions for HOCM vs. LOCM.
Conclusion
The selection between this compound and iohexol for in vivo imaging represents a classic case of balancing efficacy, safety, and cost. While both agents can provide effective contrast enhancement, the significantly improved safety and tolerability profile of iohexol, a non-ionic, low-osmolar contrast medium, makes it the preferred choice for most intravascular applications in both research and clinical settings. The higher incidence of adverse reactions associated with the ionic, high-osmolar nature of this compound necessitates careful consideration of the risk-benefit ratio for each specific application. For researchers and drug development professionals, understanding these fundamental differences is crucial for designing safe and effective in vivo imaging studies.
References
- 1. The impact of the viscosity and osmolality of iodine contrast agents on renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse reactions to ionic and nonionic contrast media. A report from the Japanese Committee on the Safety of Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]
- 6. researchgate.net [researchgate.net]
- 7. Iohexol - Wikipedia [en.wikipedia.org]
- 8. This compound and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. howradiologyworks.com [howradiologyworks.com]
- 11. spectrumxray.com [spectrumxray.com]
A Comparative Guide to Validating Cell Separation Purity from Diatrizoate Meglumine Gradients
For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Density gradient centrifugation using diatrizoate meglumine-based media, such as Ficoll-Paque™ or Histopaque®, is a widely adopted, cost-effective method for the enrichment of peripheral blood mononuclear cells (PBMCs). However, the purity of the separated cells is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of diatrizoate meglumine (B1676163) gradients with two other common cell separation technologies: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS), with a focus on validating the purity of the isolated cell fractions.
Performance Comparison of Cell Separation Techniques
The choice of a cell separation method often involves a trade-off between purity, recovery, cell viability, cost, and the time required for the procedure. The following table summarizes the performance of this compound gradients, MACS, and FACS for the isolation of a specific cell type, such as T lymphocytes from PBMCs.
| Parameter | This compound Gradient (e.g., Ficoll-Paque™) | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Purity | 95% ± 5% for mononuclear cells[1] | >90% for specific cell types[2][3] | >98% for specific cell types[3] |
| Recovery | 60% ± 20% of mononuclear cells[1] | High recovery rates | Lower recovery, especially for rare populations |
| Cell Viability | >90%[1] | >92%[3] | Generally high, but can be affected by shear stress |
| Cost | Low | Moderate | High (instrumentation and reagents)[4] |
| Time | ~1-2 hours | ~1-2 hours[3] | Can be several hours depending on cell number and rarity[4] |
| Throughput | High | High | Low to Moderate |
| Principle | Density Gradient Centrifugation | Antibody-conjugated magnetic beads | Fluorophore-conjugated antibodies and electrostatic deflection |
Experimental Protocols
Accurate validation of cell separation purity is crucial. The following are detailed protocols for cell separation using each of the compared methods and the subsequent validation of purity by flow cytometry.
Protocol 1: PBMC Isolation using this compound Gradient (Ficoll-Paque™)
This protocol describes the isolation of PBMCs from whole blood.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
This compound/polysucrose solution (e.g., Ficoll-Paque™ PLUS, density 1.077 g/mL)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque™ in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer containing PBMCs at the plasma-Ficoll-Paque™ interface, the Ficoll-Paque™ solution, and a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications and purity analysis.
Protocol 2: T Cell Isolation using MACS
This protocol outlines the positive selection of CD3+ T cells from a PBMC suspension.
Materials:
-
Isolated PBMC suspension
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
CD3 MicroBeads (human)
-
LS Columns and a MACS Separator
-
Sterile tubes and pipettes
Procedure:
-
Centrifuge the PBMC suspension and resuspend the cell pellet in 80 µL of MACS buffer per 10^7 total cells.
-
Add 20 µL of CD3 MicroBeads per 10^7 total cells.
-
Mix well and incubate for 15 minutes at 4-8°C.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge.
-
Resuspend the cell pellet in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column. Collect the flow-through containing unlabeled cells (the negative fraction).
-
Wash the column with 3 x 3 mL of MACS buffer.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette 5 mL of MACS buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled CD3+ T cells.
Protocol 3: T Cell Sorting using FACS
This protocol describes the sorting of CD3+ T cells from a PBMC suspension.
Materials:
-
Isolated PBMC suspension
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorophore-conjugated anti-human CD3 antibody (e.g., FITC-CD3)
-
A cell sorter (flow cytometer with sorting capabilities)
-
Collection tubes with media (e.g., RPMI with 10% FBS)
Procedure:
-
Resuspend up to 10^7 PBMCs in 100 µL of staining buffer.
-
Add the fluorescently labeled anti-CD3 antibody at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate buffer for sorting at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 35-70 µm nylon mesh to prevent clogging of the sorter.
-
Set up the cell sorter, including compensation controls if multiple fluorophores are used.
-
Define the sorting gate for the CD3-positive population based on fluorescence intensity.
-
Sort the CD3+ cells into a collection tube containing culture medium.
Protocol 4: Validation of T Cell Purity by Flow Cytometry
This protocol is used to assess the purity of the isolated T cell fraction.
Materials:
-
A sample of the isolated cell fraction
-
Staining buffer
-
Fluorophore-conjugated anti-human CD3 antibody (using a different fluorophore or clone than for sorting if applicable)
-
A flow cytometer
-
Flow cytometry tubes
Procedure:
-
Take an aliquot of the sorted T cells (approximately 10^5 to 10^6 cells).
-
Stain the cells with a fluorophore-conjugated anti-CD3 antibody as described in the FACS protocol.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by first gating on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, determine the percentage of cells that are positive for the CD3 marker. This percentage represents the purity of the isolated T cell population.
Visualizing the Workflow and Purity Assessment
The following diagrams illustrate the experimental workflows for each cell separation technique and the logic behind purity validation using flow cytometry.
References
comparative analysis of high-osmolar vs low-osmolar contrast agents in research
A Comparative Analysis of High-Osmolar vs. Low-Osmolar Contrast Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate contrast agent is a critical decision in preclinical research and clinical imaging, directly impacting image quality and, more importantly, subject safety. Historically, high-osmolar contrast media (HOCM) were the standard. However, the development of low-osmolar contrast media (LOCM) and subsequently iso-osmolar contrast media (IOCM) marked a significant advancement in reducing patient risk. This guide provides an objective comparison between HOCM and LOCM, supported by experimental data and detailed methodologies.
Physicochemical and Pharmacokinetic Properties
The fundamental difference between HOCM and LOCM lies in their osmolality, a measure of the solute concentration in a solution. Human blood plasma has an osmolality of approximately 290 mOsm/kg. HOCM can have an osmolality five to seven times that of blood, while LOCM are typically two to three times that of blood. This difference in osmotic potential is the primary driver of the varying safety profiles.
Table 1: Comparative Physicochemical Properties of Contrast Agents
| Property | High-Osmolar Contrast Media (HOCM) | Low-Osmolar Contrast Media (LOCM) | Iso-Osmolar Contrast Media (IOCM) | Blood Plasma |
|---|---|---|---|---|
| Example Agents | Diatrizoate, Iothalamate | Iohexol, Iopamidol (B1672082), Ioversol, Ioxaglate | Iodixanol | N/A |
| Ionicity | Ionic | Predominantly Non-ionic (except Ioxaglate) | Non-ionic | N/A |
| Osmolality (mOsm/kg H₂O) | ~1500 - 2100 | ~500 - 850 | ~290 | ~290 |
| Viscosity at 37°C (mPa·s) | 4 - 6 | 4 - 10 | ~11 | ~4 |
| Iodine/Particle Ratio | 1.5:1 | 3:1 (Monomers), 6:2 (Dimers) | 6:1 | N/A |
Source: Data compiled from multiple sources.[1][2]
The higher osmolality of HOCM is due to their chemical structure; they are typically ionic monomers, meaning each molecule of the tri-iodinated benzene (B151609) ring dissociates into two particles in solution—a cation and an anion—doubling the number of particles and thus the osmolality for a given iodine concentration.[2] In contrast, most LOCM are non-ionic monomers that do not dissociate, or ionic/non-ionic dimers, which provide double the iodine atoms for a single dissolved particle, effectively lowering the osmolality-to-iodine ratio.[2]
// Main Category ICM [label="Iodinated Contrast Media (ICM)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Primary Classification Ionic [label="Ionic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonIonic [label="Non-Ionic", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Secondary Classification Monomer1 [label="Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer1 [label="Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer2 [label="Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer2 [label="Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Osmolality Classes
HOCM [label="High-Osmolar (HOCM)\n1500-2100 mOsm/kg", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
LOCM1 [label="Low-Osmolar (LOCM)\n600-850 mOsm/kg", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];
LOCM2 [label="Low-Osmolar (LOCM)\n500-850 mOsm/kg", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"];
IOCM [label="Iso-Osmolar (IOCM)\n290 mOsm/kg", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges ICM -> Ionic; ICM -> NonIonic;
Ionic -> Monomer1; Ionic -> Dimer1; NonIonic -> Monomer2; NonIonic -> Dimer2;
Monomer1 -> HOCM [label=" e.g., Diatrizoate"]; Dimer1 -> LOCM1 [label=" e.g., Ioxaglate"]; Monomer2 -> LOCM2 [label=" e.g., Iohexol"]; Dimer2 -> IOCM [label=" e.g., Iodixanol"]; } Caption: Classification of iodinated contrast media.
Comparative Safety and Tolerability
The primary advantage of LOCM over HOCM is a significantly improved safety profile.[3] Adverse reactions can be broadly categorized as systemic (e.g., allergic-like, cardiovascular) and organ-specific (e.g., nephrotoxicity).
Systemic Adverse Reactions
Systemic reactions are often related to the high osmolality and chemotoxicity of the agent. HOCM are associated with a higher incidence of both mild and moderate adverse events.
Table 2: Incidence of Systemic Adverse Reactions
| Reaction Type | High-Osmolar (HOCM) | Low-Osmolar (LOCM) | Key Findings |
|---|---|---|---|
| Overall Mild Reactions | 5% - 12% | 1% - 3% | LOCM show a significant reduction in mild reactions like warmth, pain, nausea, and vomiting.[4][5] |
| Severe Reactions | ~0.2% | ~0.04% | The risk of severe, life-threatening reactions is reduced by a factor of 5-6 with LOCM.[3][6] |
| Cardiovascular Effects | More pronounced | Less pronounced | HOCM cause greater hemodynamic changes, including fluctuations in heart rate, blood pressure, and ventricular pressure.[5][7] |
A landmark observational study by Katayama et al., involving over 337,000 patients, demonstrated a 6 to 10-fold reduction in severe and overall adverse drug reactions when using non-ionic LOCM (iopamidol, iohexol) compared to HOCM.[3]
Organ-Specific Toxicity: Contrast-Induced Nephropathy (CIN)
Contrast-induced nephropathy (CIN) is a serious complication defined as acute renal failure occurring within 24–72 hours of contrast media administration.[4] The hyperosmolar nature of HOCM is a major contributor to CIN through mechanisms including direct tubular cell toxicity and renal vasoconstriction leading to medullary hypoxia.
The use of LOCM is beneficial in preventing CIN, particularly in patients with pre-existing renal failure.[4] While a large review of high-quality randomized controlled trials did not find a statistically significant difference in nephrotoxicity for the general population, the consensus and guidelines strongly recommend avoiding HOCM to mitigate CIN risk, especially in high-risk patients.[5][7]
Comparative Imaging Efficacy
Despite the significant differences in safety, the imaging efficacy of LOCM is considered equal or superior to that of HOCM for all routes of administration.[5] One study evaluating aortic enhancement in CT angiography found that while peak enhancement was similar between a HOCM (ioxithalamate 350) and a LOCM (iobitridol 350), the LOCM provided a longer duration of aortic opacification.[8] This extended imaging window can be advantageous for procedures requiring longer acquisition times.[8]
Supporting Experimental Data & Protocols
The superiority of LOCM is supported by numerous studies. Below are summaries of representative experimental protocols.
Protocol 1: Randomized Controlled Trial on Systemic Reactions
-
Objective: To compare the frequency of subjective reactions (e.g., pain, heat) and other adverse effects between HOCM and LOCM.
-
Methodology:
-
Patient Population: A cohort of patients referred for intravenous contrast-enhanced imaging.
-
Randomization: Patients are randomly assigned to receive either an HOCM (e.g., sodium iothalamate) or an LOCM (e.g., iopamidol or ioxaglate).[9]
-
Administration: A standardized volume and injection rate of the assigned contrast agent is administered intravenously.
-
Data Collection: Patients are interviewed immediately following injection to report subjective sensations (heat, pain, nausea). Vital signs and any objective signs of an adverse reaction (e.g., urticaria) are recorded by clinical staff.
-
Analysis: The frequency of each reported reaction is compared between the HOCM and LOCM groups using statistical tests (e.g., Chi-squared test).
-
-
Key Finding: Studies using this design consistently find that LOCM are associated with a significantly lower frequency of non-idiosyncratic reactions like heat and pain compared to HOCM.[5][9]
Protocol 2: Preclinical Model for Contrast-Induced Nephropathy
-
Objective: To assess and compare the nephrotoxic potential of HOCM and LOCM in an animal model.
-
Methodology:
-
Animal Model: Typically rats or rabbits are used. To increase sensitivity, a model of pre-existing renal impairment is often induced (e.g., through administration of indomethacin (B1671933) and/or water deprivation) before contrast administration.[10][11]
-
Grouping: Animals are divided into several groups: a control group (saline), an HOCM group, and an LOCM group.
-
Administration: Contrast agents are administered intravenously at doses comparable to those used in clinical practice.
-
Data Collection: Blood samples are collected at baseline and at set time points post-injection (e.g., 24, 48, 72 hours) to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). After the final time point, animals are euthanized, and kidney tissues are harvested for histopathological examination (to assess for tubular necrosis) and analysis of oxidative stress markers.[11]
-
Analysis: Changes in biochemical markers and the severity of histopathological damage are compared across the different groups.
-
-
Key Finding: Such preclinical models demonstrate that HOCM induce more significant increases in markers of renal damage and more severe histopathological changes compared to LOCM.[12]
// Nodes A [label="Patient Recruitment &\nInformed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Randomization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; C1 [label="Group 1:\nAdminister HOCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="Group 2:\nAdminister LOCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Imaging Procedure\n(e.g., CT, Angiography)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Data Collection:\n- Adverse Events\n- Vital Signs\n- Blood Samples (Creatinine)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Statistical Analysis:\nCompare outcomes between groups", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C1 [label="Arm A"]; B -> C2 [label="Arm B"]; C1 -> D; C2 -> D; D -> E; E -> F; } Caption: Workflow for a clinical trial comparing HOCM and LOCM.
Conclusion
The evidence overwhelmingly supports the use of low-osmolar contrast media over high-osmolar agents. While both offer comparable imaging efficacy, LOCM provide a substantial improvement in safety, with a 6-fold or greater reduction in adverse reactions.[3] The lower osmolality of LOCM translates to better patient tolerance, reduced cardiovascular effects, and a lower risk of contrast-induced nephropathy, particularly in susceptible populations. For researchers, scientists, and drug development professionals, the selection of LOCM or iso-osmolar agents in both preclinical and clinical settings is a critical step in ensuring data quality while adhering to the highest standards of subject safety. The use of HOCM for intravascular purposes has been largely replaced in modern practice.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Contrast Media: Are There Differences in Nephrotoxicity among Contrast Media? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of randomized controlled trials of low-versus high-osmolality contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Comparative tolerability of contrast media used for coronary interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low- versus high-osmolality contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajronline.org [ajronline.org]
- 10. Experimental rat models for contrast-induced nephropathy; A comprehensive review : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Nephropathy induced by contrast media: pathogenesis, risk factors and preventive strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-osmolar and low-osmolar contrast media. An update on frequency of adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Link: Cross-Validating Diatrizoate Meglumine Imaging with Histological Findings
A Guide for Researchers and Drug Development Professionals
In the realm of preclinical and clinical research, the ability to accurately visualize and quantify biological processes in vivo is paramount. Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, has long been a valuable tool for enhancing the visibility of anatomical structures in X-ray and computed tomography (CT) imaging. However, the interpretation of these images and the translation of findings into a true understanding of tissue-level changes necessitate a rigorous cross-validation with the gold standard of histopathology. This guide provides a framework for understanding the importance of this correlative approach, outlines key experimental considerations, and presents a generalized workflow for conducting such validation studies.
While direct quantitative comparisons of diatrizoate meglumine imaging with histology are not extensively available in publicly accessible literature, the principles of such validation are fundamental to robust scientific inquiry. This guide will, therefore, focus on the established methodologies and the significance of this correlative analysis.
The Imperative for Cross-Validation
Imaging with this compound provides a non-invasive window into anatomical structures and certain physiological processes. It can reveal changes in tissue density, vascularity, and the integrity of biological barriers. Histopathology, on the other hand, offers a microscopic examination of tissue architecture, cellular morphology, and the presence of specific molecular markers. The synergy of these two techniques provides a comprehensive understanding that neither can achieve alone.
Key benefits of cross-validation include:
-
Validation of Imaging Biomarkers: Histology can confirm that changes observed in imaging (e.g., areas of high contrast enhancement) correspond to specific cellular and tissue-level events (e.g., inflammation, cell death, or fibrosis).
-
Improved Accuracy of Image Interpretation: By correlating imaging signals with known histological features, researchers can develop more accurate and reliable methods for interpreting this compound-enhanced scans.
-
Quantitative Correlation: Establishing a quantitative relationship between imaging metrics (e.g., Hounsfield units in CT) and histological measurements (e.g., cell density, vessel diameter) can lead to the development of non-invasive methods for quantifying disease severity and treatment response.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for a study designed to cross-validate this compound imaging with histological findings. This workflow is applicable to various research areas, including oncology, tissue engineering, and studies of inflammatory diseases.
Key Experimental Protocols
While specific protocols will vary based on the research question and animal model, the following provides a foundational methodology for key steps in a cross-validation study.
Animal Model and this compound Administration
-
Animal Model: Select an appropriate animal model that recapitulates the human disease or biological process of interest. The choice of model will dictate the imaging and histological endpoints.
-
Contrast Agent Administration:
-
Dose: The dose of this compound should be optimized to provide sufficient contrast enhancement without causing adverse effects. This is typically determined in pilot studies.
-
Route of Administration: The route (e.g., intravenous, intraperitoneal, oral) will depend on the target tissue and the research question.
-
Timing: The timing of imaging post-administration is critical and should be based on the known pharmacokinetics of this compound to capture peak enhancement in the tissue of interest.
-
In Vivo Imaging
-
Modality: Micro-computed tomography (micro-CT) is a common modality for high-resolution imaging in preclinical models.
-
Image Acquisition Parameters:
-
Resolution: The spatial resolution of the scan should be sufficient to delineate the anatomical structures of interest.
-
Energy Settings: The X-ray tube voltage (kVp) and current (mA) should be optimized for contrast and signal-to-noise ratio.
-
Gating: For dynamic processes or imaging of organs affected by motion (e.g., heart, lungs), cardiac and/or respiratory gating may be necessary.
-
Tissue Processing and Histology
-
Co-registration: It is crucial to ensure that the histological sections are taken from the same anatomical plane as the imaging slices. This can be achieved by using fiducial markers or by carefully documenting the anatomical landmarks during tissue harvesting.
-
Fixation and Embedding: Tissues should be fixed promptly after harvesting (e.g., in 10% neutral buffered formalin) and processed for paraffin or frozen sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and cellularity.
-
Immunohistochemistry (IHC): To detect specific proteins or cell types (e.g., markers of inflammation, apoptosis, or proliferation).
-
Special Stains: To highlight specific tissue components (e.g., Masson's trichrome for collagen, Periodic acid-Schiff for carbohydrates).
-
Data Presentation and Analysis
A critical component of a cross-validation study is the direct comparison of quantitative data from both imaging and histology. The following tables provide a template for how such data could be structured.
Table 1: Comparison of Imaging and Histological Metrics for a Hypothetical Tumor Model
| Parameter | Imaging Measurement (Micro-CT with this compound) | Histological Measurement |
| Tumor Size | Tumor Volume (mm³) | Tumor Area (mm²) on section |
| Vascularity | Mean Hounsfield Units (HU) in tumor core | Microvessel Density (vessels/mm²) |
| Necrosis | Volume of non-enhancing region (mm³) | Percentage of necrotic area |
| Cellularity | N/A | Cell density (cells/mm²) |
Table 2: Hypothetical Correlation of Imaging and Histological Data in a Tissue Engineering Scaffold
| Parameter | Imaging Measurement (Micro-CT with this compound) | Histological Measurement |
| Scaffold Integration | Contrast agent penetration depth (mm) | Tissue ingrowth depth (µm) |
| Cell Distribution | N/A | Cell count per scaffold pore |
| Matrix Deposition | N/A | Collagen content (% area) |
Conclusion
A Comparative Guide to Diatrizoate Meglumumine and Barium Sulfate for Preclinical Gastrointestinal Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate contrast agent is a critical step in designing preclinical gastrointestinal (GI) imaging studies. The two most common agents, the water-soluble iodinated diatrizoate meglumine (B1676163) and the insoluble suspension of barium sulfate (B86663), offer distinct properties that influence their efficacy and suitability for different research applications. This guide provides a comprehensive comparison of these agents, supported by available preclinical and clinical data, to aid in the selection process.
This document synthesizes findings from multiple studies to offer a comparative overview. It is important to note that direct head-to-head preclinical studies comparing the efficacy of diatrizoate meglumine and barium sulfate with extensive quantitative data are limited. Therefore, the data presented here is compiled from individual studies on each agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and barium sulfate based on available literature.
| Parameter | This compound | Barium Sulfate | Source |
| Imaging Contrast | Provides good opacification. In a clinical CT study, diatrizoate showed lower frequency of bowel lumen heterogeneity compared to barium sulfate.[1] | Provides high radiopacity. A 6% wt/vol suspension was found to yield adequate radiopacity in the GI tract of dogs.[2] Barium showed higher CT attenuation than iodinated agents in the stomach but lower in the ileum in a clinical study.[1] | [1][2] |
| Gastrointestinal Transit Time | Generally has a prokinetic effect, accelerating transit time due to its hyperosmolarity.[3] In a study on cats with simulated surgical acute abdomen, the small bowel transit time for a water-soluble iodinated contrast medium (hypaque) was shorter than for barium in most instances.[4] | Transit time can vary depending on the animal model and formulation. In one study with rats, the transit time from the stomach to the ileocecal region ranged from 105 to 150 minutes.[5] In pigeons, a 30% barium sulfate suspension cleared the GI tract within 24 hours.[6] | [3][4][5][6] |
| Adverse Effects | Hypertonic solution can cause fluid shifts from the intravascular space into the bowel lumen, potentially leading to dehydration, hypovolemia, and hypotension, especially in young, old, or debilitated animals.[7][8] Aspiration can lead to pulmonary edema.[7] Mild and transitory nausea, vomiting, and/or diarrhea are the most common adverse reactions.[8] | Generally considered inert and safe, with a low frequency of adverse side effects.[9] However, massive doses have been associated with stomach rupture, bowel obstruction, and gastrointestinal hemorrhage in rats.[10] Aspiration can be fatal.[11] | [7][8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized experimental protocols for GI imaging studies using this compound and barium sulfate, based on methodologies reported in the literature.
Barium Sulfate Gastrointestinal Transit Time Study in Mice
This protocol is based on a study establishing a method for determining GI transit time in mice.[12][13]
-
Animal Model: 5- to 6-week-old Balb/C female mice, weighing 19-21 g.[13]
-
Animal Preparation: Mice are fasted for 1 hour to empty the stomach.[12] Anesthesia is induced with 3% isoflurane (B1672236) inhalation for 30-60 seconds.[12]
-
Contrast Agent Administration: 80 µL of barium solution is administered via gavage into the mouth and upper esophagus.[12][13]
-
Imaging: Serial fluoroscopic images are obtained at 5- or 10-minute intervals.[12][13]
-
Data Analysis: The gastrointestinal transit time is determined by monitoring the movement of the barium through the stomach, small intestine, cecum, and colon until excretion.[12]
This compound Prokinetic Effects Study in Zebrafish
This protocol is adapted from a study investigating the prokinetic effects of this compound in a zebrafish model of opioid-induced constipation.[3]
-
Animal Model: Zebrafish larvae.[3]
-
Induction of Constipation: An opioid-induced constipation model is established using loperamide.[3]
-
Contrast Agent Administration: this compound is administered to the zebrafish.[3]
-
Data Collection: Intestinal motility is monitored by tracking intestinal transit using fluorescence. Real-time video analysis is used to observe intestinal contractions.[3]
-
Data Analysis: The number of intestinal contractions per minute is quantified and compared between control, loperamide-treated, and this compound-treated groups.[3]
Visualizing the Experimental Workflow
A generalized workflow for a preclinical GI contrast study is presented below. This diagram illustrates the key stages from animal preparation to data analysis.
Concluding Remarks
The choice between this compound and barium sulfate for preclinical GI studies depends heavily on the specific research question.
This compound is advantageous when a faster transit time is desired or if there is a risk of gastrointestinal perforation, as it is water-soluble and will be absorbed.[7][8] However, its hyperosmolarity and potential to cause fluid shifts must be carefully considered, particularly in sensitive animal models.[7][8]
Barium sulfate provides excellent mucosal coating and high-quality images, making it ideal for detailed anatomical studies of the GI tract.[14] Its inert nature makes it generally safe, but the risk of complications in the case of perforation is a significant drawback.[11]
Ultimately, a thorough understanding of the properties of each agent, combined with the specific requirements of the preclinical model and the experimental endpoints, will guide the optimal selection of a contrast medium for generating reliable and reproducible data in gastrointestinal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation of radiographically detectable gastrointestinal contrast agents for magnetic resonance imaging: effects of a barium sulfate additive on MR contrast agent effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic effects of this compound (Gastrografin®) in a zebrafish for opioid-induced constipation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of gastrointestinal tract transit times using barium-impregnated polyethylene spheres and barium sulfate suspension in a domestic pigeon (Columba livia) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrografin (this compound and Diatrizoate Sodium Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. bracco.com [bracco.com]
- 9. In vivo X-Ray Computed Tomographic Imaging of Soft Tissue with Native, Intravenous, or Oral Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a protocol for determining gastrointestinal transit time in mice using barium and radiopaque markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hopkinsmedicine.org [hopkinsmedicine.org]
A Quantitative Comparison of Image Contrast with Different Diatrizoate Meglumine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different diatrizoate meglumine (B1676163) formulations as oral and intravenous contrast agents for computed tomography (CT). The information is compiled from various studies to assist researchers and professionals in selecting the appropriate contrast medium for their specific imaging needs. While direct head-to-head quantitative studies on various diatrizoate meglumine formulations are limited, this guide synthesizes available data on their composition and performance relative to other agents to provide a comprehensive overview.
Understanding this compound Formulations
Diatrizoate is a high-osmolar iodinated contrast medium. It is available in several formulations, primarily as the meglumine salt, the sodium salt, or more commonly, as a mixture of both.[1] These formulations are marketed under various brand names, each with a specific composition that can influence its imaging characteristics and clinical applications.
Key Formulations:
-
This compound and Diatrizoate Sodium Solutions: These are the most common formulations, combining both salts to balance radiopacity and solubility. Brand names include Gastrografin®, Renografin®, and MD-76R®.[1][2]
-
Diatrizoate Sodium Solutions: Some formulations consist purely of the sodium salt, such as Hypaque®.[1]
The primary determinant of image contrast is the iodine content, as the high atomic weight of iodine provides sufficient radiodensity for radiographic contrast with surrounding tissues.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the performance of diatrizoate formulations. It is important to note that most studies evaluate "diatrizoate" as a single category rather than comparing different meglumine/sodium formulations directly. The data presented here is from a comparative study of positive oral contrast agents for abdominopelvic CT.
Table 1: Mean CT Attenuation of Oral Diatrizoate in Hounsfield Units (HU)
| Gastrointestinal Segment | Mean CT Number (HU) |
| Stomach | 214 |
| Jejunum | Not significantly different from other iodinated agents |
| Ileum | 379 |
Source: Adapted from a study comparing barium sulfate, diatrizoate, and iohexol.[4] The study noted that iodinated agents like diatrizoate showed a greater increase in mean CT attenuation from proximal to distal bowel segments compared to barium sulfate.[4]
Table 2: Composition of Common Diatrizoate Formulations
| Brand Name | This compound Content | Diatrizoate Sodium Content | Organically Bound Iodine |
| Gastrografin® | 660 mg/mL | 100 mg/mL | 367 mg/mL |
| Renografin-76® | 66% (w/v) | 10% (w/v) | 37% (w/v) |
| MD-76R® | 660 mg/mL | 100 mg/mL | 370 mg/mL |
| Hypaque®-76 | 66% (w/v) | 10% (w/v) | 37% (w/v) |
Note: The exact composition may vary slightly based on the specific product and manufacturer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized experimental protocols for the quantitative comparison of different this compound formulations based on common practices in published studies.
In Vitro Phantom Study Protocol
This protocol is designed to provide a controlled, quantitative comparison of the radiodensity of different contrast agent formulations.
-
Phantom Preparation:
-
An anthropomorphic abdominal phantom or a simple cylindrical phantom containing vials or wells is used.
-
The phantom is filled with water or a tissue-equivalent material to simulate the attenuation of the human abdomen.
-
The vials/wells are filled with different formulations of this compound at various clinically relevant concentrations (e.g., dilutions of Gastrografin®, Renografin®, and a pure this compound solution). At least one vial should be filled with water to serve as a baseline (0 HU).
-
-
CT Image Acquisition:
-
The phantom is placed on the CT scanner table and scanned using a standard abdominal CT protocol.
-
Scan Parameters:
-
Tube Voltage: 120 kVp
-
Tube Current: Automatic exposure control or a fixed mAs
-
Slice Thickness: 2.5 mm to 5 mm
-
Reconstruction Algorithm: Standard soft-tissue kernel
-
-
-
Image Analysis:
-
Regions of Interest (ROIs) are drawn within each vial/well on the resulting CT images.
-
The mean and standard deviation of the Hounsfield Unit (HU) values within each ROI are measured.
-
The Contrast-to-Noise Ratio (CNR) can be calculated using the formula: CNR = |HU_contrast - HU_background| / SD_background where HU_contrast is the mean HU of the contrast agent, HU_background is the mean HU of the surrounding phantom material, and SD_background is the standard deviation of the background HU.
-
In Vivo (Clinical Study) Protocol
This protocol outlines a method for comparing oral diatrizoate formulations in a clinical setting.
-
Patient Recruitment and Randomization:
-
A cohort of patients scheduled for abdominopelvic CT with oral contrast is recruited.
-
Patients are randomly assigned to receive one of the diatrizoate formulations being tested.
-
-
Contrast Administration:
-
A standardized volume and concentration of the assigned oral contrast agent are administered to each patient at a specific time before the scan (e.g., 1000 mL of a diluted solution over 60-90 minutes).
-
-
CT Image Acquisition:
-
Abdominopelvic CT scans are performed using a consistent protocol for all patients.
-
Scan Parameters:
-
Scanner: A single multi-detector CT (MDCT) scanner should be used for all patients.
-
Scan Phases: A portal venous phase is typically acquired 60-80 seconds after the start of intravenous contrast injection (if applicable).
-
IV Contrast: A standardized protocol for intravenous contrast administration should be used if it is part of the study design.
-
-
-
Quantitative Image Analysis:
-
ROIs are placed in the lumen of different bowel segments (e.g., stomach, duodenum, jejunum, ileum, and colon) on the axial CT images.
-
The mean HU values and standard deviations are recorded for each segment.
-
-
Qualitative Image Analysis:
-
Two or more blinded radiologists independently evaluate the images for:
-
Degree of bowel opacification
-
Homogeneity of contrast material
-
Presence of artifacts
-
Overall diagnostic quality
-
-
Mandatory Visualization
References
Assessing the Long-Term Stability of Cells Post-Separation with Diatrizoate Meglumine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of specific cell populations is a foundational step for a vast array of applications in research, diagnostics, and the development of cell-based therapies. The chosen separation method's impact on the long-term viability, function, and stability of the isolated cells is of paramount importance. This guide provides a comprehensive comparison of cell separation using diatrizoate meglumine-based density gradient media with other common techniques, focusing on the long-term implications for cellular health and experimental outcomes.
Introduction to Diatrizoate Meglumine (B1676163) in Cell Separation
This compound, an iodinated contrast agent, is a key component in several widely used density gradient media for cell separation, such as Ficoll-Paque™ and Lymphoprep™.[1][2][3] These media facilitate the separation of mononuclear cells from peripheral blood, bone marrow, and cord blood based on cellular density.[1] During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the medium, leaving a distinct layer of mononuclear cells at the plasma/medium interface. While effective for cell isolation, the exposure of cells to a hypertonic solution containing an X-ray contrast agent raises questions about the potential for subtle, long-term effects on cellular stability and function.
Recent studies have highlighted that iodinated contrast media can influence cellular processes. For instance, exposure to diatrizoate has been shown to reduce proliferation and increase apoptosis in human vascular endothelial cells.[4][5] Such findings underscore the need for a thorough assessment of the long-term consequences of using this compound for cell separation, especially when the isolated cells are intended for downstream applications that are sensitive to changes in cell health, such as cell therapy, long-term culturing, or sensitive molecular assays.
Comparison of Cell Separation Techniques
The selection of a cell separation technique is a critical decision that can significantly influence experimental results. The ideal method should yield a pure population of viable and functional cells, with minimal perturbation to their native state. Below is a comparison of key performance indicators for common cell separation methods.
| Parameter | Density Gradient Centrifugation (Diatrizoate-based) | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) |
| Principle | Separation based on cell density. | Separation based on surface antigen expression using antibody-coated magnetic beads. | Separation based on light scatter and fluorescence properties of individual cells. |
| Purity | Moderate to high, dependent on sample quality and technique. | High to very high. | Very high. |
| Viability | Generally high (>90%), but can be affected by the hyperosmolarity of the medium and processing time.[1] | High, as the process is generally gentle on cells.[6] | Can be lower due to shear stress from the fluidics system and laser exposure. |
| Recovery | Variable, typically around 60 ± 20% for mononuclear cells.[1] | High. | Lower, especially for rare cell populations, due to sorting speeds and potential cell loss. |
| Throughput | High, suitable for large sample volumes. | High, with options for automated processing. | Lower, limited by the speed of single-cell analysis and sorting. |
| Cost | Low. | Moderate. | High (instrumentation and reagents). |
| Potential for Long-Term Effects | Potential for altered proliferation and apoptosis due to exposure to diatrizoate.[4][5] | Minimal, as magnetic beads are generally considered biocompatible. | Minimal, though the effects of high-pressure sorting and laser illumination on long-term cell function are an area of ongoing research. |
Experimental Data on Cellular Stability
While direct, long-term comparative studies are limited, existing research on the effects of iodinated contrast media provides valuable insights into the potential impacts of this compound on cell health.
Impact on Cell Proliferation and Apoptosis
Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that exposure to diatrizoate can significantly reduce cell proliferation and induce apoptosis.[4][5]
| Parameter | Control (Growth Medium) | Diatrizoate (250 mgI/ml, 15 min exposure) | Ioxaglate (250 mgI/ml, 15 min exposure) | Iopromide (250 mgI/ml, 15 min exposure) | Iotrolan (250 mgI/ml, 15 min exposure) |
| Proliferation Rate (%) | 100 | 5.8 | 20.4 | 58.2 | 72.8 |
| Apoptosis Rate (%) at 6h | ~0.5 | 11.66 | 2.87 | 1.52 | 0.51 |
Data synthesized from a study by Pistolesi et al. (2000) on HUVECs.[4]
These findings suggest that even short-term exposure to diatrizoate can have a lasting impact on cell cycle progression and survival. The hyperosmolarity of the diatrizoate solution is thought to be a contributing factor to these effects.[7]
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) using this compound-based Density Gradient Medium
This protocol is a standard method for the isolation of PBMCs from whole blood.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with a balanced salt solution (e.g., PBS) at room temperature.
-
Layering: Carefully layer the diluted blood over the this compound-based density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube. The recommended ratio is 2 parts diluted blood to 1 part density gradient medium.
-
Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the mononuclear cells at the plasma/density medium interface.
-
Washing: Transfer the collected cells to a new centrifuge tube and wash twice with a balanced salt solution to remove platelets and the density gradient medium. Centrifuge at 100-250 x g for 10 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in the desired culture medium or buffer for downstream applications.
Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion
This is a simple and widely used method to determine the number of viable cells in a population.
-
Cell Suspension: Prepare a single-cell suspension of the isolated cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load a hemocytometer with the stained cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Assessment of Cell Proliferation using a Tritiated Thymidine (B127349) Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Plate the isolated cells in a multi-well plate at a suitable density and culture under appropriate conditions.
-
Labeling: Add tritiated ([³H]) thymidine to the culture medium and incubate for a defined period (e.g., 4-24 hours).
-
Harvesting: Harvest the cells onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: The counts per minute (CPM) are proportional to the rate of cell proliferation.
Visualizing the Process and Potential Impacts
The following diagrams illustrate the experimental workflow for cell separation and the potential signaling pathways affected by exposure to hyperosmotic stress induced by this compound.
Caption: Workflow for PBMC isolation using density gradient centrifugation.
Caption: Potential cellular stress pathways activated by hyperosmotic conditions.
Conclusion and Recommendations
The choice of cell separation method should be carefully considered based on the specific requirements of the downstream application. While this compound-based density gradient centrifugation is a cost-effective and high-throughput method for isolating mononuclear cells, the potential for long-term cellular effects, including reduced proliferation and increased apoptosis, should not be overlooked.[4][5]
For applications requiring high purity and minimal cellular perturbation, such as cell therapy or sensitive functional assays, alternative methods like MACS may be more suitable. When using diatrizoate-based media, it is crucial to minimize the exposure time of cells to the separation medium and to perform thorough washing steps to remove any residual contaminants. Researchers should be aware of the potential for these separation reagents to influence experimental outcomes and should include appropriate controls to account for any method-induced artifacts. Further research is warranted to fully elucidate the long-term consequences of different cell separation techniques on the stability and function of isolated cells.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of radiographic contrast media on proliferation and apoptosis of human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell isolation and separation: Essential techniques | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
validating the use of diatrizoate meglumine for novel diagnostic imaging techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diatrizoate meglumine (B1676163) with alternative contrast agents for diagnostic imaging, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their imaging studies. Diatrizoate meglumine is a widely used, high-osmolarity iodinated contrast agent that enhances the visibility of internal structures during X-ray-based imaging procedures like computed tomography (CT) and fluoroscopy.[1][2] Its efficacy is derived from the high atomic weight of iodine, which effectively attenuates X-rays, creating a contrast between the agent-filled structures and the surrounding tissues.[3]
Performance Comparison with Alternative Agents
This compound is often compared to lower-osmolarity non-ionic contrast agents, such as iohexol (B1672079) and iopamidol, and other agents like ioxaglate. These comparisons typically focus on image quality, the incidence of adverse reactions, and patient tolerance.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other contrast agents based on key performance indicators from various studies.
Table 1: Comparison of Image Quality and Diagnostic Adequacy
| Contrast Agent | Imaging Modality | Study Population | Optimal Enhancement | Diagnostic Quality | Source |
| This compound 60% | Body CT | 298 patients | 62% | 98% | [1] |
| Iohexol 300 | Body CT | 302 patients | 71% | 99.7% | [1] |
| Meglumine Sodium Diatrizoate | Abdominopelvic CT | 50 patients | No significant difference | No significant difference | [4] |
| Iohexol 350 | Abdominopelvic CT | 50 patients | Better opacification of the ileum | No significant difference | [4] |
Table 2: Comparison of Adverse Reactions and Patient Tolerance
| Contrast Agent | Study Population | Any Adverse Reaction | Adverse Reaction (excluding discomfort) | Patient Preference (Taste) | Source |
| This compound 60% | 298 patients | 63% | 33% | N/A | [1] |
| Iohexol 300 | 302 patients | 39% | 16% | N/A | [1] |
| Meglumine Sodium Diatrizoate | 50 patients | No significant difference | N/A | Lower preference | [4] |
| Iohexol 350 | 50 patients | No significant difference | N/A | Higher preference | [4] |
| This compound/Sodium | 50 healthy subjects | N/A | N/A | Mean Score: 16.8 (less preferred) | [5] |
| Iohexol | 50 healthy subjects | N/A | N/A | Mean Score: 21.8 | [5] |
| Iopamidol | 50 healthy subjects | N/A | N/A | Mean Score: 21.0 | [5] |
| Barium Sulfate | 50 healthy subjects | N/A | N/A | Mean Score: 23.7 (most preferred) | [5] |
Table 3: Hemodynamic Effects Comparison
| Contrast Agent | Parameter | Observation | Source |
| Diatrizoate (Renografin-76) | Systemic Blood Pressure | Significant decrease | [6] |
| Ioxaglate (Hexabrix) | Systemic Blood Pressure | Less significant decrease | [6] |
| Diatrizoate (Renografin-76) | Left Ventricular End-Diastolic Pressure | Significant increase | [6] |
| Ioxaglate (Hexabrix) | Left Ventricular End-Diastolic Pressure | Less significant increase | [6] |
Experimental Protocols
Detailed methodologies for key comparative studies are provided below to enable replication and further investigation.
Protocol 1: Comparison of Iohexol 300 and this compound 60 for Body CT
-
Objective: To compare image quality, adverse reactions, and the number of aborted/repeated examinations between iohexol 300 and this compound 60 in dynamic contrast-enhanced body CT.[1]
-
Study Design: A prospective, randomized study involving 600 patients. 302 patients received iohexol 300, and 298 received this compound 60.[1]
-
Contrast Administration: The specific dosage and injection rate of the contrast agents were not detailed in the available abstract.
-
Imaging Parameters: Dynamic contrast-enhanced body CT was performed. Specific scanner settings were not detailed.
-
Data Collection:
-
Image quality was evaluated for optimal enhancement.
-
Adverse reactions were recorded during and within 24 hours of the CT scan.
-
The number of aborted or repeated studies due to contrast-related issues was documented.[1]
-
-
Statistical Analysis: Differences in image quality, adverse reactions, and aborted/repeated scans were assessed for statistical significance.[1]
Protocol 2: Comparison of Iohexol 350 and Meglumine Sodium Diatrizoate as Oral Contrast Agents for Abdominopelvic CT
-
Objective: To compare the efficacy and patient tolerance of iohexol 350 and meglumine sodium diatrizoate as oral contrast agents for abdominopelvic CT.[4]
-
Study Design: A prospective, randomized, single-blinded trial of 100 patients.[4]
-
Contrast Administration: Patients were randomly assigned to drink 1000 mL of either meglumine sodium diatrizoate or iohexol 350 before their CT examination.[4]
-
Imaging Parameters: Abdominopelvic CT was performed. Attenuation values were measured in the stomach, duodenum, jejunum, ileum, and colon.[4]
-
Data Collection:
-
Statistical Analysis: Statistical tests were used to compare bowel opacification, adverse effects, and patient taste preference between the two groups.[4]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow of comparative studies evaluating contrast agents and the mechanism of action of this compound.
Caption: Workflow of a typical comparative clinical trial for diagnostic contrast agents.
Caption: Simplified mechanism of how this compound enhances diagnostic images.
Conclusion
This compound remains a valuable contrast agent for various diagnostic imaging applications. However, comparative studies demonstrate that lower-osmolarity non-ionic agents, such as iohexol, may offer advantages in terms of better patient tolerance and a lower incidence of adverse reactions.[1] While image quality is often comparable for many applications, certain scenarios may benefit from the specific properties of newer agents.[4] The choice of contrast agent should be based on a careful consideration of the specific imaging technique, the patient's clinical condition, and the balance between diagnostic efficacy and potential risks.
References
- 1. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. This compound and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]
- 4. Comparison of iohexol 300 and this compound 60 for body CT: image quality, adverse reactions, and aborted/repeated examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. drugs.com [drugs.com]
Safety Operating Guide
Navigating the Disposal of Diatrizoate Meglumine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Diatrizoate meglumine (B1676163), a widely used iodinated contrast agent, requires specific handling and disposal procedures to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of diatrizoate meglumine, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including chemical-impermeable gloves, and eye and face protection, should be worn to avoid skin and eye contact.[1] Ensure adequate ventilation in the handling area.[1][2] In case of accidental inhalation, move the affected individual to fresh air; if breathing is difficult, administer oxygen.[1][3] For skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[3][4][5]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound waste are outlined below. The choice of method depends on the nature of the waste (e.g., unused product, contaminated materials, or patient excreta) and local regulations.
1. Unused or Expired this compound:
-
Option 1: Licensed Chemical Destruction. The preferred method for disposing of bulk quantities of unused or expired this compound is through a licensed chemical destruction plant.[1][2] This may involve controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1][2]
-
Option 2: Manufacturer Take-Back and Recycling Programs. Some manufacturers of contrast media offer programs to collect and recycle uncontaminated leftovers.[6] These programs facilitate the extraction and reuse of iodine, reducing both environmental impact and resource demand.[6][7]
Important Note: Do not discharge this compound directly into sewer systems or household garbage.[1][2][4]
2. Contaminated Materials (e.g., vials, syringes, labware):
-
Decontamination: Triple-rinse containers and labware that have come into contact with this compound.[1][2]
-
Disposal of Rinsate: The rinsate should be collected and disposed of as chemical waste, following the same procedures as for the unused product.
-
Disposal of Cleaned Containers: Once triple-rinsed, containers can be offered for recycling or reconditioning.[1][2] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it according to institutional guidelines.[1][2]
3. Accidental Spills:
-
Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or other non-combustible absorbent materials.[4][8]
-
Collection: Place the absorbed material into a closed, labeled container for disposal.[4][8]
-
Cleaning: Flush the residual spill area with a large amount of water to a process sewer, but only if this is permissible under national, state, and local regulations.[4][8]
4. Patient Excreta:
A significant environmental concern is the excretion of this compound from patients, which then enters the public wastewater system.[9] While direct handling of patient waste is outside the scope of most laboratory personnel, awareness of emerging practices is crucial. Some healthcare facilities are implementing pilot programs to collect urine from patients who have received iodinated contrast media.[6][7][9] These programs often involve the use of special collection bags, with the collected waste then being incinerated.[6][9]
Disposal Options and Environmental Considerations
| Disposal Method | Description | Environmental Impact |
| Licensed Chemical Destruction/Incineration | Controlled burning of the chemical waste at high temperatures. | Destroys the chemical composition, producing molecular iodine and iodine salts which are naturally present in the environment.[6] Flue gas scrubbing is necessary to capture any harmful byproducts. |
| Manufacturer Recycling Programs | Collection of unused contrast media by the manufacturer for iodine extraction and reuse. | Promotes a circular economy by recovering a valuable raw material.[6][7] Reduces the amount of new iodine required for production. |
| Landfill (after absorption) | Disposal of absorbed spill material in an approved waste facility. | Should only be used for small, contained spills and in accordance with local regulations. The environmental impact is dependent on the landfill's containment measures. |
| Sewer Discharge | Flushing the chemical down the drain. | Not Recommended. Leads to the contamination of water systems with iodinated compounds, which are persistent and not effectively removed by standard wastewater treatment.[1][2][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer working environment and minimizing the ecological footprint of their research activities.
References
- 1. MEGLUMINE DIATRIZOATE - Safety Data Sheet [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 131-49-7 Name: Meglumine diatrizoate [xixisys.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. camberpharma.com [camberpharma.com]
- 5. bracco.com [bracco.com]
- 6. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epos.myesr.org [epos.myesr.org]
- 8. shop.mxrimaging.com [shop.mxrimaging.com]
- 9. Disclaimer | Bayer Radiology [radiology.bayer.com]
Personal protective equipment for handling DIATRIZOATE MEGLUMINE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diatrizoate Meglumine. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing the risk of exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling solid (powder) | Tightly fitting safety goggles with side-shields. | Impervious gloves (e.g., Nitrile), lab coat or fire/flame resistant clothing. | Recommended if dust is generated or exposure limits are exceeded. |
| Preparing solutions | Tightly fitting safety goggles with side-shields. | Impervious gloves (e.g., Nitrile), lab coat, and protective coveralls if splashing is possible. | Not generally required if handled in a well-ventilated area or fume hood. |
| Administering the substance | Tightly fitting safety goggles with side-shields. | Impervious gloves (e.g., Nitrile) and a lab coat. | Not generally required. |
| Cleaning spills | Tightly fitting safety goggles with side-shields. | Impervious gloves (e.g., Nitrile), lab coat, and protective coveralls. | Recommended, especially for large spills or in poorly ventilated areas. |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for laboratory safety.
1. Preparation and Handling:
-
Ensure a well-ventilated work area; a fume hood is recommended when handling the solid form to avoid dust inhalation.[1][2]
-
Before handling, inspect all PPE for integrity.[2]
-
Wash hands thoroughly before and after handling the substance.[2][3]
-
When preparing solutions, avoid splashing or creating sprays.[3]
2. Storage:
-
Store in a cool, dry place in a well-sealed, original container.[3]
-
Protect from heat and direct sunlight.[3]
3. Disposal:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Do not dispose of with household garbage or into sewer systems.[2][3]
-
Contaminated packaging should be disposed of in the same manner as the product.[1][3] It can be triple-rinsed and offered for recycling if regulations permit.[2]
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
1. Accidental Spills:
-
Small Spills:
-
Large Spills:
2. Personal Exposure:
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Caption: Emergency procedures following exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
